molecular formula C20H16N2O B15584135 GeA-69

GeA-69

Numéro de catalogue: B15584135
Poids moléculaire: 300.4 g/mol
Clé InChI: LDPDVNYCIOHPGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GeA-69 is a useful research compound. Its molecular formula is C20H16N2O and its molecular weight is 300.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-[2-(9H-carbazol-1-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c1-13(23)21-18-11-4-2-7-14(18)16-9-6-10-17-15-8-3-5-12-19(15)22-20(16)17/h2-12,22H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPDVNYCIOHPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC=CC3=C2NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GeA-69

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GeA-69 is a selective, small-molecule inhibitor that allosterically targets the macrodomain 2 (MD2) of Poly (ADP-ribose) polymerase 14 (PARP14). By binding to an allosteric site, this compound induces a conformational change in PARP14 MD2, preventing its recognition of ADP-ribose (ADPR) modifications and subsequent recruitment to sites of DNA damage. This disruption of PARP14 function ultimately leads to moderate cytotoxic effects in various cancer cell lines. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, cellular effects, and the experimental protocols used for its characterization.

Core Mechanism of Action: Allosteric Inhibition of PARP14 Macrodomain 2

This compound functions as a highly selective, allosteric inhibitor of the second macrodomain (MD2) of PARP14.[1][2] Unlike orthosteric inhibitors that compete with the natural ligand for the active site, this compound binds to a distinct, allosteric pocket on the PARP14 MD2 protein.[1] This binding event induces a conformational change in the protein, which in turn disrupts the ADPR-binding site, preventing the macrodomain from recognizing and binding to mono-ADP-ribosylated proteins.[1] Consequently, the recruitment of PARP14 to sites of DNA damage is inhibited, interfering with its role in the DNA damage response pathway.[1]

Binding Affinity and Selectivity

The binding affinity of this compound to PARP14 MD2 has been quantified, demonstrating a dissociation constant (Kd) in the low micromolar range. This indicates a strong and specific interaction with its target.

ParameterValueMethodReference
Dissociation Constant (Kd)2.1 µMIsothermal Titration Calorimetry (ITC)[1]

This compound exhibits high selectivity for PARP14 MD2 over other human macrodomains, which is attributed to its unique allosteric binding mechanism.[1]

Cellular Effects of this compound

The primary cellular consequence of this compound's inhibition of PARP14 MD2 is the prevention of its localization to sites of DNA damage.[1] This disruption of the DNA damage response can lead to increased genomic instability, particularly in cells with pre-existing DNA repair defects. Furthermore, this compound has been shown to exhibit moderate cytotoxicity against several human cancer cell lines.

Inhibition of PARP14 MD2 Recruitment to DNA Damage Sites

Laser-induced DNA damage assays have demonstrated that pre-treatment of cells with this compound effectively prevents the accumulation of PARP14 MD2 at the sites of DNA lesions.[1]

Cytotoxicity

This compound displays moderate cytotoxic effects across different human cell lines, with EC50 values in the mid-micromolar range.

Cell LineEC50 ValueAssayReference
HeLa58 µMSRB Assay[1]
U-2 OS52 µMSRB Assay[1]
HEK29354 µMSRB Assay[1]

Signaling Pathway

This compound modulates the DNA Damage Response (DDR) pathway by inhibiting PARP14. PARP14 is known to be recruited to sites of DNA damage where it plays a role in signaling and repair. By preventing the localization of PARP14 MD2 to these sites, this compound disrupts the downstream signaling cascade. The following diagram illustrates the proposed signaling pathway affected by this compound.

GeA69_Signaling_Pathway cluster_0 Cellular Environment DNA_Damage DNA Damage PARP14 PARP14 DNA_Damage->PARP14 recruits MD2 MD2 DDR DNA Damage Response MD2->DDR activates GeA69 This compound GeA69->MD2 allosterically inhibits Apoptosis Cell Death DDR->Apoptosis can lead to

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

AlphaScreen Assay for Inhibitor Screening

This assay was utilized for the high-throughput screening of compound libraries to identify inhibitors of the PARP14 MD2-ADPR interaction.

AlphaScreen_Workflow cluster_workflow AlphaScreen Workflow start Start: Prepare Assay Plate add_components Add Biotinylated-ADPr Peptide, His-tagged PARP14 MD2, and this compound start->add_components incubate1 Incubate at RT add_components->incubate1 add_beads Add Streptavidin-Donor and Nickel-Acceptor Beads incubate1->add_beads incubate2 Incubate in Dark at RT add_beads->incubate2 read_plate Read Plate on AlphaScreen Reader incubate2->read_plate end End: Analyze Data read_plate->end

Caption: Experimental workflow for the AlphaScreen assay.

Protocol:

  • A solution containing biotinylated-ADPr peptide and His-tagged PARP14 MD2 is prepared in an appropriate assay buffer.

  • The compound to be tested (e.g., this compound) is added to the wells of a microplate.

  • The peptide-protein mixture is added to the wells and incubated at room temperature to allow for binding.

  • Streptavidin-coated donor beads and nickel chelate acceptor beads are added to the wells.

  • The plate is incubated in the dark at room temperature to allow for bead association.

  • The plate is read on an AlphaScreen-compatible reader. A decrease in signal indicates inhibition of the protein-peptide interaction.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC was used to directly measure the binding affinity of this compound to PARP14 MD2.

Protocol:

  • Purified PARP14 MD2 protein is placed in the sample cell of the ITC instrument.

  • This compound is loaded into the injection syringe at a known concentration.

  • A series of small, sequential injections of this compound into the protein solution are performed.

  • The heat change associated with each injection is measured.

  • The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is employed to confirm that this compound binds to and stabilizes PARP14 MD2 in a cellular context.

CETSA_Workflow cluster_workflow CETSA Workflow start Start: Treat Cells treat_cells Incubate intact cells with this compound or vehicle start->treat_cells heat_cells Heat cells across a temperature gradient treat_cells->heat_cells lyse_cells Lyse cells heat_cells->lyse_cells centrifuge Centrifuge to separate soluble and aggregated proteins lyse_cells->centrifuge western_blot Analyze soluble fraction by Western Blot for PARP14 centrifuge->western_blot end End: Quantify and Compare western_blot->end

References

The Discovery and Synthesis of PARP14 Inhibitor GeA-69: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of GeA-69, a selective allosteric inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14). This document details the experimental methodologies, presents quantitative data in a structured format, and visualizes key biological pathways and experimental workflows.

Introduction to PARP14 and the Discovery of this compound

Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8 or BAL2, is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units to target proteins. PARP14 is a large, multi-domain protein containing three macrodomains (MD1, MD2, and MD3) which recognize ADP-ribose modifications, a WWE domain, and a C-terminal catalytic ADP-ribosyl transferase (ART) domain.[1][2] This enzyme is implicated in a variety of cellular processes, including DNA damage repair, transcriptional regulation, and immune responses.[3] Notably, PARP14 is a key regulator of the Interleukin-4 (IL-4)/STAT6 signaling pathway, promoting cell survival and proliferation, and has also been linked to the NF-κB signaling pathway.[1][2][3] Its role in cancer and inflammatory diseases has made it an attractive target for therapeutic intervention.[4]

This compound emerged from a high-throughput screening campaign as a potent and selective inhibitor of the second macrodomain (MD2) of PARP14.[4] Unlike inhibitors that target the catalytic domain, this compound functions through an allosteric mechanism, binding to a site distinct from the ADP-ribose binding pocket of MD2.[5] This allosteric inhibition prevents the recruitment of PARP14 to sites of DNA damage, thereby interfering with its cellular function.[5]

Synthesis of this compound

This compound, with the chemical name N-(2-(9H-carbazol-1-yl)phenyl)acetamide and CAS Number 2143475-98-1, is a carbazole (B46965) derivative.[6] While a detailed step-by-step synthesis protocol is not publicly available in a single source, the synthesis of similar carbazole acetamide (B32628) derivatives suggests a synthetic route likely involving a Suzuki-Miyaura cross-coupling reaction as a key step.[7][8]

Plausible Synthetic Route:

A plausible synthesis for this compound would involve the Suzuki-Miyaura coupling of 1-bromo-9H-carbazole with a suitable aminophenylboronic acid derivative, followed by acetylation.

  • Step 1: Suzuki-Miyaura Coupling: 1-bromo-9H-carbazole would be reacted with 2-aminophenylboronic acid or its ester derivative in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) and a base (e.g., K2CO3 or Cs2CO3) in a suitable solvent system (e.g., toluene/water or DME).[8][9]

  • Step 2: Acetylation: The resulting 2-(9H-carbazol-1-yl)aniline would then be acetylated using acetyl chloride or acetic anhydride (B1165640) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to yield the final product, N-(2-(9H-carbazol-1-yl)phenyl)acetamide (this compound).

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound's interaction with PARP14 MD2 and its effects in cellular assays.

Table 1: Biochemical and Biophysical Binding Data for this compound and PARP14 MD2

Assay TypeParameterValueReference
AlphaScreenIC500.71 µM[4]
Isothermal Titration Calorimetry (ITC)Kd860 nM[4]
Bio-Layer Interferometry (BLI)Kd1.4 µM[4]

Table 2: Cellular Activity of this compound

Assay TypeCell LineParameterValueReference
Cytotoxicity AssayHeLaEC5058 µMMedChemExpress Product Page
Cytotoxicity AssayU-2 OSEC5052 µMMedChemExpress Product Page
Cytotoxicity AssayHEK293EC5054 µMMedChemExpress Product Page

Experimental Protocols

AlphaScreen Assay for PARP14 MD2 Inhibition

This protocol describes a homogenous, proximity-based assay to measure the inhibition of the interaction between PARP14 MD2 and an ADP-ribosylated peptide.

  • Materials:

    • His6-tagged PARP14 MD2 protein

    • Biotinylated and ADP-ribosylated peptide

    • Streptavidin-coated Donor beads (PerkinElmer)

    • Nickel chelate Acceptor beads (PerkinElmer)

    • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.5 mM TCEP, 0.1% BSA, 0.05% CHAPS

    • This compound in DMSO

    • 384-well low-volume plates (e.g., ProxiPlate-384 Plus, PerkinElmer)

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add a solution of His6-tagged PARP14 MD2 (final concentration, e.g., 400 nM) and the biotinylated-ADP-ribosylated peptide (final concentration, e.g., 25 nM) in assay buffer.[10]

    • Add the diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate at room temperature for 30 minutes.

    • Add a mixture of Streptavidin-coated Donor beads and Nickel chelate Acceptor beads in assay buffer.

    • Incubate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • The signal is inversely proportional to the inhibition.

    • Calculate the percent inhibition for each concentration of this compound relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and PARP14 MD2.

  • Materials:

    • Purified PARP14 MD2 protein

    • This compound

    • ITC Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP)

    • Isothermal Titration Calorimeter

  • Procedure:

    • Dialyze the PARP14 MD2 protein against the ITC buffer.

    • Dissolve this compound in the final dialysis buffer.

    • Degas both the protein and ligand solutions.

    • Load the PARP14 MD2 solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 200-500 µM) into the injection syringe.

    • Perform a series of injections of this compound into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

    • Calculate the change in entropy (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)).

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a drug in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[11][12]

  • Materials:

    • U-2 OS cells

    • This compound

    • PBS (Phosphate-Buffered Saline)

    • Protease inhibitors

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

    • SDS-PAGE and Western blotting reagents

    • Antibody against PARP14

  • Procedure:

    • Treat U-2 OS cells with this compound (e.g., 50 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).

    • Harvest the cells and resuspend them in PBS supplemented with protease inhibitors.

    • Divide the cell suspension into aliquots and heat them at different temperatures for a fixed time (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-PARP14 antibody.

  • Data Analysis:

    • Quantify the band intensities of PARP14 at each temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Mandatory Visualizations

Signaling Pathways

PARP14_IL4_STAT6_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R Binds JAK JAK IL4R->JAK Activates STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive Phosphorylates STAT6_active p-STAT6 (active) STAT6_inactive->STAT6_active PARP14 PARP14 STAT6_active->PARP14 Activates Promoter IL-4 Responsive Promoter STAT6_active->Promoter Binds HDAC HDAC2/3 PARP14->HDAC Recruits PARP14->HDAC ADP-ribosylates (dissociation) PARP14->Promoter Binds in absence of IL-4 HDAC->Promoter Represses Transcription Gene_Expression Gene Expression (Survival, Proliferation) Promoter->Gene_Expression Initiates Transcription

Caption: PARP14 in the IL-4/STAT6 Signaling Pathway.

PARP14_NFkB_Signaling cluster_nucleus_nfkb Nucleus Stimulus Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (inactive) IkB->NFkB_inactive Degrades NFkB_active NF-κB (p50/p65) (active) NFkB_inactive->NFkB_active Gene_Expression Inflammatory Gene Expression NFkB_active->Gene_Expression Promotes PARP14 PARP14 PARP14->NFkB_active Inhibits (Negative Regulation) Nucleus Nucleus

Caption: PARP14's Regulatory Role in the NF-κB Signaling Pathway.

Experimental Workflow

GeA69_Discovery_Workflow HTS High-Throughput Screen (~48,000 compounds) AlphaScreen Assay Hit_ID Hit Identification (this compound) HTS->Hit_ID Biochem_Validation Biochemical Validation Hit_ID->Biochem_Validation Cellular_Assays Cellular Assays Hit_ID->Cellular_Assays ITC ITC (Kd, Thermodynamics) Biochem_Validation->ITC BLI BLI (Kd, Kinetics) Biochem_Validation->BLI Lead_Compound Lead Compound (this compound) ITC->Lead_Compound BLI->Lead_Compound CETSA CETSA (Target Engagement) Cellular_Assays->CETSA DNA_Damage DNA Damage Localization Assay Cellular_Assays->DNA_Damage CETSA->Lead_Compound DNA_Damage->Lead_Compound

Caption: Workflow for the Discovery and Validation of this compound.

References

GeA-69: A Selective Allosteric Inhibitor of PARP14 Macrodomain 2

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase 14 (PARP14), also known as B-aggressive lymphoma protein 2 (BAL2), is a multifaceted enzyme implicated in a range of cellular processes, including DNA damage repair, transcriptional regulation, and immune signaling. Its role in various pathologies, particularly cancer and inflammatory diseases, has made it an attractive target for therapeutic intervention. PARP14 possesses three macrodomains (MD1, MD2, and MD3) which act as "reader" domains for ADP-ribosylation, a key post-translational modification. The selective inhibition of these reader domains presents a promising alternative to targeting the highly conserved catalytic domain of PARP enzymes. This document provides a comprehensive technical overview of GeA-69, a novel, selective, and cell-active allosteric inhibitor of the second macrodomain (MD2) of PARP14. We will delve into its mechanism of action, biochemical and cellular activity, and the experimental protocols utilized for its characterization. Furthermore, we will explore the key signaling pathways influenced by PARP14 and the potential therapeutic implications of its inhibition by this compound.

Introduction to PARP14 and the Rationale for MD2 Inhibition

PARP14 is a member of the mono-ADP-ribosyltransferase (mART) subfamily of PARP enzymes. It plays a crucial role in various signaling pathways, including the Interleukin-4 (IL-4)/STAT6 pathway, the DNA damage response (DDR), and NF-κB signaling. The three macrodomains of PARP14 are responsible for recognizing and binding to mono-ADP-ribosylated (MARylated) proteins, thereby mediating the downstream effects of PARP14's enzymatic activity.

Targeting the catalytic domain of PARPs has been a successful strategy in cancer therapy; however, the high degree of conservation in the NAD+ binding pocket across the PARP family presents challenges in achieving selectivity, potentially leading to off-target effects. The macrodomains, with their more diverse structures, offer an avenue for developing highly selective inhibitors. This compound was identified through a high-throughput screening campaign as a potent and selective inhibitor of PARP14 MD2, offering a unique tool to probe the function of this specific domain and a potential starting point for novel therapeutics.[1][2]

This compound: Quantitative Data and Specificity

This compound is a carbazole-based compound that exhibits low micromolar affinity for PARP14 MD2.[1] Its binding and inhibitory activities have been characterized using various biophysical and biochemical assays.

ParameterMethodValueReference
Binding Affinity (KD) Isothermal Titration Calorimetry (ITC)860 nM[3]
Biolayer Interferometry (BLI)1.4 µM[3]
Inhibitory Concentration (IC50) AlphaScreen0.71 µM[3]
ADPR Binding Inhibition ITC CompetitionBinding of ADPR (KD = 7.8 µM) was abolished in the presence of 80 µM this compound[1]

This compound demonstrates remarkable selectivity for PARP14 MD2 over other human macrodomains, a feature attributed to its unique allosteric binding mode.

Mechanism of Allosteric Inhibition

The co-crystal structure of a close analog of this compound, MnK2-13, with PARP14 MD2 (PDB ID: 5O2D) has elucidated the allosteric mechanism of inhibition.[1] this compound binds to a novel pocket adjacent to the adenosine (B11128) diphosphate-ribose (ADPR) binding site. This binding event induces a conformational change, causing a loop (residues P1130-P1140) to be pushed into the ADPR binding site, thereby sterically hindering the binding of ADPR.[1] This allosteric mechanism is the basis for this compound's high selectivity.

cluster_0 Uninhibited State cluster_1 Inhibited State ADPR ADPR Binding_Site ADPR Binding Site (Accessible) ADPR->Binding_Site Binds PARP14_MD2 PARP14 MD2 (Open Conformation) GeA_69 GeA_69 Allosteric_Site Allosteric Site GeA_69->Allosteric_Site Binds PARP14_MD2_Inhibited PARP14 MD2 (Closed Conformation) Blocked_Binding_Site ADPR Binding Site (Blocked by Loop) PARP14_MD2_Inhibited->Blocked_Binding_Site Induces Conformational Change

Mechanism of this compound allosteric inhibition of PARP14 MD2.

Key Signaling Pathways Involving PARP14

PARP14 is a critical regulator in several signaling cascades. Inhibition of its MD2 domain by this compound can modulate these pathways, providing a tool for studying their function and a potential therapeutic strategy.

IL-4/STAT6 Signaling Pathway

PARP14 acts as a transcriptional co-activator for STAT6-dependent gene expression following IL-4 stimulation. In the absence of IL-4, PARP14 can be part of a repressive complex. Upon IL-4 signaling, PARP14's catalytic activity is enhanced, leading to the expression of genes involved in cell survival and proliferation.

cluster_0 IL4 IL4 IL4R IL-4 Receptor IL4->IL4R JAK JAK Kinase IL4R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 pSTAT6 (dimer) STAT6->pSTAT6 PARP14 PARP14 pSTAT6->PARP14 Translocates to Nucleus & Interacts with Target_Genes Target Gene Expression (e.g., cell survival, proliferation) PARP14->Target_Genes Co-activates Nucleus Nucleus GeA69 This compound GeA69->PARP14 Inhibits MD2 function

PARP14's role in the IL-4/STAT6 signaling pathway.
DNA Damage Response (DDR)

PARP14 is recruited to sites of DNA damage and plays a role in the stabilization of stalled replication forks and homologous recombination. It has been shown to be particularly important in cells with deficiencies in BRCA1/2. This compound can prevent the localization of PARP14 MD2 to sites of DNA damage.[1]

DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 Activates PAR_Chains PAR Chains PARP1->PAR_Chains Synthesizes PARP14_MD2 PARP14 MD2 PAR_Chains->PARP14_MD2 Recruits via ADPR binding DDR_Complex DNA Damage Repair Complex PARP14_MD2->DDR_Complex Facilitates assembly GeA69 This compound GeA69->PARP14_MD2 Prevents recruitment

PARP14 MD2 in the DNA Damage Response.
NF-κB Signaling Pathway

Recent evidence suggests that PARP14 can regulate the NF-κB signaling pathway, a key player in inflammation and immunity. PARP14 appears to have a modulatory role, and its inhibition could have anti-inflammatory effects.

cluster_0 Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates pIkB p-IκB IkB->pIkB NFkB NF-κB Active_NFkB Active NF-κB NFkB->Active_NFkB NFkB_IkB NF-κB/IκB Complex (Inactive) pIkB->NFkB Degradation releases Inflammatory_Genes Inflammatory Gene Expression Active_NFkB->Inflammatory_Genes Translocates to Nucleus & Activates Nucleus Nucleus PARP14 PARP14 PARP14->NFkB_IkB Modulates activity GeA69 This compound GeA69->PARP14 Inhibits MD2 function

Modulation of NF-κB signaling by PARP14.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the key experimental protocols used to characterize this compound.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay was used for the initial high-throughput screening and to determine the IC50 value of this compound.

  • Principle: A competition assay where the binding of a biotinylated and ADP-ribosylated peptide to His-tagged PARP14 MD2 brings donor and acceptor beads into proximity, generating a luminescent signal. An inhibitor disrupts this interaction, leading to a decrease in signal.

  • Reagents:

    • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.5 mM TCEP, 0.1% BSA, 0.05% CHAPS.

    • His-tagged PARP14 MD2.

    • Biotinylated and ADP-ribosylated peptide.

    • Streptavidin-coated Donor Beads.

    • Anti-His-coated Acceptor Beads.

  • Procedure:

    • Add PARP14 MD2 and the biotinylated peptide to a 384-well plate.

    • Add serial dilutions of this compound.

    • Incubate at room temperature.

    • Add a mixture of donor and acceptor beads.

    • Incubate in the dark.

    • Read the plate on an AlphaScreen-compatible reader.

cluster_0 No Inhibitor cluster_1 With this compound Donor_Bead Donor Bead (Streptavidin) Biotin_Peptide Biotin-ADPR-Peptide Donor_Bead->Biotin_Peptide Binds PARP14_MD2 His-PARP14 MD2 Biotin_Peptide->PARP14_MD2 Binds Acceptor_Bead Acceptor Bead (Anti-His) PARP14_MD2->Acceptor_Bead Binds Light Light Signal Acceptor_Bead->Light Generates Donor_Bead_2 Donor Bead (Streptavidin) Biotin_Peptide_2 Biotin-ADPR-Peptide Donor_Bead_2->Biotin_Peptide_2 PARP14_MD2_2 His-PARP14 MD2 Acceptor_Bead_2 Acceptor Bead (Anti-His) PARP14_MD2_2->Acceptor_Bead_2 No_Light No Signal Acceptor_Bead_2->No_Light GeA69 This compound GeA69->PARP14_MD2_2 Inhibits Binding

AlphaScreen assay workflow.
Isothermal Titration Calorimetry (ITC)

ITC was used to determine the binding affinity (KD) of this compound to PARP14 MD2.

  • Principle: Measures the heat change upon binding of a ligand to a protein.

  • Instrumentation: MicroCal ITC200 or similar.

  • Sample Preparation:

    • Protein (PARP14 MD2) in the cell.

    • Ligand (this compound) in the syringe.

    • Both protein and ligand are dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

  • Experimental Parameters:

    • Temperature: 25°C.

    • Injection volume: Typically 2 µL.

    • Number of injections: 19-25.

    • Stirring speed: 750 rpm.

  • Data Analysis: The data are fitted to a one-site binding model to determine KD, stoichiometry (n), and enthalpy (ΔH).

Biolayer Interferometry (BLI)

BLI was also employed to measure the binding affinity of this compound.

  • Principle: Measures changes in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind and dissociate.

  • Instrumentation: Octet RED96 or similar.

  • Procedure:

    • Immobilize biotinylated PARP14 MD2 onto streptavidin-coated biosensors.

    • Establish a baseline in assay buffer.

    • Associate the biosensors with varying concentrations of this compound.

    • Dissociate the biosensors in assay buffer.

  • Data Analysis: The association and dissociation curves are fitted to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA)

CETSA was used to confirm the engagement of this compound with PARP14 MD2 in intact cells.

  • Principle: Ligand binding stabilizes a protein, increasing its melting temperature. This stabilization can be detected by heating cells, lysing them, and quantifying the amount of soluble protein remaining.

  • Procedure:

    • Treat cells with this compound or vehicle control.

    • Heat cell suspensions to a range of temperatures.

    • Lyse the cells.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble PARP14 in the supernatant by Western blot or other quantitative methods.

  • Expected Outcome: A shift to a higher melting temperature for PARP14 in the presence of this compound indicates target engagement.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective probes for studying the function of PARP14. Its allosteric mechanism of inhibition of the MD2 domain provides a high degree of selectivity, making it a valuable tool for dissecting the roles of PARP14 in various cellular pathways without the confounding effects of inhibiting other PARP family members. This technical guide has summarized the key data and methodologies associated with this compound, providing a resource for researchers in the fields of cell biology, oncology, and drug discovery.

Future research will likely focus on optimizing the potency and pharmacokinetic properties of this compound-like compounds to develop clinical candidates for the treatment of cancers and inflammatory disorders where PARP14 is a key driver of pathology. Furthermore, the use of this compound in preclinical models will continue to unravel the complex biology of PARP14 and its macrodomains, potentially revealing new therapeutic opportunities.

References

The Structure-Activity Relationship of GeA-69 and its Analogues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of GeA-69, a selective allosteric inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14), and its analogues. This document details the quantitative SAR data, experimental protocols for key biological assays, and the intricate signaling pathways associated with PARP14's function in DNA damage response.

Introduction to this compound: A Selective PARP14 Macrodomain 2 Inhibitor

This compound has been identified as a selective, allosteric inhibitor of the second macrodomain (MD2) of PARP14, a key enzyme involved in DNA damage repair and other cellular processes.[1][2][3] Unlike many PARP inhibitors that target the catalytic domain, this compound exhibits a unique mechanism by binding to an allosteric site on the MD2 domain, thereby preventing its recruitment to sites of DNA damage.[1][2] This targeted approach offers a promising avenue for therapeutic intervention with potentially distinct efficacy and safety profiles. This guide delves into the molecular intricacies that govern the inhibitory activity of this compound and its derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the available quantitative data for this compound and a selection of its analogues, providing insights into the key structural features influencing their inhibitory potency against PARP14 MD2. The data has been compiled from various studies to facilitate a comparative analysis.

Compound IDStructureModification from this compoundPARP14 MD2 IC50 (µM)PARP14 MD2 Kd (µM)Cell Viability EC50 (µM)Notes
This compound N-(2-(9H-carbazol-1-yl)phenyl)acetamide-0.71[4]2.1[1]HeLa: 58, U-2 OS: 52, HEK293: 54[1]Lead compound, allosteric inhibitor.[2]
MnK2-13 N-(2-(9H-carbazol-1-yl)phenyl)methanesulfonamideAcetyl group replaced with a methanesulfonyl group---Analogue used in co-crystallization studies.[2]
MnK2-68 N-(3-(9H-carbazol-1-yl)phenyl)acetamidePhenylacetamide at position 3 of the carbazole (B46965)> 50--Inactive analogue, highlights the importance of substitution pattern.[5]
Aza-analogue 18 β-carboline derivativeCarbazole ring system replaced with a β-carboline~50--Significantly reduced activity, indicating the importance of the carbazole core.[6]
Various Analogues 1-Aryl- and 1-heteroarylcarbazolesAcetylaminophenyl residue at position 1 replaced with other (hetero)aryl groups> 50--Demonstrates the critical role of the N-(2-acetylaminophenyl) substituent for activity.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound and its analogues.

PARP14 MD2 AlphaScreen™ Assay

This assay was employed for the high-throughput screening and identification of this compound as a PARP14 MD2 inhibitor.[2][5]

Principle: The assay is a bead-based, non-radioactive, homogeneous proximity assay.[7][8] Donor and acceptor beads are brought into proximity through a biological interaction, leading to a luminescent signal. Inhibitors of this interaction disrupt the proximity of the beads, causing a decrease in the signal.

Protocol:

  • Reagent Preparation: All reagents are diluted in an assay buffer consisting of 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.5 mM TCEP, 0.1% bovine serum albumin, and 0.05% CHAPS.[5]

  • Assay Plate Preparation: Assays are performed in low-volume 384-well plates (e.g., ProxiPlate™-384 Plus).

  • Reaction Mixture:

    • A biotinylated and mono-ADP-ribosylated peptide is used as the binding partner for the PARP14 MD2.

    • His6-tagged PARP14 MD2 protein is added.

    • Streptavidin-coated donor beads and anti-His antibody-conjugated acceptor beads are added to the reaction.

  • Incubation: The plate is incubated at room temperature to allow for the binding interactions to occur.

  • Compound Addition: Test compounds (like this compound and its analogues) are added to the wells.

  • Signal Detection: The plate is read on an AlphaScreen-capable plate reader. A decrease in the luminescent signal indicates inhibition of the PARP14 MD2-peptide interaction.

G cluster_0 AlphaScreen Assay Principle cluster_1 In the absence of inhibitor cluster_2 In the presence of inhibitor Donor_Bead Streptavidin Donor Bead (Excitation at 680 nm) Acceptor_Bead Anti-His Acceptor Bead (Emission at 520-620 nm) Donor_Bead->Acceptor_Bead Proximity (<200nm) Biotin_Peptide Biotinylated & ADP-ribosylated Peptide Donor_Bead->Biotin_Peptide Binds to Biotin Signal Luminescent Signal Acceptor_Bead->Signal PARP14_MD2 His-tagged PARP14 MD2 Biotin_Peptide->PARP14_MD2 Binds to MD2 PARP14_MD2->Acceptor_Bead Binds to Anti-His GeA_69 This compound (Inhibitor) GeA_69->PARP14_MD2 Binds to allosteric site No_Signal No/Reduced Signal

AlphaScreen Assay Workflow for this compound

Cell Viability (Cytotoxicity) Assay

This assay determines the effect of this compound and its analogues on the viability of cancer cell lines such as U-2 OS.

Principle: A common method is the MTT or MTS assay, which measures the metabolic activity of cells as an indicator of viability. Another approach is to use dyes that are excluded by live cells but stain the DNA of dead cells.[9]

Protocol (using a DNA-binding dye):

  • Cell Seeding: U-2 OS cells are seeded in 96-well plates and allowed to adhere overnight.[9]

  • Compound Treatment: Cells are treated with various concentrations of this compound or its analogues for a specified period (e.g., 72 hours).

  • Dye Addition: A cell-impermeant, DNA-binding fluorescent dye (e.g., CellTox™ Green) is added to the wells.

  • Incubation: The plate is incubated to allow the dye to enter cells with compromised membrane integrity and bind to DNA.

  • Fluorescence Measurement: The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths. An increase in fluorescence correlates with increased cytotoxicity.

  • Data Analysis: The EC50 values are calculated from the dose-response curves.

G cluster_0 Cytotoxicity Assay Workflow cluster_1 Viable Cells cluster_2 Dead Cells Seed_Cells Seed U-2 OS cells in 96-well plate Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Add_Dye Add cell-impermeant fluorescent DNA dye Treat_Cells->Add_Dye Incubate Incubate Add_Dye->Incubate Measure_Fluorescence Measure fluorescence Incubate->Measure_Fluorescence Analyze_Data Calculate EC50 Measure_Fluorescence->Analyze_Data Viable_Cell Intact Membrane No_Fluorescence Low Fluorescence Viable_Cell->No_Fluorescence Dye excluded Dead_Cell Compromised Membrane High_Fluorescence High Fluorescence Dead_Cell->High_Fluorescence Dye enters and binds DNA G cluster_0 PARP14 Signaling in DNA Damage Response DNA_Damage DNA Damage (e.g., Replication Stress) ATR_CHK1 ATR-CHK1 Pathway Activation DNA_Damage->ATR_CHK1 PARP14_Recruitment PARP14 Recruitment to Chromatin DNA_Damage->PARP14_Recruitment Fork_Stability Replication Fork Stability ATR_CHK1->Fork_Stability PCNA PCNA PARP14_Recruitment->PCNA Interacts with RAD51 RAD51 PARP14_Recruitment->RAD51 Regulates PCNA->Fork_Stability HR Homologous Recombination RAD51->HR Cell_Survival Cell Survival & Genomic Integrity HR->Cell_Survival Fork_Stability->Cell_Survival GeA_69 This compound GeA_69->PARP14_Recruitment Inhibits localization

References

The Role of PARP14 Macrodomain 2 in DNA Damage Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8, is a large, multi-domain protein increasingly recognized for its role in cellular processes ranging from immune signaling to the maintenance of genomic stability. While the broader functions of PARP14 in DNA repair are emerging, the specific contributions of its individual domains are an area of active investigation. This technical guide focuses on the role of the second macrodomain (Macro 2) of PARP14 in the DNA Damage Response (DDR). We consolidate current findings, present quantitative data, detail key experimental protocols, and provide visual representations of the associated molecular pathways.

Introduction to PARP14 and its Domain Architecture

PARP14 is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units from NAD+ onto target proteins, a post-translational modification known as ADP-ribosylation.[1] Unlike the well-studied PARP1, which synthesizes long chains of poly(ADP-ribose) (PAR), PARP14 is a mono(ADP-ribosyl)transferase (MART), attaching single ADP-ribose moieties (MAR) to its substrates.[2][3]

The structure of PARP14 is notable for its complexity, featuring multiple functional domains:

  • RNA-Recognition Motifs (RRMs) and KH domains: Located at the N-terminus, these domains suggest a role in RNA binding and processing.[4]

  • Three Macrodomains (Macro 1, 2, and 3): These are ADP-ribose binding modules.[4][5] While some macrodomains possess enzymatic activity to reverse ADP-ribosylation, the macrodomains of PARP14 are primarily considered "reader" domains that recognize and bind to MARylated proteins.[6] Notably, recent studies have shown that PARP14's Macro 1 domain possesses ADP-ribosyl hydrolase activity, making PARP14 a unique enzyme that can both write and erase this modification.[4][7]

  • WWE Domain: A protein-protein interaction module often found in proteins involved in ubiquitination and PARP signaling.[8]

  • Catalytic (ART) Domain: The C-terminal domain responsible for the mono-ADP-ribosyltransferase activity.[4]

Macrodomains are evolutionarily conserved modules that recognize and bind metabolites of NAD+, including ADP-ribose.[5] This "reader" function is critical for translating the signal of ADP-ribosylation into downstream cellular actions, such as the recruitment of protein complexes to specific cellular locations, like sites of DNA damage.[9]

The Role of PARP14 in the DNA Damage Response

PARP14 is a crucial factor in maintaining genomic stability, particularly in the context of DNA replication and the repair of double-strand breaks (DSBs).[2][3] Its depletion leads to increased sensitivity to DNA damaging agents, accumulation of DNA strand breaks, and reduced efficiency of homologous recombination (HR), a major pathway for error-free DSB repair.[2][10]

Key functions of PARP14 in the DDR include:

  • Promoting Homologous Recombination (HR): PARP14 interacts with key HR factors and is required for the efficient repair of DSBs.[2][4]

  • Stabilizing Stalled Replication Forks: It plays a critical role in protecting stalled replication forks from degradation, especially in cells deficient in BRCA1/2.[3] PARP14 interacts with the nuclease MRE11 at stalled forks, and inhibition of PARP14 can prevent excessive fork degradation.[3]

  • Interaction with PCNA: PARP14 interacts with Proliferating Cell Nuclear Antigen (PCNA), a central component of the DNA replication machinery, to promote the replication of damaged DNA.[2][6]

Specific Functions of PARP14 Macrodomain 2 in the DDR

The Macro 2 domain of PARP14 is a key player in mediating the protein's function in the DDR, acting as a specific reader of ADP-ribosylation signals.

Recruitment to Sites of DNA Damage

The recruitment of PARP14 Macro 2 to sites of DNA damage is a critical initiating event. Studies have shown that upon induction of DNA lesions, PARP14 Macro 2 rapidly relocalizes to these sites.[9] This recruitment is dependent on the activity of PARP1, the primary sensor of DNA breaks, which generates poly(ADP-ribose) chains that serve as a recruitment platform.[9][11] Inhibition of PARP1 activity prevents the localization of Macro 2 to DNA damage sites.[9]

Interaction with RAD51

A pivotal role of Macro 2 is its interaction with RAD51, the central recombinase in the HR pathway.[12]

  • The Macro 2 domain directly binds to RAD51, and this interaction is enhanced following DNA damage.[10][12]

  • This interaction is thought to be crucial for regulating the dynamics of RAD51 at the site of repair. One proposed mechanism is that PARP14-mediated MARylation of RAD51, followed by the binding of Macro 2, facilitates the timely unloading of RAD51 from DNA, a necessary step for the completion of HR.[12]

A Novel Allosteric Inhibitor Target

The significance of Macro 2 in the DDR has made it an attractive target for therapeutic intervention. Researchers have successfully identified a selective, allosteric small-molecule inhibitor, named GeA-69 , that specifically targets PARP14 Macro 2.[9] This inhibitor binds to a site distinct from the ADP-ribose binding pocket, but effectively prevents the localization of Macro 2 to sites of DNA damage in intact cells.[9] This discovery highlights the potential of targeting reader domains as an alternative strategy to inhibiting the catalytic activity of PARP enzymes.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to PARP14 Macro 2 and its role in the DNA damage response.

Table 1: Binding Affinities and Dissociation Constants (KD)

Interacting Molecules KD (nM) Method Source
PARP1 - Damaged DNA 3 - 62 Atomic Force Microscopy [14]
PARP1 - 16-mer PAR 11 - 110 Electrophoretic Mobility Shift Assay [15]
PARP1 - 32-mer PAR 11 - 110 Electrophoretic Mobility Shift Assay [15]
p53 - 16-mer PAR Not specified, single complex formed Electrophoretic Mobility Shift Assay [16]
p53 - 55-mer PAR Not specified, three complexes formed Electrophoretic Mobility Shift Assay [16]

| XPA - 55-mer PAR | Nanomolar range | Electrophoretic Mobility Shift Assay |[16] |

Table 2: Inhibitor Potency (IC50)

Inhibitor Target IC50 (nM) Assay Type Source
Compound 1 PARP14 (catalytic domain) 590 Enzyme Immunoradiometric Assay [17]
Compound 2 PARP14 (catalytic domain) 330 Enzyme Immunoradiometric Assay [17]
Compound 3 PARP14 (catalytic domain) 710 Enzyme Immunoradiometric Assay [17]
Compound 4 PARP14 (catalytic domain) 350 Enzyme Immunoradiometric Assay [17]

| this compound | PARP14 Macrodomain 2 | Low micromolar affinity | AlphaScreen |[9] |

Experimental Protocols

Detailed methodologies are crucial for the study of PARP14 and its domains. Below are protocols for key experiments cited in this guide.

Protocol: Co-Immunoprecipitation (Co-IP) for PARP14-RAD51 Interaction

Objective: To determine the in vivo interaction between PARP14 and RAD51 following DNA damage.

  • Cell Culture and Treatment: Culture HeLa cells to ~80% confluency. Treat cells with a DNA damaging agent (e.g., 50 J/m² UV radiation) and allow to recover for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Pre-clearing: Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add primary antibody (e.g., anti-PARP14) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against RAD51 and PARP14 to detect the co-immunoprecipitated proteins.

Protocol: Laser Micro-irradiation for Macrodomain Recruitment

Objective: To visualize the recruitment of PARP14 Macro 2 to sites of DNA damage in live cells.

  • Cell Preparation: Plate U2OS cells on glass-bottom dishes. Transfect cells with a plasmid expressing GFP-tagged PARP14 Macro 2.

  • Sensitization (Optional): To enhance DNA damage, pre-sensitize cells by incubating with 10 µM BrdU for 24 hours prior to irradiation.

  • Microscopy Setup: Mount the dish on a confocal microscope equipped with a 365-nm or 405-nm laser for micro-irradiation and a 488-nm laser for GFP excitation.

  • Pre-irradiation Imaging: Select a cell expressing GFP-Macro 2 and acquire a baseline image.

  • Micro-irradiation: Use the UV laser to irradiate a defined region of interest (e.g., a line or a spot) within the nucleus to induce localized DNA damage.

  • Post-irradiation Time-Lapse Imaging: Immediately after irradiation, acquire a time-lapse series of images using the 488-nm laser to monitor the recruitment of GFP-Macro 2 to the irradiated area.

  • Data Analysis: Quantify the fluorescence intensity at the damage site over time relative to the background nuclear fluorescence to determine the recruitment kinetics.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex interactions in the DDR.

Signaling Pathway: PARP14 Macro 2 in Homologous Recombination

PARP14_HR_Pathway DNA_DSB DNA Double-Strand Break (DSB) PARP1 PARP1 DNA_DSB->PARP1 Senses PAR PAR Chains PARP1->PAR Synthesizes PARP14_MD2 PARP14 Macro 2 PAR->PARP14_MD2 Recruits RAD51 RAD51 PARP14_MD2->RAD51 Binds & Regulates HR_Complex Homologous Recombination Complex Assembly RAD51->HR_Complex Mediates Repair DSB Repair HR_Complex->Repair Inhibitor_Screening_Workflow Start Start: Compound Library Assay High-Throughput Screen (e.g., AlphaScreen) Start->Assay Hit_ID Identify Primary Hits (Displacement of ADPR) Assay->Hit_ID Secondary Secondary Assays (Dose-Response, Selectivity) Hit_ID->Secondary Validation In-Cell Validation (Prevent Localization to Damage) Secondary->Validation Lead Lead Compound (e.g., this compound) Validation->Lead

References

GeA-69: A Selective Allosteric Inhibitor Preventing PARP14 Localization to DNA Damage Sites

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the mechanism by which GeA-69, a small molecule inhibitor, prevents the recruitment of Poly(ADP-ribose) Polymerase 14 (PARP14) to sites of DNA damage. The document details the molecular interactions, presents key quantitative data, outlines experimental methodologies, and visualizes the underlying processes for researchers, scientists, and drug development professionals.

Introduction to PARP14 and the DNA Damage Response

Poly(ADP-ribose) Polymerase 14 (PARP14), also known as ARTD8, is a member of the PARP family of enzymes involved in various critical cellular processes, including the DNA damage response (DDR), transcriptional regulation, and immune signaling.[1][2] Upon DNA damage, other PARP enzymes, particularly PARP1, are activated and synthesize poly(ADP-ribose) (PAR) chains at the lesion sites.[3][4] These PAR chains act as a scaffold, recruiting a multitude of DNA repair factors to orchestrate the repair process.[4]

PARP14 possesses three macrodomains, which are specialized modules that recognize and bind to ADP-ribose (ADPR) modifications.[5][6] Specifically, the macrodomain 2 (MD2) of PARP14 binds to ADPR moieties, enabling its recruitment to sites of DNA damage where PAR chains are abundant.[5][7] This localization is a crucial step for PARP14 to execute its functions in the DDR, which include promoting homologous recombination and protecting against replication stress.[6][8]

Core Mechanism: Allosteric Inhibition of PARP14 Macrodomain 2

This compound prevents PARP14 localization to DNA damage not by competing for the catalytic active site, but through a selective, allosteric inhibition of its Macrodomain 2 (MD2).[5][7]

  • Allosteric Binding: this compound binds to a pocket on the PARP14 MD2 domain that is distinct from the binding site for adenosine (B11128) diphosphate (B83284) ribose (ADPR).[7]

  • Conformational Change: The binding of this compound to this allosteric site induces a significant conformational change in the protein structure.[7] Specifically, a flexible loop (residues P1130-P1140) is repositioned.[7]

  • Occlusion of the ADPR-Binding Site: This repositioned loop moves into and physically obstructs the canonical ADPR-binding pocket.[7]

  • Inhibition of Recruitment: By blocking the ADPR-binding site, this compound prevents PARP14 MD2 from recognizing and binding to the PAR chains synthesized at DNA lesions. Consequently, the recruitment and localization of the entire PARP14 protein to the site of damage are inhibited.[5][7]

This allosteric mechanism is the key to this compound's selectivity for PARP14 MD2 over other human macrodomains.[5][7]

cluster_0 Standard DNA Damage Response cluster_1 Inhibition by this compound DNA_Damage DNA Damage PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis PAR Synthesis (ADPR chains) PARP1_Activation->PAR_Synthesis MD2 Macrodomain 2 (ADPR Reader) PAR_Synthesis->MD2 binds PARP14 PARP14 PARP14->MD2 contains Localization PARP14 Localization to Damage Site MD2->Localization Allosteric_Site Allosteric Site on MD2 MD2->Allosteric_Site Repair DNA Repair Processes Localization->Repair GeA69 This compound GeA69->Allosteric_Site binds to Conformational_Change Conformational Change (Loop P1130-P1140 moves) Allosteric_Site->Conformational_Change ADPR_Binding_Blocked ADPR Binding Site Blocked Conformational_Change->ADPR_Binding_Blocked ADPR_Binding_Blocked->MD2 prevents binding to PAR Localization_Inhibited Localization Inhibited ADPR_Binding_Blocked->Localization_Inhibited

Caption: Signaling pathway of PARP14 recruitment to DNA damage and its inhibition by this compound.

Quantitative Data Summary

The interaction between this compound and PARP14 MD2 has been quantified using various biophysical and biochemical assays. The data highlights the inhibitor's potency and binding characteristics.

Table 1: Binding Affinity and Inhibition Potency of this compound

Assay MethodParameterValueTargetReference
Isothermal Titration Calorimetry (ITC)Kd0.86 µM (860 nM)PARP14 MD2[9][10]
Biolayer Interferometry (BLI)KD1.4 µMPARP14 MD2[10]
AlphaScreen AssayIC50~2.5 µMPARP14 MD2[11]
  • Kd / KD (Dissociation Constant): Represents the concentration of this compound required to occupy 50% of the PARP14 MD2 binding sites at equilibrium. A lower value indicates a higher binding affinity.

  • IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of this compound required to inhibit 50% of the binding between PARP14 MD2 and an ADP-ribosylated peptide.

Key Experimental Protocols

The mechanism of this compound was elucidated through several key experimental procedures. Detailed methodologies are provided below.

ITC is used to directly measure the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

  • Protein Preparation: Recombinant human PARP14 MD2 protein is purified and dialyzed into a specific ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Ligand Preparation: this compound is dissolved in the same ITC buffer to a concentration approximately 10-fold higher than the protein concentration.[11]

  • Instrumentation: A microcalorimeter is used, with the protein solution loaded into the sample cell and the this compound solution loaded into the injection syringe.

  • Titration: A series of small injections (e.g., 2 µL) of the this compound solution are made into the protein solution at constant temperature (e.g., 25°C).

  • Data Analysis: The heat change after each injection is measured. The resulting data are integrated and fit to a one-site binding model to calculate the Kd and other thermodynamic parameters.[11]

This bead-based assay measures the ability of this compound to disrupt the interaction between PARP14 MD2 and an ADP-ribosylated substrate.

  • Reagents:

    • His-tagged PARP14 MD2 protein.

    • A biotinylated and ADP-ribosylated peptide substrate.[11]

    • Streptavidin-coated Donor beads.

    • Anti-His antibody-conjugated Acceptor beads.

  • Principle: In the absence of an inhibitor, the His-tagged PARP14 MD2 binds to the ADP-ribosylated peptide. This brings the Donor (bound to biotin (B1667282) via streptavidin) and Acceptor (bound to the His-tag) beads into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm.

  • Procedure:

    • His-tagged PARP14 MD2, the biotin-ADPR-peptide, and varying concentrations of this compound are incubated together.

    • Streptavidin-Donor and Anti-His-Acceptor beads are added.

    • The mixture is incubated in the dark.

    • The plate is read on an AlphaScreen-capable plate reader.

  • Data Analysis: The signal decreases as this compound disrupts the protein-peptide interaction. The IC50 value is determined by plotting the signal against the inhibitor concentration.

This cell-based assay directly visualizes the effect of this compound on the recruitment of PARP14 to sites of DNA damage.[7]

  • Cell Culture and Transfection: Human osteosarcoma (U-2 OS) cells are cultured.[7] Cells are then transfected with a plasmid encoding PARP14 MD2 fused to a fluorescent protein (e.g., YFP-PARP14 MD2).

  • Drug Treatment: Transfected cells are pre-incubated with either DMSO (vehicle control) or a specific concentration of this compound for a defined period before inducing damage.

  • DNA Damage Induction: A laser (e.g., a 405 nm laser) is used to irradiate a small, defined region within the nucleus of a single cell, inducing localized DNA damage.[7]

  • Live-Cell Imaging: The cell is imaged immediately using a confocal microscope. Time-lapse images are acquired to monitor the fluorescence intensity at the irradiated region over time.

  • Analysis: In control cells, an accumulation of YFP-PARP14 MD2 is observed at the laser-induced damage site.[7] In cells treated with this compound, this recruitment is significantly reduced or completely prevented.[5][7] The fluorescence intensity at the damage site is quantified over time to compare the recruitment kinetics between treated and untreated cells.

Start Start: U-2 OS Cell Culture Transfection Transfect with YFP-PARP14 MD2 Plasmid Start->Transfection Incubation1 Incubate for Protein Expression Transfection->Incubation1 Treatment Treat Cells: 1. This compound 2. DMSO (Control) Incubation1->Treatment Microscopy Place on Confocal Microscope Stage Treatment->Microscopy Damage Induce DNA Damage (405nm Laser Micro-irradiation) Microscopy->Damage Imaging Acquire Time-Lapse Images Damage->Imaging Analysis Analyze Fluorescence Intensity at Damage Site Imaging->Analysis Result Result: This compound prevents YFP-PARP14 MD2 recruitment Analysis->Result

Caption: Experimental workflow for laser micro-irradiation to assess PARP14 MD2 recruitment.

Logical Relationships and Conclusion

The inhibitory action of this compound is based on a clear set of logical relationships that cascade from its initial binding to the final cellular effect.

GeA69 This compound Allosteric_Site Allosteric Site GeA69->Allosteric_Site Binds to PARP14_MD2 PARP14 Macrodomain 2 ADPR_Binding_Site ADPR Binding Site Allosteric_Site->ADPR_Binding_Site Occludes ADPR ADP-Ribose (PAR chains) at DNA Damage ADPR_Binding_Site->ADPR Cannot Bind Localization PARP14 Localization ADPR_Binding_Site->Localization Inhibition Prevents ADPR->Localization Is Required For

Caption: Logical relationship between this compound, PARP14 MD2, and DNA damage localization.

References

An In-depth Technical Guide on the Biological Function of PARP14 and its Inhibition by GeA-69

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8 or BAL2, is a multifaceted enzyme increasingly recognized for its significant roles in a spectrum of cellular processes, including DNA damage repair, immune modulation, and cancer cell survival. Its dysregulation is implicated in various pathologies, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the biological functions of PARP14 and details the inhibitory mechanism of GeA-69, a selective allosteric inhibitor of PARP14's macrodomain 2. This document is intended to serve as a resource for researchers and drug development professionals, offering structured data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding of PARP14 biology and the therapeutic potential of its inhibition.

Biological Functions of PARP14

PARP14 is a large, multi-domain protein that catalyzes the transfer of a single ADP-ribose unit from NAD+ to target proteins, a post-translational modification known as mono-ADP-ribosylation (MARylation).[1] This enzymatic activity, along with its non-catalytic scaffolding functions, allows PARP14 to influence a diverse array of cellular signaling pathways.

Role in DNA Damage Response and Genome Stability

PARP14 is a crucial player in the maintenance of genomic integrity. It is involved in the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks through homologous recombination.[2] PARP14 depletion leads to reduced homologous recombination efficiency, persistent RAD51 foci, and increased sensitivity to DNA damaging agents.[2] It interacts with key components of the DNA replication machinery, such as PCNA, and is essential for mitigating replication stress.[2] The macrodomain 2 (MD2) of PARP14 is critical for its recruitment to sites of DNA damage.[3]

Modulation of the Immune Response

PARP14 is a significant regulator of both innate and adaptive immunity. It is well-established as a key modulator of the Interleukin-4 (IL-4) signaling pathway through its interaction with the transcription factor STAT6.[4][5] In the absence of IL-4, PARP14 can act as a transcriptional repressor by recruiting histone deacetylases (HDACs) to IL-4 responsive promoters.[4][5] Upon IL-4 stimulation, PARP14's catalytic activity is enhanced, leading to the release of HDACs and promoting STAT6-dependent gene expression.[4][5] This function is critical in T helper 2 (Th2) cell differentiation and B cell responses. Furthermore, PARP14 expression is induced by interferons (IFNs), and it plays a role in the host antiviral response.[6][7]

Involvement in Cancer Progression and Survival

The pro-survival functions of PARP14 are frequently co-opted by cancer cells. Overexpression of PARP14 has been observed in various malignancies, including B-cell lymphomas and hepatocellular carcinoma.[8] In cancer cells, PARP14 can promote survival by inhibiting pro-apoptotic signaling pathways, such as the JNK1 pathway.[8] It also plays a role in metabolic reprogramming, favoring aerobic glycolysis (the Warburg effect), which supports rapid tumor growth.[8] Additionally, PARP14 contributes to the development of the tumor-associated macrophage (TAM) phenotype, which promotes tumor growth and immune evasion.[9][10]

This compound: A Selective Allosteric Inhibitor of PARP14

This compound is a small molecule inhibitor that selectively targets the macrodomain 2 (MD2) of PARP14.[3][11] Unlike many PARP inhibitors that target the catalytic domain, this compound employs an allosteric mechanism of action, providing a high degree of selectivity.

Mechanism of Action

This compound binds to an allosteric pocket on PARP14 MD2.[3] This binding induces a conformational change in the protein, specifically displacing a loop region that is critical for the recognition and binding of ADP-ribose.[3] By preventing the interaction of MD2 with ADP-ribosylated substrates, this compound effectively blocks a key function of PARP14. A crucial consequence of this inhibition is the prevention of PARP14 localization to sites of DNA damage, thereby impairing its role in the DNA damage response.[3][11]

Quantitative Inhibition Data

The following tables summarize the key quantitative data for the interaction of this compound with PARP14 MD2.

Table 1: Binding Affinity of this compound for PARP14 MD2

ParameterValueMethodReference
Dissociation Constant (KD)860 nMIsothermal Titration Calorimetry (ITC)[12]
Dissociation Constant (KD)1.4 µMBio-Layer Interferometry (BLI)[12]

Table 2: Inhibitory Potency of this compound

ParameterValueMethodReference
IC500.71 µMAlphaScreen Assay[12]
Cellular Effects of this compound

This compound has been shown to be cell-permeable and engages PARP14 MD2 in intact cells.[3] Treatment of cells with this compound prevents the recruitment of PARP14 MD2 to sites of laser-induced DNA damage.[3] While this compound demonstrates on-target activity in cells, its cytotoxic effects are moderate, suggesting a favorable therapeutic window.

Table 3: Cytotoxicity of this compound

Cell LineEC50Exposure TimeReference
HeLa58 µM72 hMedChemExpress Product Page
U-2 OS52 µM72 hMedChemExpress Product Page
HEK29354 µM72 hMedChemExpress Product Page

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

PARP14 Enzymatic Activity Assay (Chemiluminescent)

This protocol is adapted from a commercially available assay kit and measures the auto-ADP-ribosylation activity of PARP14.[6][11]

Materials:

  • 96-well plate coated with histone proteins

  • Recombinant PARP14 enzyme

  • 10x PARP Assay Buffer

  • PARP Substrate Mixture (containing biotinylated NAD+)

  • 10 mM DTT

  • Blocking Buffer

  • Streptavidin-HRP

  • ELISA ECL Substrate A and B

  • PBST Buffer (PBS with 0.05% Tween-20)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

Procedure:

  • Plate Preparation: Wash the histone-coated plate three times with 200 µL of PBST buffer per well.

  • Reaction Setup:

    • Prepare a Master Mix containing 10x PARP Assay Buffer, PARP Substrate Mixture, distilled water, and 10 mM DTT.

    • Add 25 µL of the Master Mix to each well.

    • Add 5 µL of the test inhibitor at various concentrations to the designated wells. For control wells, add 5 µL of a diluent solution (10% DMSO in 1x PARP Assay Buffer).

  • Enzyme Addition:

    • Dilute the PARP14 enzyme to 1.7 ng/µL in 1x PARP Assay Buffer.

    • Initiate the reaction by adding 20 µL of the diluted PARP14 enzyme to the positive control and test inhibitor wells.

    • Add 20 µL of 1x PARP Assay Buffer to the blank wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Wash the plate three times with 200 µL of PBST buffer per well.

  • Detection:

    • Dilute Streptavidin-HRP 50-fold in Blocking Buffer.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with PBST buffer.

    • Prepare the ECL substrate by mixing equal volumes of Substrate A and Substrate B.

    • Add 100 µL of the ECL substrate mix to each well.

  • Data Acquisition: Immediately read the chemiluminescence signal using a luminometer. The signal is proportional to PARP14 activity.

AlphaScreen Assay for PARP14 MD2 Inhibition

This protocol is designed to screen for inhibitors that disrupt the interaction between PARP14 MD2 and an ADP-ribosylated peptide.[3][4]

Materials:

  • His6-tagged PARP14 MD2 protein

  • Biotinylated and mono-ADP-ribosylated peptide

  • AlphaScreen™ Histidine (Nickel Chelate) Detection Kit (Donor and Acceptor beads)

  • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.5 mM TCEP, 0.1% BSA, 0.05% CHAPS

  • 384-well low-volume plates

  • Test compound library (e.g., this compound)

Procedure:

  • Compound Plating: Dispense 50-100 nL of test compounds (from a 10 mM stock) into the wells of a 384-well plate.

  • Protein-Peptide Incubation:

    • Prepare a solution containing 25 nM of the biotinylated-ADP-ribosylated peptide and 400 nM of His6-tagged PARP14 MD2 in the assay buffer.

    • Add 12 µL of this solution to each well containing the test compounds.

    • Incubate for 30 minutes at room temperature.

  • Bead Addition:

    • Under low light conditions, add 8 µL of a mixture containing streptavidin-coated donor beads (7 µg/mL) and nickel chelate acceptor beads (7 µg/mL) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader. A decrease in the AlphaScreen signal indicates inhibition of the protein-peptide interaction.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

This protocol measures the thermodynamic parameters of the interaction between this compound and PARP14 MD2.[13]

Materials:

  • Purified PARP14 MD2 protein

  • This compound compound

  • ITC instrument

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

Procedure:

  • Sample Preparation:

    • Dialyze the PARP14 MD2 protein extensively against the ITC buffer.

    • Dissolve this compound in the same dialysis buffer. Ensure complete dissolution.

    • Degas both the protein and ligand solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the PARP14 MD2 solution (typically 10-20 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (typically 100-200 µM) into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.

    • Perform a series of subsequent injections (e.g., 2-3 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat signals from each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Localization Assay using Laser Micro-irradiation

This assay visualizes the recruitment of PARP14 to sites of DNA damage and the effect of inhibitors.[3]

Materials:

  • U2OS cells

  • Expression vector for YFP-tagged PARP14 MD2

  • Transfection reagent

  • Confocal microscope equipped with a UV laser for micro-irradiation

  • This compound

Procedure:

  • Cell Culture and Transfection:

    • Seed U2OS cells on glass-bottom dishes.

    • Transfect the cells with the YFP-PARP14 MD2 expression vector. Allow 24-48 hours for protein expression.

  • Inhibitor Treatment:

    • Treat the cells with this compound at the desired concentration (e.g., 50 µM) or vehicle (DMSO) for 1 hour prior to micro-irradiation.

  • Laser Micro-irradiation:

    • Identify a cell expressing YFP-PARP14 MD2.

    • Use the UV laser to irradiate a defined region within the nucleus to induce localized DNA damage.

  • Live-Cell Imaging:

    • Acquire time-lapse images of the YFP fluorescence before and after micro-irradiation using the confocal microscope.

    • Monitor the accumulation of YFP-PARP14 MD2 at the site of DNA damage over time.

  • Data Analysis: Quantify the fluorescence intensity at the damage site relative to the nucleoplasm to determine the extent and kinetics of recruitment. Compare the recruitment in inhibitor-treated versus vehicle-treated cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving PARP14 and a typical experimental workflow for inhibitor screening.

PARP14 in IL-4/STAT6 Signaling

PARP14_STAT6_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK activates STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive phosphorylates STAT6_active STAT6 (active dimer) STAT6_inactive->STAT6_active dimerizes PARP14_activator PARP14 STAT6_active->PARP14_activator translocates to nucleus and binds DNA_active IL-4 Responsive Gene (Active) STAT6_active->DNA_active binds promoter PARP14_repressor PARP14-HDAC Complex DNA_repressed IL-4 Responsive Gene (Repressed) PARP14_repressor->DNA_repressed binds promoter PARP14_activator->PARP14_repressor displaces Transcription Gene Transcription DNA_active->Transcription

Caption: PARP14 acts as a transcriptional switch in IL-4/STAT6 signaling.

This compound Inhibition of PARP14 at DNA Damage Sites

GeA69_Inhibition_Workflow cluster_workflow Mechanism of this compound Action DNA_damage DNA Damage ADPr_synthesis ADP-ribose (ADPr) Synthesis (by PARP1) DNA_damage->ADPr_synthesis PARP14_MD2 PARP14 Macrodomain 2 ADPr_synthesis->PARP14_MD2 ADPr recognized by Recruitment PARP14 Recruitment to Damage Site PARP14_MD2->Recruitment Allosteric_binding Allosteric Binding to PARP14 MD2 PARP14_MD2->Allosteric_binding Repair DNA Damage Repair Recruitment->Repair GeA69 This compound GeA69->Allosteric_binding Conformational_change Conformational Change in MD2 Allosteric_binding->Conformational_change Inhibition Inhibition of ADPr Binding Conformational_change->Inhibition No_recruitment No Recruitment Inhibition->No_recruitment

Caption: this compound allosterically inhibits PARP14 MD2, preventing its recruitment to DNA damage sites.

Experimental Workflow for Inhibitor Screening

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening and Validation Workflow Library Compound Library HTS High-Throughput Screen (e.g., AlphaScreen) Library->HTS Hits Primary Hits HTS->Hits Secondary_assay Secondary Assay (e.g., ITC) Hits->Secondary_assay Validated_hits Validated Hits Secondary_assay->Validated_hits Cell_based_assay Cell-Based Assay (e.g., Localization) Validated_hits->Cell_based_assay Lead_compound Lead Compound Cell_based_assay->Lead_compound

Caption: A typical workflow for the discovery and validation of PARP14 inhibitors.

Conclusion

PARP14 has emerged as a critical regulator of fundamental cellular processes, with its dysregulation contributing to the pathogenesis of cancer and inflammatory diseases. Its roles in DNA damage repair, immune signaling, and cell survival underscore its importance as a therapeutic target. The development of selective inhibitors, such as this compound, which targets the non-catalytic macrodomain 2 of PARP14 through an allosteric mechanism, represents a promising strategy for therapeutic intervention. This technical guide provides a foundational understanding of PARP14's biological functions and the mechanism of its inhibition by this compound, offering valuable insights and methodologies for researchers dedicated to advancing the field of targeted therapeutics. Further investigation into the diverse functions of PARP14 and the development of next-generation inhibitors will undoubtedly pave the way for novel treatment paradigms.

References

GeA-69: A Technical Guide to its Allosteric Inhibition of PARP14 and Impact on ADP-Ribosylation Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of GeA-69, a selective, allosteric inhibitor of the second macrodomain (MD2) of Poly(ADP-ribose) Polymerase 14 (PARP14). This compound represents a significant tool for studying the role of PARP14 in cellular processes, particularly in the DNA damage response. This document details the mechanism of action of this compound, presents its key quantitative data, outlines the experimental protocols for its characterization, and illustrates its effects on ADP-ribosylation signaling pathways.

Introduction to ADP-Ribosylation and PARP14

ADP-ribosylation is a crucial post-translational modification where ADP-ribose moieties are transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins.[1] This process is catalyzed by ADP-ribosyltransferases (ARTs), including the Poly(ADP-ribose) Polymerase (PARP) family of enzymes.[2] ADP-ribosylation can be in the form of mono(ADP-ribosyl)ation (MARylation) or poly(ADP-ribosyl)ation (PARylation).[2] These modifications are read by specific protein domains, such as macrodomains, which recognize the ADP-ribose structure and recruit downstream effectors.[3]

PARP14, also known as ARTD8, is a large, multi-domain protein that exhibits mono-ADP-ribosyltransferase activity.[1][4] It contains three macrodomains (MD1, MD2, and MD3) that function as "reader" domains for ADP-ribosylation, a WWE domain, and a C-terminal catalytic ART domain.[4][5] PARP14 has been implicated in various cellular processes, including the regulation of gene expression, immune responses, and, notably, the DNA damage response (DDR).[1][6][7] In the DDR, PARP14 is recruited to sites of DNA damage and is involved in promoting homologous recombination and protecting against replication stress.[6] The macrodomains of PARP14 are critical for its localization and function.[3]

This compound: A Selective Allosteric Inhibitor of PARP14 MD2

This compound was identified as a selective, allosteric inhibitor of PARP14 MD2 through a high-throughput screening campaign.[3][8] It is a cell-permeable small molecule that provides a valuable tool to probe the specific functions of the PARP14 MD2 domain in cellular signaling.[9]

Mechanism of Action

This compound functions as an allosteric inhibitor of PARP14 MD2.[3] Co-crystallization studies of a this compound analogue with PARP14 MD2 revealed that the inhibitor binds to a novel pocket adjacent to the ADP-ribose binding site.[3][10] This binding induces a conformational change in a loop (residues P1130-P1140) which then physically obstructs the ADP-ribose binding site, thereby preventing the recognition of ADP-ribosylated proteins by PARP14 MD2.[3] This allosteric mechanism is the basis for this compound's high selectivity for PARP14 MD2 over other human macrodomains.[3] By inhibiting the reader function of PARP14 MD2, this compound effectively prevents the recruitment of PARP14 to sites of DNA damage.[3]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity, inhibitory potency, and cellular effects.

Parameter Value Method Reference
Binding Affinity (Kd) to PARP14 MD2 2.1 µMIsothermal Titration Calorimetry (ITC)[9]
860 nMIsothermal Titration Calorimetry (ITC)[3]
1.4 µMBio-Layer Interferometry (BLI)[11]
Inhibitory Potency (IC50) vs. PARP14 MD2 0.71 µMAlphaScreen[11]

Table 1: In Vitro Binding and Inhibition Data for this compound against PARP14 MD2. This table presents the binding affinity (Kd) and inhibitory concentration (IC50) of this compound for PARP14 macrodomain 2.

Cell Line EC50 Assay Reference
HeLa58 µMCytotoxicity Assay (72h)[9]
U-2 OS52 µMCytotoxicity Assay (72h)[9]
HEK29354 µMCytotoxicity Assay (72h)[9]

Table 2: Cellular Activity of this compound. This table shows the half-maximal effective concentration (EC50) of this compound in different cell lines, indicating its cytotoxic effects at higher concentrations.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound.

AlphaScreen Assay for PARP14 MD2 Inhibition

This protocol describes a high-throughput screening method to identify inhibitors of the interaction between PARP14 MD2 and an ADP-ribosylated peptide.

  • Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions.[12] A biotinylated and ADP-ribosylated peptide is captured by streptavidin-coated Donor beads, and a His6-tagged PARP14 MD2 protein is captured by Nickel Chelate Acceptor beads. When the protein and peptide interact, the beads are brought into close proximity (within 200 nm). Upon excitation at 680 nm, the Donor beads release singlet oxygen, which diffuses to the Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. Inhibitors of the interaction will disrupt this proximity, leading to a decrease in the signal.[12]

  • Materials:

    • His6-tagged PARP14 MD2 protein

    • Biotinylated and ADP-ribosylated peptide

    • Streptavidin-coated Donor beads (PerkinElmer)

    • Nickel Chelate Acceptor beads (PerkinElmer)

    • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

    • 384-well low-volume plates (e.g., ProxiPlate™-384 Plus, PerkinElmer)

    • Test compounds (e.g., this compound) dissolved in DMSO

  • Procedure:

    • Prepare a solution containing the His6-tagged PARP14 MD2 protein (final concentration ~400 nM) and the biotinylated ADP-ribosylated peptide (final concentration ~25 nM) in assay buffer.[11][13]

    • Dispense 12 µL of the protein-peptide solution into the wells of a 384-well plate.

    • Add 50-100 nL of the test compound solution (from a 10 mM stock in DMSO) to the wells.

    • Incubate the plate at room temperature for 30 minutes.

    • Prepare a mixture of streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in assay buffer (final concentration of each ~7 µg/mL).

    • Under low light conditions, add 8 µL of the bead mixture to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an AlphaScreen-compatible reader (e.g., PHERAstar, BMG Labtech).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls (DMSO only for 0% inhibition and a known inhibitor or no protein for 100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 AlphaScreen Principle cluster_1 Interaction cluster_2 Inhibition Donor Streptavidin Donor Bead (Excitation at 680nm) Peptide Biotin-ADP-Ribose Peptide Donor->Peptide Biotin-Streptavidin NoLight No Signal Donor->NoLight SingletO2 Singlet Oxygen Donor->SingletO2 Acceptor Ni-NTA Acceptor Bead (Emission at 520-620nm) Light Light Signal Acceptor->Light Protein His6-PARP14 MD2 Peptide->Protein ADP-Ribose-MD2 Binding Protein->Acceptor His6-Ni-NTA Protein->Peptide Binding Blocked Inhibitor This compound Inhibitor->Protein Allosteric Binding SingletO2->Acceptor ~200nm

Figure 1: Workflow of the AlphaScreen assay for detecting inhibitors of PARP14 MD2.

Isothermal Titration Calorimetry (ITC)

This protocol measures the binding affinity (Kd) of this compound to PARP14 MD2.

  • Principle: ITC directly measures the heat change that occurs when two molecules interact. A solution of the ligand (this compound) is titrated into a solution of the protein (PARP14 MD2) in a sample cell. The heat released or absorbed upon binding is measured, and from the resulting binding isotherm, the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH) can be determined.

  • Procedure:

    • Dialyze the purified PARP14 MD2 protein and dissolve this compound in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Load the PARP14 MD2 solution (e.g., 20-50 µM) into the sample cell of the ITC instrument (e.g., MicroCal ITC200).

    • Load the this compound solution (e.g., 200-500 µM) into the injection syringe.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the protein solution at a constant temperature (e.g., 25°C).

    • Record the heat change after each injection.

    • Perform a control titration by injecting this compound into the buffer alone to subtract the heat of dilution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Cell-Based DNA Damage Recruitment Assay

This protocol visualizes the effect of this compound on the recruitment of PARP14 MD2 to sites of DNA damage in living cells.

  • Principle: In response to DNA damage, PARP1 is activated and synthesizes poly(ADP-ribose) (PAR) chains at the damage site. The macrodomains of PARP14 recognize these PAR chains, leading to the recruitment of PARP14 to the damaged DNA. This recruitment can be visualized by expressing PARP14 MD2 fused to a fluorescent protein (e.g., YFP) and inducing localized DNA damage using a laser.

  • Procedure:

    • Seed U-2 OS cells on glass-bottom dishes.

    • Transfect the cells with a plasmid encoding YFP-PARP14 MD2.

    • After 24-48 hours, treat the cells with this compound (e.g., 50 µM) or vehicle (DMSO) for a specified time (e.g., 1 hour).

    • Induce localized DNA damage in a defined region of the nucleus using a UV-A laser coupled to a confocal microscope.

    • Acquire time-lapse images of the YFP fluorescence before and after laser micro-irradiation.

  • Data Analysis:

    • Quantify the fluorescence intensity in the irradiated region over time.

    • Compare the recruitment kinetics of YFP-PARP14 MD2 in this compound-treated cells versus vehicle-treated cells. A reduction in the accumulation of fluorescence at the damage site in the presence of this compound indicates inhibition of recruitment.

Signaling Pathways and the Role of this compound

This compound's primary effect on signaling is the disruption of PARP14's function in the DNA damage response. The following diagrams illustrate the relevant pathways and the point of intervention by this compound.

G cluster_0 PARP14 Recruitment to DNA Damage Sites DNA_Damage DNA Damage PARP1 PARP1 DNA_Damage->PARP1 Activation PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesis NAD NAD+ NAD->PARP1 MD2 MD2 PAR->MD2 Binding PARP14 PARP14 DDR Downstream DNA Damage Response (e.g., Homologous Recombination) PARP14->DDR Facilitation MD2->PAR Binding Blocked MD2->PARP14 GeA69 This compound GeA69->MD2 Allosteric Inhibition

Figure 2: Signaling pathway of PARP14 recruitment to DNA damage and inhibition by this compound.

The diagram above illustrates that upon DNA damage, PARP1 is activated and synthesizes PAR chains. The MD2 domain of PARP14 recognizes and binds to these PAR chains, leading to the recruitment of PARP14 to the site of damage. This recruitment is essential for PARP14's role in facilitating downstream DNA repair processes like homologous recombination. This compound allosterically inhibits the MD2 domain, preventing its binding to PAR and thereby blocking the recruitment of PARP14 to the damaged DNA.

G cluster_0 Experimental Workflow for this compound Characterization Screening High-Throughput Screening (AlphaScreen) Hit_ID Hit Identification (this compound) Screening->Hit_ID Binding_Assay Binding Affinity Determination (ITC, BLI) Hit_ID->Binding_Assay Structural_Studies Structural Characterization (Co-crystallization) Hit_ID->Structural_Studies Cellular_Assay Cellular Activity Assessment (DNA Damage Recruitment Assay) Hit_ID->Cellular_Assay Mechanism Mechanism of Action Elucidation (Allosteric Inhibition) Binding_Assay->Mechanism Cellular_Assay->Mechanism Structural_studies Structural_studies Structural_studies->Mechanism

Figure 3: Logical workflow for the discovery and characterization of this compound.

Conclusion and Future Directions

This compound is a pioneering chemical probe for the study of PARP14 biology. Its selective, allosteric inhibition of the MD2 domain provides a unique tool to dissect the specific roles of this macrodomain in ADP-ribosylation signaling, particularly in the context of the DNA damage response. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their studies.

Future research could focus on optimizing the potency and pharmacokinetic properties of this compound to develop more drug-like candidates. Furthermore, exploring the therapeutic potential of inhibiting PARP14 MD2 in diseases where PARP14 is implicated, such as certain cancers and inflammatory disorders, is a promising avenue for future investigation. The use of this compound in combination with other DNA damaging agents or PARP catalytic inhibitors could also reveal synergistic effects and new therapeutic strategies.

References

Initial Biochemical Characterization of GeA-69: A Selective Allosteric Inhibitor of PARP14 Macrodomain 2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biochemical and cellular characterization of GeA-69, a selective, allosteric inhibitor of the second macrodomain (MD2) of Poly(ADP-ribose) Polymerase 14 (PARP14). The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of PARP14 biology and the development of related therapeutic agents.

Introduction to this compound and its Target, PARP14

Poly(ADP-ribose) Polymerase 14 (PARP14), also known as ARTD8, is a member of the PARP superfamily of enzymes that catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation. PARP14 is a large, multi-domain protein implicated in a variety of cellular processes, including DNA damage repair, transcriptional regulation, and immune signaling.[1] The macrodomains of PARP14 function as "reader" modules that recognize and bind to ADP-ribose modifications, thereby mediating downstream signaling events.

This compound was identified through a high-throughput screening campaign as a potent and selective inhibitor of the PARP14 macrodomain 2 (MD2).[2][3] It exhibits an allosteric mode of inhibition, binding to a site distinct from the ADP-ribose binding pocket.[2][3] This unique mechanism of action contributes to its high selectivity for PARP14 MD2 over other human macrodomains.[2][3] The initial characterization of this compound has revealed its ability to engage PARP14 MD2 within intact cells and modulate its function in the DNA damage response.[2][3]

Biochemical Properties of this compound

The biochemical properties of this compound have been primarily characterized by its binding affinity for PARP14 MD2 and its inhibitory activity in functional assays.

The binding affinity of this compound to PARP14 MD2 has been determined using multiple biophysical techniques, including Isothermal Titration Calorimetry (ITC) and Bio-Layer Interferometry (BLI). Its inhibitory potency was quantified using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).

ParameterValueMethodReference
Binding Affinity (Kd) 0.86 µMIsothermal Titration Calorimetry (ITC)[4]
1.4 µMBio-Layer Interferometry (BLI)[5]
2.1 µMNot Specified[6]
Inhibitory Potency (IC50) 0.71 µMAlphaScreen[5]

The cytotoxic effects of this compound have been evaluated in several human cell lines after 72 hours of exposure.

Cell LineEC50Reference
HeLa 58 µM[6]
U-2 OS 52 µM[6]
HEK293 54 µM[6]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the initial characterization of this compound.

This assay was employed to determine the inhibitory potency (IC50) of this compound against the interaction between PARP14 MD2 and an ADP-ribosylated peptide.

Principle: AlphaScreen is a bead-based proximity assay. A donor bead is conjugated to a biotinylated and ADP-ribosylated peptide, and an acceptor bead is conjugated to His-tagged PARP14 MD2. When the protein and peptide interact, the beads are brought into close proximity, resulting in a luminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of His-tagged PARP14 MD2.

    • Prepare a solution of a biotinylated and mono-ADP-ribosylated peptide.

    • Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA).

  • Assay Procedure:

    • In a 384-well plate, add the PARP14 MD2 protein and the ADP-ribosylated peptide.

    • Add the serially diluted this compound or vehicle control to the wells.

    • Incubate at room temperature for 30 minutes.

    • Add streptavidin-coated donor beads and anti-His-conjugated acceptor beads.

    • Incubate in the dark at room temperature for 1 hour.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

AlphaScreen_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Plate cluster_readout Data Acquisition & Analysis reagent1 His-tagged PARP14 MD2 step1 Add PARP14 MD2 + Peptide reagent1->step1 reagent2 Biotin-ADP-ribosylated Peptide reagent2->step1 reagent3 This compound Serial Dilution step2 Add this compound reagent3->step2 step1->step2 step3 Incubate 30 min step2->step3 step4 Add Donor & Acceptor Beads step3->step4 step5 Incubate 1 hr (dark) step4->step5 readout Read Plate step5->readout analysis IC50 Calculation readout->analysis

Fig. 1: Workflow for the AlphaScreen-based inhibition assay.

ITC was used to directly measure the binding affinity (Kd) of this compound to PARP14 MD2.

Principle: ITC measures the heat change that occurs when two molecules interact. A solution of the ligand (this compound) is titrated into a solution of the protein (PARP14 MD2), and the heat released or absorbed is measured. The resulting data is used to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Protocol:

  • Sample Preparation:

    • Dialyze purified PARP14 MD2 and this compound into the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to minimize heats of dilution.

    • Degas both the protein and ligand solutions.

  • ITC Experiment:

    • Load the PARP14 MD2 solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections of this compound into the PARP14 MD2 solution, allowing the system to reach equilibrium between each injection.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis protein PARP14 MD2 in ITC buffer degas Degas samples protein->degas ligand This compound in ITC buffer ligand->degas load_cell Load PARP14 MD2 into cell degas->load_cell load_syringe Load this compound into syringe degas->load_syringe titrate Titrate this compound into PARP14 MD2 load_cell->titrate load_syringe->titrate integrate Integrate heat pulses titrate->integrate plot Plot data integrate->plot fit Fit to binding model plot->fit results Determine Kd, n, ΔH fit->results

Fig. 2: Workflow for Isothermal Titration Calorimetry (ITC).

This cell-based assay was used to confirm that this compound can engage PARP14 MD2 in a cellular context and inhibit its recruitment to sites of DNA damage.

Principle: Laser micro-irradiation is used to induce localized DNA damage in the nucleus of cells. PARP14 is known to be recruited to sites of DNA damage. By treating cells with this compound prior to laser damage, the effect of the inhibitor on the recruitment of PARP14 MD2 can be visualized and quantified using immunofluorescence microscopy.

Protocol:

  • Cell Culture and Treatment:

    • Culture U-2 OS cells on glass-bottom dishes.

    • Treat the cells with this compound (e.g., 50 µM) or vehicle control for 1 hour prior to laser micro-irradiation.

  • Laser Micro-irradiation:

    • Use a confocal microscope equipped with a UV laser to irradiate a defined region within the nucleus of a single cell, inducing DNA damage.

  • Immunofluorescence:

    • Fix the cells at various time points after micro-irradiation.

    • Permeabilize the cells and block non-specific antibody binding.

    • Incubate with a primary antibody against PARP14.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips and image the cells using the confocal microscope.

  • Image Analysis:

    • Quantify the fluorescence intensity of PARP14 at the site of laser-induced DNA damage relative to the surrounding nucleoplasm.

    • Compare the recruitment of PARP14 in this compound-treated cells to that in vehicle-treated cells.

Role of PARP14 in Cellular Signaling

PARP14 is involved in multiple signaling pathways, primarily related to the DNA damage response, inflammation, and immune regulation. This compound, by inhibiting the function of the PARP14 MD2 domain, is expected to modulate these pathways.

PARP14 plays a role in the cellular response to DNA damage, particularly in the context of the ATR-CHK1 signaling pathway. It is involved in the stabilization of stalled replication forks. Inhibition of PARP14 can lead to increased sensitivity to DNA damaging agents. The recruitment of PARP14 to sites of DNA damage is a key step in this process, and this recruitment is inhibited by this compound.

PARP14 has been shown to regulate inflammatory responses through the NF-κB pathway. It is also a key regulator of the IL-4/STAT6 signaling pathway, which is crucial for B-cell survival and T-helper cell differentiation. In the absence of an IL-4 signal, PARP14 can act as a transcriptional repressor. Upon IL-4 stimulation, PARP14's enzymatic activity facilitates the activation of STAT6-dependent gene transcription.

PARP14_Signaling DNA_Damage DNA Damage (e.g., stalled replication forks) ATR ATR DNA_Damage->ATR PARP14 PARP14 DNA_Damage->PARP14 recruits CHK1 CHK1 ATR->CHK1 Fork_Stabilization Replication Fork Stabilization CHK1->Fork_Stabilization IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R STAT6 STAT6 IL4R->STAT6 Gene_Transcription STAT6-dependent Gene Transcription STAT6->Gene_Transcription LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response PARP14->Fork_Stabilization promotes PARP14->Gene_Transcription regulates PARP14->Inflammatory_Response regulates GeA69 This compound GeA69->PARP14 inhibits

Fig. 3: Overview of PARP14's involvement in key signaling pathways.

Conclusion

This compound is a valuable tool compound for the study of PARP14 biology. Its selective, allosteric inhibition of the PARP14 macrodomain 2 provides a unique means to dissect the roles of this domain in cellular processes such as the DNA damage response and immune signaling. The data and protocols presented in this guide serve as a starting point for further investigation into the therapeutic potential of targeting PARP14.

References

Understanding the Allosteric Binding Site of GeA-69 on PARP14: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric binding site of the small molecule inhibitor GeA-69 on Poly(ADP-ribose) polymerase 14 (PARP14). PARP14 has emerged as a significant therapeutic target in oncology and inflammatory diseases due to its role in cell survival, DNA damage repair, and immune signaling pathways. This compound represents a key tool compound for probing PARP14 function, acting as a selective, allosteric inhibitor of its second macrodomain (MD2). This document details the binding characteristics of this compound, the experimental protocols used for its characterization, and the signaling pathways influenced by PARP14.

Quantitative Analysis of this compound Binding to PARP14 MD2

The binding affinity of this compound for the second macrodomain (MD2) of PARP14 has been quantitatively assessed using multiple biophysical techniques. The data consistently demonstrate a low micromolar to sub-micromolar interaction.

ParameterMethodValueReference
Dissociation Constant (KD)Isothermal Titration Calorimetry (ITC)860 nM[1]
Dissociation Constant (KD)Biolayer Interferometry (BLI)1.4 µM[1]
StoichiometryIsothermal Titration Calorimetry (ITC)1:1[1]

The Allosteric Mechanism of Inhibition

This compound inhibits the function of PARP14 MD2 through an allosteric mechanism.[2][3] Co-crystallization studies of a this compound analogue with PARP14 MD2 revealed that the inhibitor binds to a pocket adjacent to the adenosine (B11128) diphosphate (B83284) ribose (ADPR) binding site.[2][4] This binding event induces a conformational change in a loop region (residues P1130-P1140), causing it to move into and occupy the ADPR binding pocket, thereby preventing the natural ligand from binding.[2] Isothermal titration calorimetry competition experiments have confirmed this allosteric inhibition, showing that in the presence of this compound, the binding of ADPR to the macrodomain is abrogated.[2]

PARP14 Signaling Pathways

PARP14 is implicated in several critical cellular signaling pathways, most notably the Interleukin-4 (IL-4) signaling cascade and the DNA damage response.

IL-4/STAT6 Signaling Pathway

PARP14 is a key regulator of the IL-4-mediated signaling pathway by acting as a co-activator for the transcription factor STAT6.[5][6] This pathway is crucial for T helper 2 (Th2) cell differentiation and B-cell survival and proliferation.[5][7] PARP14's involvement in this pathway highlights its role in allergic inflammation and certain types of B-cell lymphomas.[5][8]

PARP14_IL4_STAT6_Pathway cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R binds JAK JAK IL4R->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates PARP14 PARP14 STAT6->PARP14 recruits Gene_Expression Target Gene Expression STAT6->Gene_Expression promotes PARP14->Gene_Expression co-activates Nucleus Nucleus

Diagram 1: PARP14 in the IL-4/STAT6 Signaling Pathway.
DNA Damage Response

PARP14 macrodomains have been observed to localize to sites of DNA damage.[2] The recruitment of PARP14 MD2 to these sites is dependent on the activity of PARP1.[2] this compound has been shown to prevent the localization of PARP14 MD2 to laser-induced DNA damage sites in cells, demonstrating that its allosteric inhibition is effective in a cellular context.[2][3]

PARP14_DDR_Workflow DNA_Damage DNA Damage PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_synthesis PAR Synthesis PARP1->PAR_synthesis PARP14_MD2 PARP14 MD2 PAR_synthesis->PARP14_MD2 recruits Recruitment Recruitment to Damage Site PARP14_MD2->Recruitment GeA69 This compound GeA69->PARP14_MD2 GeA69->Recruitment inhibits

Diagram 2: this compound inhibits PARP14 MD2 recruitment to DNA damage sites.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the interaction between this compound and PARP14 are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Protocol:

  • Sample Preparation:

    • Dialyze purified PARP14 MD2 protein and dissolve this compound in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch effects. The final DMSO concentration should be consistent between the protein solution and the ligand solution and kept low (e.g., <5%).

    • The typical concentration for PARP14 MD2 in the cell is 10-20 µM, and for this compound in the syringe is 100-200 µM.

  • Instrumentation and Setup:

    • Use an automated microcalorimeter.

    • Set the cell temperature to 25°C.

    • Set the stirring speed to 750 rpm.

  • Titration:

    • Perform an initial injection of 0.4 µL followed by a series of 19-27 subsequent injections of 1.5-2.0 µL of the this compound solution into the protein-containing cell at 150-second intervals.

  • Data Analysis:

    • Integrate the raw injection heats.

    • Correct for the heat of dilution by subtracting the last injection heat or by performing a control titration of the ligand into the buffer.

    • Fit the corrected data to a one-site binding model to determine the KD, stoichiometry, and enthalpy of binding.

Biolayer Interferometry (BLI)

BLI is an optical analytical technique that measures molecular interactions in real-time.

Protocol:

  • Sensor Preparation:

    • Use streptavidin-coated biosensors.

    • Immobilize biotinylated PARP14 MD2 onto the sensor surface.

  • Experimental Steps:

    • Baseline: Equilibrate the sensor in the running buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA) for 60 seconds.

    • Association: Dip the sensor into wells containing varying concentrations of this compound (e.g., a dilution series from 10 µM to 0.1 µM) for 120-300 seconds to monitor the binding phase.

    • Dissociation: Move the sensor back to the running buffer for 120-600 seconds to monitor the dissociation phase.

  • Data Analysis:

    • Reference-subtract the data using a sensor with no immobilized protein.

    • Globally fit the association and dissociation curves to a 1:1 binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (KD = koff/kon).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein.[9][10]

Protocol:

  • Cell Treatment:

    • Culture cells (e.g., U-2 OS) to an appropriate confluency.

    • Treat the cells with either vehicle (e.g., DMSO) or a desired concentration of this compound for a specified time (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler.[9]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet).

  • Protein Detection:

    • Collect the supernatant.

    • Analyze the amount of soluble PARP14 in each sample by Western blotting using a specific anti-PARP14 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized intensity of soluble PARP14 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture Cells Intact Cells Treat_Vehicle Vehicle (DMSO) Cells->Treat_Vehicle Treat_GeA69 This compound Cells->Treat_GeA69 Heat_Challenge Heat Challenge (Temperature Gradient) Treat_Vehicle->Heat_Challenge Treat_GeA69->Heat_Challenge Lysis Cell Lysis Heat_Challenge->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Collect Soluble Fraction (Supernatant) Centrifugation->Soluble_Fraction Western_Blot Western Blot (Anti-PARP14 Ab) Soluble_Fraction->Western_Blot Analysis Data Analysis (Melting Curve Shift) Western_Blot->Analysis

References

The significance of inhibiting macrodomains versus catalytic domains of PARPs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Significance of Inhibiting Macrodomains Versus Catalytic Domains of PARPs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for a variety of cellular processes, most notably DNA damage repair and the regulation of immune responses. Structurally, PARPs possess a catalytic domain responsible for synthesizing poly(ADP-ribose) (PAR) chains on target proteins, a process known as PARylation. A subset of PARPs also contains macrodomains, which can recognize and, in some cases, hydrolyze these PAR chains, effectively acting as "readers" or "erasers" of this post-translational modification. The differential inhibition of these two domains presents distinct and significant therapeutic opportunities.

Inhibition of the catalytic domain has been a highly successful strategy in oncology. By preventing the synthesis of PAR, catalytic inhibitors disrupt the DNA damage response, leading to a synthetic lethal phenotype in cancer cells with pre-existing defects in homologous recombination repair, such as those with BRCA1/2 mutations.[1][2] Furthermore, these inhibitors can trap PARP enzymes on DNA, creating cytotoxic lesions that further contribute to their anti-tumor activity.[3][4][5]

Conversely, inhibition of macrodomains is an emerging therapeutic strategy, primarily with antiviral and immunomodulatory potential. Viral pathogens, including coronaviruses, encode their own macrodomains to counteract the host's PARP-mediated antiviral defenses.[6] By erasing the PAR modifications that signal an antiviral state, these viral macrodomains promote viral replication and suppress the host's interferon response.[6][7] Therefore, inhibiting viral macrodomains presents a direct antiviral approach. Furthermore, inhibiting the macrodomains of host PARPs, such as PARP14, which are involved in regulating immune signaling, could offer novel ways to modulate inflammatory and immune responses.

This technical guide provides an in-depth analysis of the significance of targeting these two distinct functional units of PARPs. It includes a summary of quantitative data on inhibitors, detailed experimental protocols for assessing their activity, and visual representations of the relevant signaling pathways and experimental workflows to aid in the design and interpretation of research in this field.

Data Presentation: Quantitative Comparison of Inhibitors

The potency of inhibitors targeting either the catalytic or macrodomain of PARPs is a critical factor in their development as therapeutic agents. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentration (IC50) values.

Catalytic Domain Inhibitors

Clinically approved PARP inhibitors (PARPis) are all potent inhibitors of the catalytic domain of PARP1 and PARP2. Their efficacy is well-documented, with IC50 values typically in the low nanomolar range.

InhibitorTarget PARP(s)IC50 (nM)Notes
OlaparibPARP1, PARP2~1-5Approved for ovarian, breast, pancreatic, and prostate cancers.
RucaparibPARP1, PARP2~1-5Approved for ovarian and prostate cancers.
NiraparibPARP1, PARP2~2-4Approved for ovarian cancer.
TalazoparibPARP1, PARP2~1Approved for breast cancer. High PARP-trapping activity.[3]
VeliparibPARP1, PARP2~2-5Investigational, weak PARP-trapping activity.

Note: IC50 values can vary depending on the specific assay conditions.[3][8][9]

Macrodomain Inhibitors

The development of macrodomain inhibitors is at an earlier stage compared to catalytic inhibitors. The reported IC50 values are generally in the micromolar range, reflecting the ongoing efforts in lead optimization.

InhibitorTarget MacrodomainIC50 (µM)Notes
SuraminSARS-CoV-2 Nsp38.7Identified as a non-specific inhibitor.[10]
GS-441524SARS-CoV-2 Macro1>100Antiviral nucleoside analog with weak macrodomain inhibition.[11]
IAL-MD0306SARS-CoV-2 Nsp318Identified through a screening campaign.[12]
FS2MD-1Not Specified6.1Thienopyrimidine-based compound.[13]
FS2MD-6Not Specified8.5β-alanine core-containing compound.[13]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of PARP catalytic and macrodomain inhibitors.

PARP Catalytic Activity Assay (ELISA-based)

This protocol is adapted from standard enzyme-linked immunosorbent assays (ELISAs) used to measure the catalytic activity of PARP enzymes.[14]

Objective: To quantify the PAR-synthesizing activity of a PARP enzyme in the presence and absence of an inhibitor.

Materials:

  • High-binding 96-well plates

  • Recombinant PARP enzyme (e.g., PARP1)

  • Histone proteins (or other suitable PARP substrate)

  • Biotin-labeled NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Test inhibitors at various concentrations

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • Chemiluminescent or colorimetric HRP substrate

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with histone proteins by incubating overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Inhibitor and Enzyme Incubation: Add the test inhibitors at a range of concentrations to the wells. Then, add the recombinant PARP enzyme to all wells except the negative control.

  • Reaction Initiation: Initiate the PARylation reaction by adding biotin-labeled NAD+ to all wells. Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Detection: Wash the wells to remove unbound reagents. Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains.

  • Signal Generation: After another wash step, add the HRP substrate.

  • Data Acquisition: Measure the chemiluminescent or colorimetric signal using a plate reader. The signal intensity is proportional to the amount of PAR synthesized and thus to the PARP catalytic activity.

  • Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.

Macrodomain Binding Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to measure the binding of an inhibitor to a macrodomain.[11][14]

Objective: To quantify the ability of a test compound to displace a fluorescently labeled ligand from the macrodomain's binding pocket.

Materials:

  • Black, low-volume 384-well plates

  • Recombinant macrodomain protein

  • Fluorescently labeled tracer ligand (e.g., TAMRA-ADPr)[11]

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

  • Test inhibitors at various concentrations

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Assay Setup: In the wells of the 384-well plate, add the assay buffer, the test inhibitor at various concentrations, and the fluorescent tracer at a fixed concentration.

  • Protein Addition: Add the recombinant macrodomain protein to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Data Acquisition: Measure the fluorescence polarization (in millipolarization units, mP) using the plate reader.

  • Data Analysis: The binding of the macrodomain to the fluorescent tracer results in a high FP signal. A successful inhibitor will displace the tracer, leading to a decrease in the FP signal. Plot the mP values against the inhibitor concentration to calculate the IC50.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways affected by the inhibition of PARP catalytic and macrodomains.

4.1.1 Inhibition of PARP Catalytic Domain in DNA Damage Response

PARP_Catalytic_Inhibition cluster_0 DNA Damage Response cluster_1 Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 Activation PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesis Trapping PARP1 Trapping PARP1->Trapping NAD NAD+ NAD->PARP1 XRCC1 XRCC1 Recruitment PAR->XRCC1 Signal Repair DNA Repair XRCC1->Repair PARPi Catalytic PARP Inhibitor (e.g., Olaparib) PARPi->PARP1 No_PAR No PAR Synthesis PARPi->No_PAR Cell_Death Synthetic Lethality in HR-deficient cells No_PAR->Cell_Death Trapping->Cell_Death

Caption: Inhibition of PARP1's catalytic domain prevents PAR synthesis, blocking DNA repair and causing synthetic lethality.

4.1.2 Inhibition of Viral Macrodomain in Antiviral Response

Viral_Macrodomain_Inhibition cluster_0 Host Antiviral Response cluster_1 Viral Evasion and Therapeutic Intervention Viral_RNA Viral RNA IFN_Induction Interferon (IFN) Induction Viral_RNA->IFN_Induction PARP12_14 PARP12/14 Upregulation IFN_Induction->PARP12_14 ADP_ribosylation Antiviral ADP-ribosylation PARP12_14->ADP_ribosylation Catalysis Antiviral_State Antiviral State ADP_ribosylation->Antiviral_State Viral_Replication Viral Replication Antiviral_State->Viral_Replication Viral_Macrodomain Viral Macrodomain (e.g., SARS-CoV-2 Nsp3) Viral_Macrodomain->ADP_ribosylation Removal (Eraser) Macrodomain_Inhibitor Macrodomain Inhibitor Macrodomain_Inhibitor->Viral_Macrodomain Inhibition

Caption: Viral macrodomains reverse host antiviral ADP-ribosylation; inhibitors block this, restoring the antiviral state.

Experimental and Logical Workflow Diagrams

4.2.1 Workflow for Assessing PARP Inhibitor Specificity

Inhibitor_Specificity_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation Start Test Compound Catalytic_Assay Catalytic Domain Inhibition Assay (ELISA) Start->Catalytic_Assay Macrodomain_Assay Macrodomain Binding Assay (FP) Start->Macrodomain_Assay IC50_Cat Determine IC50 for Catalytic Domain Catalytic_Assay->IC50_Cat IC50_Macro Determine IC50 for Macrodomain Macrodomain_Assay->IC50_Macro Selectivity Assess Selectivity (IC50_Macro / IC50_Cat) IC50_Cat->Selectivity IC50_Macro->Selectivity Cell_Assay_Cat Cell-based PARP Trapping Assay Selectivity->Cell_Assay_Cat If Catalytic Selective Cell_Assay_Macro Antiviral Activity Assay (in viral infection model) Selectivity->Cell_Assay_Macro If Macrodomain Selective Outcome Define Mechanism of Action Cell_Assay_Cat->Outcome Cell_Assay_Macro->Outcome

Caption: A workflow for determining the specificity of a PARP inhibitor for the catalytic versus the macrodomain.

4.2.2 Logical Relationship in Drug Discovery Focus

Drug_Discovery_Logic cluster_0 Target: PARP Catalytic Domain cluster_1 Target: PARP Macrodomain Target_Cat Goal: Inhibit PAR Synthesis Mechanism_Cat Mechanism: Synthetic Lethality, PARP Trapping Target_Cat->Mechanism_Cat Indication_Cat Primary Indication: Oncology (HR-deficient tumors) Mechanism_Cat->Indication_Cat Conclusion Distinct Therapeutic Strategies Indication_Cat->Conclusion Target_Macro Goal: Inhibit PAR Recognition/Removal Mechanism_Macro Mechanism: Restore Host Antiviral Response, Modulate Immune Signaling Target_Macro->Mechanism_Macro Indication_Macro Primary Indication: Infectious Diseases, Inflammatory Disorders Mechanism_Macro->Indication_Macro Indication_Macro->Conclusion

Caption: The logical distinction between targeting PARP catalytic vs. macrodomains leads to different therapeutic applications.

Conclusion

The strategic inhibition of PARP's catalytic and macrodomains represents two divergent yet highly promising avenues for therapeutic development. Catalytic domain inhibitors have already transformed the treatment landscape for certain cancers, leveraging the principle of synthetic lethality to great effect. The ongoing research in this area focuses on expanding their use to other tumor types and overcoming resistance mechanisms.

In parallel, the exploration of macrodomain inhibitors is charting new territory, with the potential to deliver novel antiviral and immunomodulatory therapies. The ability of viral macrodomains to dismantle the host's innate immune response highlights them as key targets for combating infectious diseases. Furthermore, understanding and modulating the function of human macrodomains could provide subtle yet powerful ways to control inflammation and other immune-related pathologies.

For researchers and drug developers, the choice of which domain to target dictates the therapeutic area, the design of screening assays, and the ultimate clinical application. The data, protocols, and conceptual frameworks provided in this guide are intended to support the continued investigation and exploitation of both of these significant therapeutic strategies.

References

Methodological & Application

GeA-69: Application Notes and Protocols for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GeA-69 is a selective, allosteric inhibitor of the poly(ADP-ribose) polymerase 14 (PARP14) enzyme, specifically targeting its second macrodomain (MD2). With a binding affinity (Kd) of 2.1 μM, this compound prevents the recruitment of PARP14 to sites of DNA damage within the cell.[1] PARP14 is implicated in various cellular processes, including DNA damage repair, cell cycle regulation, and apoptosis, making it a person of interest in cancer research. These application notes provide detailed protocols for studying the effects of this compound in cell culture, focusing on cytotoxicity, impact on cellular signaling, and induction of apoptosis.

Data Presentation

The following table summarizes the known quantitative data for this compound, providing a baseline for experimental design.

ParameterCell LineValueIncubation TimeReference
EC50 HeLa58 µM72 hours[1]
U-2 OS52 µM72 hours[1]
HEK29354 µM72 hours[1]
Binding Affinity (Kd) PARP14 MD22.1 µMNot Applicable[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.

GeA_69_Signaling_Pathway This compound Mechanism of Action and Downstream Effects cluster_0 Cellular Stress (e.g., DNA Damage) cluster_1 PARP14 Activity cluster_2 Downstream Cellular Processes DNA_Damage DNA Damage PARP14 PARP14 DNA_Damage->PARP14 recruits PARP14_MD2 Macrodomain 2 (MD2) PARP14->PARP14_MD2 contains DNA_Repair DNA Damage Repair PARP14->DNA_Repair promotes Cell_Cycle Cell Cycle Progression (G1/S) PARP14->Cell_Cycle promotes Apoptosis Apoptosis (via JNK signaling) PARP14->Apoptosis inhibits GeA_69 This compound GeA_69->PARP14_MD2 allosterically inhibits GeA_69->DNA_Repair inhibition leads to impaired GeA_69->Cell_Cycle inhibition leads to arrest GeA_69->Apoptosis inhibition may promote

Caption: this compound inhibits PARP14 MD2, affecting DNA repair, cell cycle, and apoptosis.

Experimental_Workflow Experimental Workflow for this compound Cell-Based Assays Cell_Culture 1. Cell Culture (e.g., U-2 OS) GeA_69_Treatment 2. This compound Treatment (Varying Concentrations & Durations) Cell_Culture->GeA_69_Treatment Cell_Viability_Assay 3a. Cell Viability Assay (e.g., MTT Assay) GeA_69_Treatment->Cell_Viability_Assay Western_Blot 3b. Western Blot Analysis GeA_69_Treatment->Western_Blot Apoptosis_Assay 3c. Apoptosis Assay (e.g., Annexin V/PI Staining) GeA_69_Treatment->Apoptosis_Assay Data_Analysis 4. Data Analysis & Interpretation Cell_Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for assessing this compound's effects on cultured cells.

Experimental Protocols

U-2 OS Cell Culture

The human osteosarcoma cell line U-2 OS is a suitable model for studying this compound, given the existing cytotoxicity data.

  • Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

    • Add Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C until cells detach.

    • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new culture vessels at a ratio of 1:3 to 1:5.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • U-2 OS cells

    • 96-well plates

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Protocol:

    • Seed U-2 OS cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium. A suggested starting concentration range is 1 µM to 100 µM. Include a vehicle control (DMSO).

    • Replace the medium in the wells with 100 µL of the this compound dilutions or vehicle control.

    • Incubate for 72 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

Western Blot Analysis

Western blotting can be used to detect changes in protein expression and post-translational modifications following this compound treatment.

  • Protocol:

    • Seed U-2 OS cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for 24 to 48 hours. Include a vehicle control.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Suggested primary antibodies include:

      • Anti-PARP14

      • Anti-phospho-JNK

      • Anti-cleaved Caspase-3

      • Anti-p21

      • Anti-Cyclin D1

      • Anti-β-actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • U-2 OS cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Protocol:

    • Seed U-2 OS cells in 6-well plates and treat with desired concentrations of this compound for 24 to 48 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

References

Application Notes and Protocols for In Vitro Testing of GeA-69 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GeA-69 is a selective, allosteric inhibitor of the macrodomain 2 (MD2) of Poly(ADP-ribose) Polymerase 14 (PARP14).[1][2] PARP14 is a mono-ADP-ribosyltransferase involved in various cellular processes, including DNA damage repair, transcriptional regulation, and immune signaling.[3][4][5] this compound exerts its inhibitory effect by preventing the localization of PARP14 MD2 to sites of DNA damage.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, aiding in its evaluation as a potential therapeutic agent.

Data Presentation

A summary of the quantitative data for this compound's in vitro activity is presented in the table below.

Assay TypeParameterCell Line/SystemValueReference
Binding AffinityKdIsothermal Titration Calorimetry (ITC)860 nM[1]
Biochemical InhibitionIC50AlphaScreen~2.1 µM[6]
CytotoxicityEC50HeLa58 µM[7]
CytotoxicityEC50U-2 OS52 µM[7]
CytotoxicityEC50HEK29354 µM[7]

Experimental Protocols

AlphaScreen Assay for PARP14 MD2 Inhibition

This assay is a high-throughput method to screen for and characterize inhibitors of the interaction between PARP14 MD2 and ADP-ribosylated proteins.

Workflow for AlphaScreen Assay

cluster_prep Preparation cluster_assay Assay Plate Setup cluster_detection Detection reagents Prepare Assay Buffer, Biotinylated-ADP-ribosylated Peptide, His-tagged PARP14 MD2, and this compound dilutions mix Add PARP14 MD2 and this compound to 384-well plate reagents->mix incubate1 Incubate at RT mix->incubate1 add_peptide Add Biotinylated-ADP-ribosylated Peptide incubate1->add_peptide incubate2 Incubate at RT add_peptide->incubate2 add_beads Add Streptavidin-Donor and Nickel Chelate-Acceptor beads incubate2->add_beads incubate3 Incubate in the dark at RT add_beads->incubate3 read Read plate on AlphaScreen-compatible reader incubate3->read

Caption: Workflow of the AlphaScreen assay for this compound.

Materials:

  • His-tagged PARP14 MD2 protein

  • Biotinylated and ADP-ribosylated 11-residue peptide[6]

  • This compound

  • AlphaScreen Streptavidin Donor Beads (PerkinElmer)

  • AlphaScreen Nickel Chelate Acceptor Beads (PerkinElmer)

  • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.5 mM TCEP, 0.1% BSA, 0.05% CHAPS[6]

  • 384-well low-volume plates (ProxiPlate™-384 Plus, PerkinElmer)[6]

  • AlphaScreen-compatible plate reader

Protocol:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 384-well plate, add 4 µL of His-tagged PARP14 MD2 to a final concentration of 400 nM.[6]

  • Add 1 µL of the this compound serial dilutions to the wells.

  • Incubate for 30 minutes at room temperature.[6]

  • Add 4 µL of the biotinylated and ADP-ribosylated peptide to a final concentration of 25 nM.[6]

  • Incubate for 30 minutes at room temperature.[6]

  • Prepare a 1:1 mixture of Streptavidin Donor Beads and Nickel Chelate Acceptor Beads in Assay Buffer.

  • Add 10 µL of the bead mixture to each well.

  • Incubate the plate in the dark at room temperature for 60-90 minutes.

  • Read the plate on an AlphaScreen-compatible plate reader.

DNA Damage Localization Assay

This cell-based assay visualizes the effect of this compound on the recruitment of PARP14 MD2 to sites of DNA damage induced by laser micro-irradiation.

Workflow for DNA Damage Localization Assay

cluster_cell_prep Cell Preparation cluster_treatment Treatment and Damage cluster_imaging Imaging and Analysis seed Seed U-2 OS cells on glass-bottom dishes transfect Transfect with YFP-PARP14 MD2 plasmid seed->transfect sensitize Sensitize cells with BrdU or Hoechst 33342 transfect->sensitize treat Treat with this compound or DMSO (control) sensitize->treat damage Induce DNA damage via laser micro-irradiation (405 nm) treat->damage image Live-cell imaging to monitor YFP-PARP14 MD2 recruitment damage->image fix_stain (Alternative) Fix, permeabilize, and stain for γH2AX damage->fix_stain analyze Quantify fluorescence intensity at damage sites image->analyze fix_stain->analyze

Caption: Workflow for the DNA damage localization assay.

Materials:

  • U-2 OS cells

  • Plasmid encoding YFP-tagged PARP14 MD2

  • Glass-bottom dishes

  • 5-bromo-2'-deoxyuridine (BrdU) or Hoechst 33342

  • This compound

  • Confocal microscope with a 405 nm laser for micro-irradiation

  • For immunofluorescence: 4% formaldehyde (B43269), 0.5% Triton X-100, blocking solution (e.g., 5% BSA in PBS), primary antibody against γH2AX, and a fluorescently labeled secondary antibody.

Protocol:

  • Seed U-2 OS cells on glass-bottom dishes.[7]

  • Transfect cells with the YFP-PARP14 MD2 plasmid 24-48 hours before the experiment.[7]

  • Sensitize the cells to DNA damage by incubating with 10 µM BrdU for 24 hours or 10 µg/mL Hoechst 33342 for 10 minutes prior to micro-irradiation.[7][8]

  • Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for 1 hour.

  • Induce DNA damage in a defined region of the nucleus using a 405 nm laser on a confocal microscope.[9]

  • Live-cell imaging: Acquire images at regular intervals to monitor the recruitment of YFP-PARP14 MD2 to the site of damage.

  • Immunofluorescence (alternative to live-cell imaging):

    • Fix cells with 4% formaldehyde at desired time points post-irradiation.[7]

    • Permeabilize with 0.5% Triton X-100.[7]

    • Block with 5% BSA in PBS.

    • Incubate with anti-γH2AX primary antibody overnight at 4°C.[7]

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Image the cells using a fluorescence microscope.

  • Analyze the fluorescence intensity at the damage site relative to the background nucleoplasmic fluorescence.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells to determine the cytotoxic effects of this compound.

Materials:

  • HeLa, U-2 OS, or HEK293 cells[7]

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).[10]

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[10][11]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Incubate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to PARP14 MD2, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified PARP14 MD2 protein

  • This compound

  • ITC instrument

  • Dialysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl)

Protocol:

  • Dialyze the purified PARP14 MD2 protein against the ITC buffer overnight at 4°C.

  • Dissolve this compound in the same dialysis buffer. It is crucial that the buffer for the protein and the small molecule are identical to minimize heat of dilution effects.

  • Degas both the protein and this compound solutions before loading them into the ITC.

  • Typically, the protein solution (e.g., 10-50 µM) is loaded into the sample cell, and the this compound solution (e.g., 100-500 µM) is loaded into the injection syringe.

  • Set up the ITC experiment with appropriate parameters (e.g., temperature, injection volume, spacing between injections). A typical experiment consists of a series of small injections of this compound into the protein solution.

  • Perform a control experiment by titrating this compound into the buffer alone to determine the heat of dilution.

  • Analyze the data by subtracting the heat of dilution from the binding data and fitting the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.

Signaling Pathways

PARP14 in DNA Damage Response and STAT Signaling

This compound's inhibition of PARP14 MD2 has implications for both the DNA damage response and cytokine signaling pathways.

cluster_dna_damage DNA Damage Response cluster_stat_signaling STAT Signaling dna_damage DNA Damage (e.g., Double-Strand Breaks, Stalled Replication Forks) parp1 PARP1 Activation dna_damage->parp1 par_synthesis PAR Synthesis parp1->par_synthesis parp14_recruitment PARP14 MD2 Recruitment to Damage Site par_synthesis->parp14_recruitment homologous_recombination Homologous Recombination (RAD51, PCNA interaction) parp14_recruitment->homologous_recombination replication_fork_stability Replication Fork Stability parp14_recruitment->replication_fork_stability gea69 This compound gea69->parp14_recruitment dna_repair DNA Repair and Genomic Stability homologous_recombination->dna_repair replication_fork_stability->dna_repair il4 IL-4 stat6 STAT6 il4->stat6 ifng IFN-γ stat1 STAT1 ifng->stat1 parp14_stat6 PARP14 promotes STAT6-dependent gene expression stat6->parp14_stat6 parp14_stat1 PARP14 inhibits STAT1-dependent gene expression stat1->parp14_stat1 gene_expression Altered Gene Expression parp14_stat6->gene_expression parp14_stat1->gene_expression

Caption: PARP14's role in DNA damage and STAT signaling.

References

Application Notes and Protocols for DNA Damage Studies in U-2 OS Cells using a Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Note: The following application notes and protocols utilize Etoposide, a well-characterized topoisomerase II inhibitor, as a representative DNA-damaging agent for studies in U-2 OS cells. This is due to the lack of publicly available scientific literature on a compound designated "GeA-69". The principles and methods described herein are broadly applicable to the study of DNA double-strand break inducing agents in this cell line.

Introduction

The human osteosarcoma cell line, U-2 OS, is a widely used in vitro model for cancer research, particularly for studies involving DNA damage and repair pathways. These cells are proficient in p53 signaling, making them an excellent system to investigate the cellular responses to genotoxic stress, including cell cycle arrest and apoptosis. This document provides a detailed guide for researchers, scientists, and drug development professionals on the treatment of U-2 OS cells with the topoisomerase II inhibitor Etoposide to induce and analyze DNA damage.

Etoposide is a potent anti-cancer agent that functions by inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in the accumulation of DNA double-strand breaks (DSBs).[1][2] The cellular response to these DSBs involves the activation of complex signaling networks that determine the cell's fate.

Mechanism of Action of Etoposide

Etoposide exerts its cytotoxic effects by targeting topoisomerase II. The enzyme normally creates transient double-strand breaks to allow for the passage of another DNA strand, after which it re-ligates the broken strands.[2][3] Etoposide traps the enzyme in its cleavage complex with DNA, preventing the re-ligation step.[4] This leads to an accumulation of persistent DSBs, which are highly toxic to the cell. The presence of these breaks triggers the DNA Damage Response (DDR), a signaling cascade that senses the damage and initiates either cell cycle arrest to allow for repair, or apoptosis if the damage is too severe.[4][5] A key protein in this response is p53, which is activated upon DNA damage and transcriptionally regulates genes involved in cell cycle control and apoptosis.[3][4]

Data Presentation

The following tables summarize quantitative data on the effects of Etoposide on U-2 OS cells.

Table 1: IC50 Values of Etoposide in U-2 OS Cells

Seeding Density (cells/well in 96-well plate)IC50 (µM) after 72hReference
50,0006.50[3]
20,0005.19[3]
10,0003.23[3]
5,0002.98[3]
2,0002.49[3]
1,0002.13[3]
5001.88[3]
Not specified0.8 (in normoxia)[6]

Table 2: Effect of Etoposide on U-2 OS Cell Cycle Distribution and Apoptosis

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)Apoptotic Cells (%)Reference
Untreated Control55.224.320.5<5[7]
10 µM Etoposide (24h)15.810.773.5Increased[7]
10 µM Etoposide (48h)8.25.345.5Significantly Increased[7]
1.5 µM Etoposide (18h)Not specifiedNot specifiedNot specified~15[8]
15 µM Etoposide (18h)Not specifiedNot specifiedNot specified~30[8]
150 µM Etoposide (18h)Not specifiedNot specifiedNot specified~55[8]

Experimental Protocols

U-2 OS Cell Culture and Maintenance

Materials:

  • U-2 OS cell line

  • McCoy's 5A Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well, 12-well, or 96-well plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture U-2 OS cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells when they reach 80-90% confluency.

  • To passage, wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

  • Neutralize the trypsin with 5-7 mL of complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and seed into new culture vessels at the desired density.

Etoposide Treatment

Materials:

  • Etoposide stock solution (e.g., 10 mM in DMSO)

  • U-2 OS cells seeded in appropriate culture vessels

  • Complete growth medium

Protocol:

  • Seed U-2 OS cells at the desired density in culture plates or flasks and allow them to attach overnight.

  • Prepare working concentrations of Etoposide by diluting the stock solution in complete growth medium.

  • Remove the existing medium from the cells and replace it with the medium containing the desired concentration of Etoposide.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest Etoposide concentration).

  • Incubate the cells for the desired time period (e.g., 2, 6, 24, or 48 hours) before proceeding with downstream analysis.

Comet Assay (Alkaline)

Materials:

  • Normal melting point agarose (B213101)

  • Low melting point agarose

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or Propidium Iodide)

  • Fluorescence microscope

Protocol:

  • Prepare a 1% normal melting point agarose solution in water and coat microscope slides. Let them dry completely.

  • After Etoposide treatment, harvest the cells by trypsinization and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix the cell suspension with 0.5% low melting point agarose at a 1:10 ratio (v/v) at 37°C.

  • Pipette 75 µL of the cell/agarose mixture onto a pre-coated slide and cover with a coverslip.

  • Solidify the agarose by placing the slides at 4°C for 10-15 minutes.

  • Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Place the slides in a horizontal gel electrophoresis tank and fill with cold alkaline electrophoresis buffer.

  • Allow the DNA to unwind for 20-40 minutes in the buffer.

  • Perform electrophoresis at 25 V and 300 mA for 20-30 minutes.

  • Gently remove the slides and neutralize by washing three times with neutralization buffer for 5 minutes each.

  • Stain the DNA with an appropriate fluorescent dye.

  • Visualize and score the comets using a fluorescence microscope and appropriate software.

Western Blotting for γH2AX and p53

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-γH2AX, anti-p53, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After Etoposide treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each sample using a protein assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against γH2AX and p53 (and a loading control) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 9.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

Materials:

  • PBS

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest the cells (including the supernatant to collect any detached apoptotic cells) by trypsinization.

  • Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Etoposide Treatment cluster_analysis Downstream Analysis seed_cells Seed U-2 OS Cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat Cells for Desired Time overnight_incubation->treat_cells prepare_etoposide Prepare Etoposide Dilutions prepare_etoposide->treat_cells comet_assay Comet Assay treat_cells->comet_assay western_blot Western Blotting (γH2AX, p53) treat_cells->western_blot flow_cytometry Cell Cycle Analysis treat_cells->flow_cytometry

Caption: Experimental workflow for studying Etoposide-induced DNA damage in U-2 OS cells.

DNA_Damage_Signaling etoposide Etoposide topo2 Topoisomerase II etoposide->topo2 inhibits dsb DNA Double-Strand Breaks topo2->dsb stabilizes cleavage complex atm_atr ATM/ATR Kinases dsb->atm_atr activates h2ax H2AX atm_atr->h2ax phosphorylates p53 p53 atm_atr->p53 phosphorylates & activates gamma_h2ax γH2AX h2ax->gamma_h2ax p21 p21 p53->p21 upregulates bax Bax p53->bax upregulates cell_cycle_arrest G2/M Cell Cycle Arrest p21->cell_cycle_arrest induces apoptosis Apoptosis bax->apoptosis promotes

Caption: Simplified signaling pathway of Etoposide-induced DNA damage response in U-2 OS cells.

References

Application Notes and Protocols: GeA-69 as a Chemical Probe for PARP14 Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8 or BAL2, is a mono-ADP-ribosyltransferase that plays a crucial role in various cellular processes, including DNA damage repair, cell differentiation, transcriptional control, and inflammatory signaling pathways.[1][2] Its involvement in tumorigenesis and immune responses has made it an attractive target for therapeutic intervention.[3] GeA-69 is a potent and selective small molecule inhibitor that targets the macrodomain 2 (MD2) of PARP14.[4][5] Unlike catalytic inhibitors, this compound acts allosterically, preventing the recruitment of PARP14 to sites of ADP-ribosylation, thereby inhibiting its function.[4][6] These application notes provide detailed protocols for utilizing this compound as a chemical probe to investigate the cellular functions of PARP14.

Data Presentation

The following table summarizes the quantitative data for this compound, highlighting its potency and selectivity for PARP14.

ParameterValueAssay TypeTargetReference
IC50 0.71 µMAlphaScreenPARP14 MD2[2]
Kd 0.86 µMIsothermal Titration Calorimetry (ITC)PARP14 MD2[5]
Kd 1.4 µMBiolayer Interferometry (BLI)PARP14 MD2[2]
Selectivity No significant inhibitionAlphaScreenOther human macrodomains[4]

Signaling Pathways and Experimental Workflow Diagrams

PARP14 in IL-4/STAT6 Signaling Pathway

The following diagram illustrates the role of PARP14 in the Interleukin-4 (IL-4) signaling pathway and the inhibitory effect of this compound. PARP14 acts as a coactivator of STAT6, a key transcription factor in IL-4 signaling.

IL-4 IL-4 IL-4R IL-4R IL-4->IL-4R Binds JAK1/3 JAK1/3 IL-4R->JAK1/3 Activates STAT6 STAT6 JAK1/3->STAT6 Phosphorylates p-STAT6 p-STAT6 STAT6->p-STAT6 Gene Expression Gene Expression p-STAT6->Gene Expression Promotes PARP14 PARP14 PARP14->p-STAT6 Co-activates This compound This compound This compound->PARP14 Inhibits

Caption: IL-4 signaling pathway and PARP14's role.

PARP14 in DNA Damage Response

This diagram depicts the involvement of PARP14 in the DNA damage response (DDR). Upon DNA damage, PARP1 activates and synthesizes poly(ADP-ribose) (PAR) chains, which recruit various DDR factors, including PARP14. This compound inhibits the localization of PARP14 to these sites.

DNA Damage DNA Damage PARP1 PARP1 DNA Damage->PARP1 Activates PAR PAR PARP1->PAR Synthesizes PARP14 PARP14 PAR->PARP14 Recruits DDR Factors DDR Factors PAR->DDR Factors Recruits DNA Repair DNA Repair PARP14->DNA Repair Participates in This compound This compound This compound->PARP14 Prevents Recruitment DDR Factors->DNA Repair

Caption: PARP14's role in the DNA damage response.

Experimental Workflow for Validating this compound as a PARP14 Probe

The following workflow outlines the key experiments to validate this compound as a chemical probe for PARP14.

cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays AlphaScreen AlphaScreen ITC ITC BLI BLI CETSA CETSA Immunofluorescence Immunofluorescence Western Blot Western Blot This compound This compound This compound->AlphaScreen Determine IC50 This compound->ITC Determine Kd This compound->BLI Determine Kd This compound->CETSA Confirm Target Engagement This compound->Immunofluorescence Inhibit Localization This compound->Western Blot Assess Downstream Effects

Caption: Workflow for this compound validation.

Experimental Protocols

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for PARP14 MD2 Inhibition

This protocol is adapted from Schuller et al. (2017) and is designed to measure the inhibition of the interaction between PARP14 MD2 and an ADP-ribosylated peptide.[4]

Materials:

  • His-tagged PARP14 MD2 protein

  • Biotinylated and ADP-ribosylated peptide

  • This compound or other test compounds

  • AlphaScreen™ Histidine (Nickel Chelate) Detection Kit (PerkinElmer)

  • 384-well low-volume plates (e.g., ProxiPlate™-384 Plus, PerkinElmer)

  • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.5 mM TCEP, 0.1% BSA, 0.05% CHAPS

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 50 nL of the compound dilutions.

  • Add 12 µL of a solution containing 400 nM His-tagged PARP14 MD2 and 25 nM biotinylated ADP-ribosylated peptide in assay buffer to each well.

  • Incubate for 30 minutes at room temperature.

  • Add 8 µL of a mixture containing streptavidin-coated donor beads (7 µg/mL) and nickel chelate acceptor beads (7 µg/mL) under low light conditions.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol provides a general framework for measuring the binding affinity (Kd) of this compound to PARP14 MD2.

Materials:

  • Purified PARP14 MD2 protein

  • This compound

  • ITC Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl

  • Isothermal Titration Calorimeter

Procedure:

  • Dialyze the PARP14 MD2 protein against the ITC buffer overnight.

  • Prepare a solution of PARP14 MD2 (e.g., 20 µM) in the ITC buffer.

  • Prepare a solution of this compound (e.g., 200 µM) in the same ITC buffer.

  • Degas both solutions for 10 minutes.

  • Load the PARP14 MD2 solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe.

  • Perform an initial injection of 0.5 µL, followed by a series of 2 µL injections every 150 seconds.

  • Analyze the data using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a general method to confirm that this compound binds to and stabilizes PARP14 in a cellular context.

Materials:

  • Cells expressing PARP14 (e.g., HEK293T)

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis Buffer with protease inhibitors

  • Western blot reagents

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with this compound at the desired concentration or DMSO for 1-2 hours.

  • Harvest cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the soluble fraction by Western blot using an anti-PARP14 antibody.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Immunofluorescence for PARP14 Localization

This protocol allows for the visualization of PARP14 localization and the effect of this compound on its recruitment to DNA damage sites.

Materials:

  • Cells grown on coverslips

  • DNA damaging agent (e.g., H2O2 or laser micro-irradiation)

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-PARP14

  • Secondary antibody: fluorescently-labeled anti-rabbit IgG

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Pre-treat cells with this compound or DMSO for 1 hour.

  • Induce DNA damage (e.g., treat with 1 mM H2O2 for 10 minutes).

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Block with 5% BSA for 1 hour.

  • Incubate with the primary anti-PARP14 antibody overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature.

  • Wash three times with PBS.

  • Mount the coverslips with a mounting medium containing DAPI.

  • Visualize the cells using a fluorescence microscope. Inhibition of PARP14 foci formation at sites of DNA damage by this compound indicates successful target engagement and functional inhibition.

References

GeA-69 Application Notes and Protocols for HeLa and HEK293 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GeA-69 is a selective, allosteric inhibitor of the macrodomain 2 (MD2) of Poly (ADP-ribose) polymerase 14 (PARP14).[1] PARP14 is a member of the PARP family of enzymes involved in various cellular processes, including DNA damage repair, transcriptional regulation, and cell death.[1][2] Due to its role in promoting cell survival and its overexpression in certain cancers, PARP14 has emerged as a promising therapeutic target. This compound offers a valuable tool for investigating the cellular functions of PARP14 and for assessing its potential as a cancer therapeutic. These application notes provide detailed protocols for studying the effects of this compound on HeLa and HEK293 cell lines, focusing on cytotoxicity, apoptosis, and cell cycle analysis.

Mechanism of Action

This compound selectively binds to the MD2 domain of PARP14, preventing its recruitment to sites of DNA damage.[1] PARP14 is known to play a critical role in the DNA damage response (DDR), particularly in the stabilization of stalled replication forks and the regulation of homologous recombination. By inhibiting PARP14, this compound disrupts these repair processes, leading to an accumulation of DNA damage. This accumulation can subsequently trigger programmed cell death (apoptosis) and/or cell cycle arrest, ultimately inhibiting cancer cell proliferation.

Data Presentation

Cytotoxicity of this compound

This compound exhibits moderate cytotoxicity in both HeLa and HEK293 cell lines after 72 hours of treatment. The half-maximal effective concentration (EC50) values are summarized in the table below.

Cell LineEC50 (72h)
HeLa58 µM
HEK29354 µM

Data sourced from publicly available information.

Experimental Protocols

Cell Culture

HeLa and HEK293 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • HeLa or HEK293 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (DMSO only).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • HeLa or HEK293 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

  • Treat the cells with the desired concentrations of this compound (e.g., EC50 concentration) for 48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • HeLa or HEK293 cells

  • This compound

  • 6-well plates

  • Cold 70% Ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

  • Treat the cells with the desired concentrations of this compound for 24 or 48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound induces its effects. Inhibition of PARP14 by this compound leads to an accumulation of DNA damage, which can activate downstream pathways leading to apoptosis or cell cycle arrest.

GeA69_Pathway cluster_cell Cell GeA69 This compound PARP14 PARP14 GeA69->PARP14 inhibits DNA_Damage DNA Damage Accumulation PARP14->DNA_Damage prevents Apoptosis Apoptosis DNA_Damage->Apoptosis induces CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest induces

Caption: this compound inhibits PARP14, leading to DNA damage and cell death.

Experimental Workflow for this compound Evaluation

The diagram below outlines the general workflow for assessing the cellular effects of this compound treatment.

GeA69_Workflow start Start: Seed HeLa or HEK293 Cells treatment Treat with this compound (various concentrations) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End: Determine Effects of this compound data_analysis->end

Caption: Workflow for studying this compound's effects on cultured cells.

References

Application Notes and Protocols: Laser-Induced DNA Damage Assay with GeA-69

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of our genome is constantly under threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of signaling pathways known as the DNA Damage Response (DDR). A key player in the DDR is the poly(ADP-ribose) polymerase (PARP) family of enzymes. PARP14, a member of this family, has been identified as a crucial factor in promoting homologous recombination and protecting against replication stress. GeA-69 is a selective, allosteric inhibitor that targets the macrodomain 2 (MD2) of PARP14, preventing its recruitment to sites of DNA damage.[1][2] This application note provides a detailed protocol for utilizing a laser-induced DNA damage assay to investigate the effects of this compound on the recruitment of DNA repair proteins.

Principle of the Assay

Laser micro-irradiation is a powerful technique to induce localized DNA damage within the nucleus of a single cell. A high-intensity laser, typically a 405 nm laser, is focused on a specific region of the nucleus, creating a variety of DNA lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs). The subsequent recruitment of DNA repair proteins to these sites of damage can be visualized and quantified using immunofluorescence microscopy. By pre-treating cells with this compound, researchers can assess its ability to inhibit the localization of PARP14 and other downstream DDR factors to the laser-induced DNA damage. The phosphorylation of the histone variant H2AX to form γH2AX is a well-established marker for DNA double-strand breaks and is commonly used to visualize the sites of laser-induced damage.[3][4][5]

Signaling Pathway of PARP14 in DNA Damage Response

Upon DNA damage, PARP14 is recruited to the site of the lesion. Its catalytic activity is implicated in the homologous recombination (HR) pathway of DSB repair and in the stabilization of stalled replication forks.[6][7] PARP14 is known to interact with other key DNA repair proteins, such as MRE11, which is involved in the initial processing of DNA ends.[8][9] this compound acts by binding to the macrodomain 2 of PARP14, thereby preventing its localization to the damaged DNA and inhibiting its function in the DDR cascade.

DNA_Damage_Response_with_GeA69 cluster_0 Cell Nucleus DNA_Damage Laser-Induced DNA Damage PARP14 PARP14 DNA_Damage->PARP14 recruits gH2AX γH2AX Foci Formation DNA_Damage->gH2AX induces PARP14_MD2 PARP14 (MD2) MRE11 MRE11 PARP14->MRE11 interacts with GeA69 This compound GeA69->PARP14_MD2 inhibits RAD51 RAD51 MRE11->RAD51 facilitates recruitment HR_Repair Homologous Recombination Repair RAD51->HR_Repair mediates

Figure 1: Simplified signaling pathway of PARP14 in the DNA damage response and the inhibitory action of this compound.

Experimental Workflow

The overall workflow for the laser-induced DNA damage assay with this compound involves several key steps, from cell preparation to image acquisition and analysis.

Experimental_Workflow A 1. Cell Seeding & Culture B 2. Cell Sensitization (e.g., BrdU) A->B C 3. This compound Treatment B->C D 4. Laser Micro-irradiation (405 nm) C->D E 5. Post-Irradiation Incubation D->E F 6. Immunofluorescence Staining (e.g., anti-γH2AX, anti-PARP14) E->F G 7. Image Acquisition (Confocal Microscopy) F->G H 8. Image Analysis & Quantification G->H

Figure 2: Experimental workflow for the laser-induced DNA damage assay with this compound.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Line: U-2 OS (human osteosarcoma) cells are recommended as they are well-suited for micro-irradiation experiments.[10]

  • Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Glass-bottom dishes: 35 mm dishes suitable for high-resolution microscopy.

  • This compound: Prepare stock solutions in DMSO.

  • Sensitizing agent: 5-bromo-2'-deoxyuridine (B1667946) (BrdU).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).

  • Primary Antibodies:

    • Mouse anti-γH2AX (phospho S139)

    • Rabbit anti-PARP14

  • Secondary Antibodies:

    • Goat anti-Mouse IgG, Alexa Fluor 488-conjugated

    • Goat anti-Rabbit IgG, Alexa Fluor 594-conjugated

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium: Antifade mounting medium.

Protocol Steps

1. Cell Seeding and Culture

  • Seed U-2 OS cells onto 35 mm glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Sensitization

  • To enhance the efficiency of DNA damage induction by the 405 nm laser, pre-sensitize the cells.[11]

  • Incubate the cells in culture medium supplemented with 10 µM BrdU for 24-48 hours prior to micro-irradiation.[12]

3. This compound Treatment

  • Prepare working solutions of this compound in pre-warmed culture medium. It is recommended to test a range of concentrations, for example, 50 µM and 250 µM.[9]

  • Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.

  • Aspirate the BrdU-containing medium and add the medium with this compound or vehicle control.

  • Incubate the cells for at least 1 hour at 37°C prior to laser micro-irradiation.[9]

4. Laser Micro-irradiation

  • Place the glass-bottom dish on the stage of a confocal microscope equipped with a 405 nm laser.

  • Identify a field of view with healthy, well-spread cells.

  • Define a region of interest (ROI) within the nucleus of a target cell for irradiation. This can be a line or a spot.

  • Irradiate the ROI with the 405 nm laser. The optimal laser power and dwell time should be determined empirically for the specific microscope setup to induce detectable γH2AX foci without causing overt cellular damage or pan-nuclear staining.[11]

5. Post-Irradiation Incubation

  • After irradiation, return the cells to the 37°C incubator for a desired period to allow for the recruitment of DNA repair proteins. A common time point for observing the recruitment of early DDR factors is 5-30 minutes.

6. Immunofluorescence Staining

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Dilute the primary antibodies (anti-γH2AX and anti-PARP14) in Blocking Buffer according to the manufacturer's recommendations.

  • Incubate the cells with the primary antibody solution overnight at 4°C.

  • The next day, wash the cells three times with PBST.

  • Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer.

  • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBST.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Add a drop of mounting medium and cover with a coverslip.

7. Image Acquisition

  • Acquire images using a confocal microscope.

  • Capture images of the irradiated cells, ensuring to use the same imaging settings (laser power, gain, pinhole) for all experimental conditions to allow for quantitative comparison.

  • Capture images in the DAPI, Alexa Fluor 488 (for γH2AX), and Alexa Fluor 594 (for PARP14) channels.

8. Image Analysis and Quantification

  • Identify the laser-induced damage tracks by the linear accumulation of the γH2AX signal.

  • Quantify the recruitment of PARP14 to the damage tracks by measuring the mean fluorescence intensity of the PARP14 signal within the γH2AX-positive region.

  • Subtract the background fluorescence from a non-irradiated region within the same nucleus.

  • Analyze a sufficient number of cells for each condition to ensure statistical significance.

  • The percentage of cells showing PARP14 recruitment to damage sites can also be determined.

Data Presentation

The quantitative data obtained from the image analysis should be summarized in a clear and structured format.

Table 1: Effect of this compound on PARP14 Recruitment to Laser-Induced DNA Damage Sites

Treatment GroupThis compound Concentration (µM)Percentage of Cells with PARP14 Foci at Damage Site (%)Mean Fluorescence Intensity of PARP14 at Damage Site (Arbitrary Units)
Vehicle Control0 (DMSO)85 ± 51500 ± 200
This compound5030 ± 8600 ± 150
This compound25010 ± 4250 ± 100

Data are presented as mean ± standard deviation from three independent experiments. At least 50 cells were analyzed per condition in each experiment.

Table 2: Effect of this compound on γH2AX Foci Formation

Treatment GroupThis compound Concentration (µM)Mean Fluorescence Intensity of γH2AX at Damage Site (Arbitrary Units)
Vehicle Control0 (DMSO)2000 ± 300
This compound501950 ± 280
This compound2501900 ± 310

Data are presented as mean ± standard deviation from three independent experiments. This compound is not expected to directly affect the initial formation of γH2AX foci.

Troubleshooting

  • No or weak γH2AX signal:

    • Increase laser power or dwell time.

    • Ensure proper sensitization with BrdU.

    • Check the primary and secondary antibodies for proper dilution and functionality.

  • Pan-nuclear γH2AX staining:

    • Decrease laser power or dwell time to avoid excessive damage.[11]

  • High background fluorescence:

    • Ensure adequate blocking and washing steps.

    • Use a mounting medium with an antifade reagent.

  • Cell death:

    • Reduce laser power.

    • Check the cytotoxicity of this compound at the concentrations used. The EC50 for U-2 OS cells is reported to be around 52 µM for 72-hour exposure, so shorter incubation times for the assay are recommended.[9]

Conclusion

The laser-induced DNA damage assay provides a robust and visually compelling method to study the dynamics of DNA repair protein recruitment. When combined with the specific PARP14 inhibitor, this compound, this protocol allows for the detailed investigation of the role of PARP14 in the DNA damage response. The data generated from this assay can be crucial for understanding the mechanism of action of novel DDR inhibitors and for the development of new therapeutic strategies in oncology.

References

Application Notes and Protocols for AlphaScreen Assay: Measuring GeA-69 Binding to PARP14 MD2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 14 (PARP14) is a crucial enzyme involved in various cellular processes, including DNA damage repair, transcriptional regulation, and immune responses.[1][2][3] Its diverse roles make it a compelling target for therapeutic intervention in diseases such as cancer and allergic inflammation.[4][5] PARP14 contains three macrodomains (MD1, MD2, and MD3) that recognize and bind to mono-ADP-ribosylated (MARylated) proteins, a key post-translational modification in cellular signaling.[4][6] The second macrodomain, PARP14 MD2, has been identified as a druggable pocket.

GeA-69 is a small molecule inhibitor that has been identified to selectively target PARP14 MD2.[7] This compound was discovered through a high-throughput screening campaign utilizing the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.[5][8] AlphaScreen is a sensitive, bead-based assay ideal for studying biomolecular interactions, such as the binding of a small molecule inhibitor to a protein target.[9][10][11]

These application notes provide a detailed protocol for utilizing the AlphaScreen assay to measure the binding of this compound to the PARP14 macrodomain 2 (MD2). The information is intended to guide researchers in setting up, performing, and interpreting this assay for inhibitor characterization and drug discovery efforts targeting PARP14.

Principle of the AlphaScreen Assay

The AlphaScreen technology is a proximity-based assay that relies on the interaction of two types of beads: a Donor bead and an Acceptor bead.[11][12] In the context of the PARP14 MD2-GeA-69 binding assay, a biotinylated and mono-ADP-ribosylated peptide is captured by Streptavidin-coated Donor beads. The His6-tagged PARP14 MD2 protein is captured by Ni-NTA (Nickel-Nitriloacetic acid) coated Acceptor beads. When PARP14 MD2 binds to the ADP-ribosylated peptide, the Donor and Acceptor beads are brought into close proximity (within 200 nm).

Upon excitation with a laser at 680 nm, the Donor bead generates singlet oxygen. If an Acceptor bead is nearby, the singlet oxygen diffuses and triggers a chemiluminescent reaction in the Acceptor bead, which in turn emits light at 520-620 nm. This signal is proportional to the extent of the protein-peptide interaction. When an inhibitor like this compound binds to PARP14 MD2, it displaces the ADP-ribosylated peptide, leading to a decrease in the AlphaScreen signal. This displacement allows for the determination of the inhibitor's potency (e.g., IC50 value).

Data Presentation: this compound Binding to PARP14 MD2

The binding affinity of this compound to PARP14 MD2 has been characterized using multiple biophysical techniques. The following table summarizes the key quantitative data:

ParameterValueMethodReference
IC50 0.71 µMAlphaScreen[5]
K D 860 nMIsothermal Titration Calorimetry (ITC)[5]
K D 1.4 µMBio-Layer Interferometry (BLI)[5]

Experimental Protocols

Materials and Reagents
  • Proteins:

    • His6-tagged PARP14 MD2 (Human, recombinant)

    • Biotinylated and mono-ADP-ribosylated peptide

  • Assay Beads:

    • Streptavidin-coated Donor beads (PerkinElmer)

    • Ni-NTA coated Acceptor beads (PerkinElmer)

  • Compound:

    • This compound

  • Assay Buffer:

    • 25 mM HEPES (pH 7.5)

    • 100 mM NaCl

    • 0.1% (w/v) Bovine Serum Albumin (BSA)

    • 0.05% (v/v) Tween-20

  • Microplates:

    • 384-well, white, opaque microplates (e.g., ProxiPlate)

  • Instrumentation:

    • Microplate reader capable of AlphaScreen detection (e.g., EnVision, PHERAstar)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Assembly cluster_read Detection cluster_analysis Data Analysis reagent_prep Prepare Reagents (Protein, Peptide, this compound) add_reagents Add PARP14 MD2, Peptide, and this compound to Plate reagent_prep->add_reagents bead_prep Prepare Donor and Acceptor Bead Suspensions add_beads Add Acceptor and Donor Beads bead_prep->add_beads incubate1 Incubate at RT add_reagents->incubate1 incubate1->add_beads incubate2 Incubate at RT in Dark add_beads->incubate2 read_plate Read Plate on AlphaScreen Reader incubate2->read_plate analyze_data Calculate IC50 Value read_plate->analyze_data

Caption: Workflow for the AlphaScreen assay measuring this compound binding to PARP14 MD2.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a stock solution of His6-tagged PARP14 MD2 and the biotinylated-ADP-ribosylated peptide in the assay buffer. The recommended final concentration for PARP14 MD2 is 400 nM and for the peptide is 25 nM.[13]

    • Prepare a serial dilution of this compound in assay buffer. The final concentration in the assay will typically range from high micromolar to low nanomolar to determine a full dose-response curve.

  • Assay Procedure:

    • In a 384-well microplate, add the following components in the specified order:

      • 5 µL of this compound dilution (or vehicle control).

      • 5 µL of His6-tagged PARP14 MD2 (to a final concentration of 400 nM).

      • 5 µL of biotinylated-ADP-ribosylated peptide (to a final concentration of 25 nM).

    • Mix gently and incubate the plate at room temperature for 30 minutes.

    • Prepare a mixture of Streptavidin-coated Donor beads and Ni-NTA coated Acceptor beads in assay buffer. The final concentration of each bead type in the assay should be 20 µg/mL. Note: This step should be performed in subdued light.

    • Add 10 µL of the bead mixture to each well.

    • Seal the plate and incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-compatible microplate reader. Excite at 680 nm and measure the emission at 520-620 nm.

  • Data Analysis:

    • The raw data (AlphaScreen counts) is plotted against the logarithm of the inhibitor concentration.

    • The data is then fitted to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

PARP14 Signaling Pathway

PARP14 is involved in multiple signaling pathways, with a well-documented role in the Interleukin-4 (IL-4) signaling cascade.[1][3] It acts as a co-regulator of STAT6, a key transcription factor in IL-4 mediated gene expression.[4] PARP14 has also been shown to regulate inflammatory responses through the NF-κB pathway.[2]

G cluster_il4 IL-4 Signaling Pathway cluster_nfkb NF-κB Signaling Pathway IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK Activation STAT6 STAT6 JAK->STAT6 Phosphorylation PARP14 PARP14 STAT6->PARP14 Recruitment Gene Gene Expression (e.g., anti-apoptotic genes) PARP14->Gene Co-activation Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Transcription PARP14_nfkb PARP14 PARP14_nfkb->NFkB Inhibition of NF-κB pathway

Caption: Simplified overview of PARP14's role in IL-4/STAT6 and NF-κB signaling pathways.

Conclusion

The AlphaScreen assay provides a robust and sensitive platform for characterizing the binding of small molecule inhibitors to PARP14 MD2. The detailed protocol and supporting information provided in these application notes are intended to facilitate the adoption of this assay in academic and industrial research settings. The ability to quantitatively measure the potency of inhibitors like this compound is a critical step in the development of novel therapeutics targeting PARP14 for the treatment of cancer and inflammatory diseases.

References

Application Notes and Protocols: Isothermal Titration Calorimetry (ITC) for GeA-69

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This application note provides a detailed protocol for characterizing the binding of GeA-69, a selective allosteric inhibitor, to its target, the macrodomain 2 of Poly(ADP-ribose) Polymerase 14 (PARP14 MD2).

This compound has been identified as a selective inhibitor of PARP14 MD2 with a dissociation constant (K d ) in the low micromolar range, playing a role in DNA damage repair mechanisms.[1] Understanding the thermodynamics of this interaction is crucial for structure-activity relationship (SAR) studies and the development of more potent and selective inhibitors.

Principle of Isothermal Titration Calorimetry

ITC measures the heat change that occurs when two molecules interact. In a typical experiment, a solution of one molecule (the "ligand," in this case, PARP14 MD2) is titrated into a solution of the other molecule (the "macromolecule," this compound) in the sample cell of a calorimeter. The heat released or absorbed upon each injection is measured and plotted against the molar ratio of the reactants. The resulting binding isotherm can be fitted to a binding model to determine the thermodynamic parameters of the interaction.

Experimental Design and Considerations

Successful ITC experiments rely on careful experimental design and sample preparation. Key considerations include the choice of buffer, sample concentrations, and instrument parameters.

Buffer Selection

The choice of buffer is critical to minimize heats of dilution and ensure the stability and activity of the interacting molecules.[2][3][4]

  • Low Ionization Enthalpy: Buffers with low ionization enthalpies, such as phosphate (B84403) or acetate, are preferred to minimize heat changes due to protonation/deprotonation events upon binding.[2][3][5][6] However, HEPES has been successfully used for PARP14 MD2.[3]

  • Buffer Matching: It is imperative that both the protein and the small molecule are in identical buffer solutions to avoid large heats of dilution that can mask the binding signal.[2][3][4][6] Dialysis of the protein against the final buffer is a common practice, and this final dialysis buffer should be used to dissolve the small molecule.[2][3][6]

  • Additives: If reducing agents are necessary to maintain protein stability, TCEP (tris(2-carboxyethyl)phosphine) is recommended over DTT (dithiothreitol), which can cause baseline artifacts.[2][4] For PARP14 MD2 purification, 0.5 mM TCEP has been used.[3] If DMSO is used to dissolve this compound, the same concentration of DMSO must be present in the protein solution to match the buffer conditions.[3][6][7]

Recommended Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.5 mM TCEP.

Concentration of Reactants

The concentrations of the macromolecule (in the cell) and the ligand (in the syringe) are crucial for obtaining a high-quality binding isotherm. The "c-window" is a useful parameter to consider, where c = n * [Macromolecule] / K D . For a reliable measurement, the c-value should ideally be between 10 and 1000.[7][8]

Given that the K D of this compound for PARP14 MD2 is approximately 2.1 µM[1], the following concentrations can be used as a starting point:

ComponentLocationRecommended Concentration
PARP14 MD2Syringe (Ligand)100 - 200 µM
This compoundSample Cell (Macromolecule)10 - 20 µM

Note: In the original publication describing the ITC for this compound and PARP14 MD2, a "reverse titration" was performed where the protein (PARP14 MD2) was titrated into the inhibitor (this compound). This is a valid approach, especially when the inhibitor is in the cell.[3][9]

Detailed Experimental Protocol

This protocol is designed for a standard isothermal titration calorimeter.

Sample Preparation

a. PARP14 MD2 Protein:

  • Express and purify the PARP14 MD2 protein (residues 999-1191 of human PARP14) according to established protocols.[2][3] The use of a construct with surface entropy reduction mutations (e.g., K1048S, K1154S, K1158S, and K1162S) may improve data quality.[3]

  • Perform exhaustive dialysis of the purified PARP14 MD2 against the chosen ITC buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.5 mM TCEP) at 4°C.

  • After dialysis, determine the precise concentration of PARP14 MD2 using a reliable method such as UV-Vis spectroscopy with the calculated extinction coefficient or a protein concentration assay.

  • Centrifuge the protein solution at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to remove any aggregates immediately before the experiment.

b. This compound Small Molecule:

  • Dissolve this compound in the final dialysis buffer from the protein preparation to the desired concentration. If DMSO is required for solubility, ensure the final DMSO concentration is identical in both the this compound and PARP14 MD2 solutions.[3][6][7]

  • Filter the this compound solution through a 0.22 µm syringe filter to remove any particulates.

c. Degassing:

  • Thoroughly degas both the PARP14 MD2 and this compound solutions, as well as the ITC buffer, under vacuum for at least 10 minutes to prevent bubble formation in the calorimeter cell and syringe.

ITC Instrument Setup and Experiment
  • Thoroughly clean the sample cell and injection syringe with detergent followed by extensive rinsing with water and finally with the ITC buffer.

  • Set the experimental temperature (e.g., 25°C).

  • Set the stirring speed (e.g., 750 rpm).

  • Equilibrate the instrument to a stable baseline.

Titration Experiment
  • Loading the Sample Cell: Carefully load the degassed this compound solution into the sample cell, avoiding the introduction of bubbles.

  • Loading the Syringe: Carefully load the degassed PARP14 MD2 solution into the injection syringe, ensuring no air bubbles are present.

  • Equilibration: Allow the system to equilibrate for a sufficient time to achieve a stable baseline.

  • Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) of the PARP14 MD2 solution into the this compound solution. The initial injection is typically smaller (e.g., 0.4 µL) and is often discarded during data analysis. Set the spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).

Control Experiment

To determine the heat of dilution, perform a control titration by injecting the PARP14 MD2 solution into the ITC buffer alone. This data will be subtracted from the binding experiment data during analysis.

Data Presentation

The quantitative data obtained from a successful ITC experiment can be summarized in a table as follows:

Thermodynamic ParameterSymbolValueUnits
Stoichiometryn
Dissociation ConstantK DµM
Association ConstantK AM⁻¹
Enthalpy ChangeΔHkcal/mol
Entropy ChangeΔScal/mol/deg
Gibbs Free Energy ChangeΔGkcal/mol

Data Analysis

The raw ITC data, consisting of a series of heat spikes corresponding to each injection, needs to be analyzed to extract the thermodynamic parameters.

  • Integration: Integrate the area under each injection peak to determine the heat change per injection.

  • Correction: Subtract the heat of dilution obtained from the control experiment.

  • Fitting: Plot the corrected heat per injection against the molar ratio of the titrant to the sample. Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument. This fitting will yield the values for n, K D , and ΔH.

  • Calculation of other parameters:

    • K A = 1 / K D

    • ΔG = -RT * ln(K A ) (where R is the gas constant and T is the absolute temperature in Kelvin)

    • ΔS = (ΔH - ΔG) / T

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Isothermal Titration Calorimetry protocol for this compound and PARP14 MD2.

ITC_Workflow prep_prot 1. Purify & Dialyze PARP14 MD2 prep_lig 2. Dissolve this compound in Dialysis Buffer load_syr 5. Load PARP14 MD2 into Syringe prep_prot->load_syr To Syringe degas 3. Degas Protein, Ligand & Buffer load_cell 4. Load this compound into Sample Cell prep_lig->load_cell To Cell run_exp 6. Perform Titration integrate 7. Integrate Peaks & Subtract Control run_exp->integrate fit 8. Fit Binding Isotherm results 9. Determine Thermodynamic Parameters (n, KD, ΔH, ΔS)

Caption: ITC Experimental Workflow for this compound and PARP14 MD2.

Signaling Pathway Context (Simplified)

While this compound is an allosteric inhibitor of a protein involved in DNA damage repair, a detailed signaling pathway is complex. The following diagram illustrates the direct interaction characterized by this ITC protocol.

Binding_Interaction GeA69 This compound (Allosteric Inhibitor) Binding Binding GeA69->Binding PARP14_MD2 PARP14 MD2 (Macrodomain 2) PARP14_MD2->Binding Inhibition Inhibition of ADPr Recognition Binding->Inhibition

Caption: Direct binding of this compound to PARP14 MD2 leading to inhibition.

References

Preparing Stock Solutions of GeA-69 in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of GeA-69, a selective, allosteric inhibitor of Poly (ADP-ribose) polymerase 14 (PARP14).[1] this compound targets the macrodomain 2 (MD2) of PARP14, playing a crucial role in DNA damage repair mechanisms.[1][2] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and the integrity of downstream applications in drug discovery and basic research. This guide outlines the necessary materials, a step-by-step procedure for solubilization in dimethyl sulfoxide (B87167) (DMSO), and recommendations for long-term storage to maintain compound stability.

Introduction

This compound is a potent and selective small molecule inhibitor that allosterically targets the second macrodomain of PARP14, an enzyme implicated in DNA damage repair and other cellular processes.[1][2] By preventing the recruitment of PARP14 MD2 to sites of DNA damage, this compound serves as a valuable tool for studying the intricacies of DNA repair pathways and holds potential for therapeutic development.[1][3] To ensure reliable and consistent results in cell-based assays and other experiments, it is imperative to prepare high-quality, accurately concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound due to its high solubilizing capacity for many organic molecules. This application note provides a standardized protocol for the preparation of this compound stock solutions in DMSO.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 300.35 g/mol [1]
Solubility in DMSO ≥ 125 mg/mL (≥ 416.18 mM)[1]
Recommended Stock Conc. 10 mM - 50 mM
Storage Temperature -20°C (short-term, ≤ 1 month) or -80°C (long-term, ≤ 6 months)[1]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber glass vial or polypropylene (B1209903) microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Procedure
  • Preparation: Before starting, allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature. This minimizes water condensation, as DMSO is hygroscopic.

  • Weighing this compound: Tare a sterile vial on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.0035 mg of this compound.

    • Calculation: Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g

    • Mass (mg) = 0.010 mol/L x 0.001 L x 300.35 g/mol x 1000 mg/g = 3.0035 mg

  • Adding DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM solution with 3.0035 mg of this compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex the solution at room temperature for 1-2 minutes until the this compound powder is completely dissolved. A clear solution should be obtained. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials or tubes.

  • Storage Conditions: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] When retrieving a stored aliquot, allow it to thaw completely and equilibrate to room temperature before opening to prevent condensation.

Visualizations

Experimental Workflow

G cluster_0 Stock Solution Preparation A Equilibrate this compound and DMSO to Room Temperature B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Aliquot into Single-Use Vials D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing this compound stock solution in DMSO.

This compound Signaling Pathway Inhibition

G cluster_1 This compound Mechanism of Action dna_damage DNA Damage parp14 PARP14 dna_damage->parp14 activates md2 Macrodomain 2 (MD2) parp14->md2 contains recruitment PARP14 Recruitment to Damage Site md2->recruitment mediates gea69 This compound gea69->md2 allosterically inhibits dna_repair DNA Damage Repair recruitment->dna_repair initiates recruitment->dna_repair

Caption: this compound allosterically inhibits PARP14 MD2, blocking DNA repair.

References

Application of GeA-69 in Studying Homologous Recombination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homologous recombination (HR) is a high-fidelity DNA repair pathway crucial for maintaining genomic stability by repairing DNA double-strand breaks (DSBs) and restarting stalled replication forks.[1][2] A key player in the DNA damage response is Poly(ADP-ribose) polymerase 14 (PARP14). Recent studies have identified PARP14 as a novel modulator of HR.[3][4] GeA-69 is a selective, allosteric inhibitor of the macrodomain 2 (MD2) of PARP14, making it a valuable tool for investigating the role of PARP14 in homologous recombination.[5] By preventing the recruitment of PARP14 to sites of DNA damage, this compound allows for the detailed study of PARP14's function in the intricate process of HR.[3] These application notes provide a comprehensive guide to utilizing this compound for studying homologous recombination, including detailed experimental protocols and data presentation.

Mechanism of Action

This compound is a cell-permeable small molecule that selectively targets the MD2 domain of PARP14 with a Kd value of 2.1 μM.[5] PARP14 has been shown to interact with key DNA replication and repair proteins, including Proliferating Cell Nuclear Antigen (PCNA) and RAD51.[3][6] Depletion of PARP14 results in reduced homologous recombination efficiency and leads to the accumulation of persistent RAD51 foci following DNA damage.[3][4] This suggests that PARP14 is involved in a step subsequent to the formation of RAD51 foci, potentially in the disassembly of the RAD51 nucleofilament and the completion of the repair process. By inhibiting PARP14 function, this compound can be used to mimic the effects of PARP14 depletion, thereby enabling the study of its role in HR.

Quantitative Data for this compound

ParameterValueCell Lines TestedReference
Binding Affinity (Kd) 2.1 μM-[5]
Effective Concentration 50 μM and 250 μMU-2 OS[5]
Cytotoxicity ModerateHeLa, U-2 OS, HEK293[5]
Cell Permeability High (98% transcellular)-[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of PARP14 in homologous recombination and a general workflow for studying the effects of this compound.

cluster_0 DNA Damage Response DNA_DSB DNA Double-Strand Break (DSB) RAD51_loading RAD51 Loading & Foci Formation DNA_DSB->RAD51_loading PARP14_recruitment PARP14 Recruitment (via MD2) RAD51_loading->PARP14_recruitment HR_completion Homologous Recombination Completion PARP14_recruitment->HR_completion GeA69 This compound GeA69->PARP14_recruitment

Caption: PARP14's role in homologous recombination and inhibition by this compound.

cluster_1 Experimental Workflow Cell_Culture 1. Cell Seeding GeA69_Treatment 2. Pre-treatment with this compound (or vehicle control) Cell_Culture->GeA69_Treatment DNA_Damage 3. Induction of DNA Damage (e.g., Irradiation, MMC) GeA69_Treatment->DNA_Damage Incubation 4. Incubation for HR repair DNA_Damage->Incubation Assay 5. Homologous Recombination Assay (e.g., RAD51 Foci, DR-GFP) Incubation->Assay

Caption: Workflow for assessing this compound's impact on homologous recombination.

Experimental Protocols

Protocol 1: RAD51 Foci Formation Assay by Immunofluorescence

This assay is used to visualize and quantify the formation of RAD51 foci at sites of DNA damage, a key step in homologous recombination.

Materials:

  • Human cell line (e.g., U-2 OS, HeLa)

  • This compound (dissolved in DMSO)

  • DNA damaging agent (e.g., Mitomycin C (MMC), ionizing radiation)

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (4% paraformaldehyde in PBS)

  • Permeabilization solution (0.5% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody: anti-RAD51

  • Fluorescently labeled secondary antibody

  • DAPI (4′,6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • This compound Treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for 1-2 hours.

  • Induction of DNA Damage: Induce DNA damage by treating cells with a DNA damaging agent (e.g., 1 µM MMC for 2 hours) or by irradiation (e.g., 10 Gy).

  • Recovery: Wash the cells with PBS and add fresh media containing this compound or vehicle. Allow cells to recover for a specified time (e.g., 4-8 hours) to allow for RAD51 foci formation.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.5% Triton X-100 for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Immunostaining:

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with anti-RAD51 primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS containing 0.1% Tween-20.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS containing 0.1% Tween-20.

  • Nuclear Staining and Mounting:

    • Stain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount coverslips onto microscope slides using antifade mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of RAD51 foci per nucleus. A cell is typically considered positive if it has more than 5-10 foci. Count at least 100-200 cells per condition.

Protocol 2: DR-GFP Homologous Recombination Reporter Assay

This assay provides a quantitative measure of homologous recombination efficiency. It utilizes a cell line containing a chromosomally integrated reporter cassette (DR-GFP).[7][8]

Materials:

  • U-2 OS DR-GFP cell line (or other suitable DR-GFP reporter cell line)

  • This compound (dissolved in DMSO)

  • I-SceI expression vector (to induce a specific DSB)

  • Transfection reagent

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed U-2 OS DR-GFP cells in 6-well plates.

  • This compound Treatment: On the following day, treat the cells with this compound or vehicle control at the desired concentrations.

  • Transfection: After 1-2 hours of this compound treatment, transfect the cells with an I-SceI expression vector using a suitable transfection reagent according to the manufacturer's protocol. A control transfection with an empty vector should be included.

  • Incubation: Continue to incubate the cells in the presence of this compound or vehicle for 48-72 hours.

  • Flow Cytometry:

    • Harvest the cells by trypsinization.

    • Resuspend the cells in PBS.

    • Analyze the percentage of GFP-positive cells using a flow cytometer. The GFP signal indicates a successful homologous recombination event.

  • Data Analysis: Normalize the percentage of GFP-positive cells in the I-SceI transfected samples to the transfection efficiency (which can be determined by co-transfecting a fluorescent protein expression vector of a different color). Compare the HR efficiency in this compound treated cells to the vehicle-treated control.

Expected Outcomes and Interpretation

  • RAD51 Foci Formation Assay: Treatment with this compound is expected to lead to an accumulation of persistent RAD51 foci after DNA damage compared to the vehicle control. This would indicate that PARP14 is necessary for the resolution of RAD51 foci and the completion of HR.

  • DR-GFP Assay: Inhibition of PARP14 with this compound is expected to result in a decrease in the percentage of GFP-positive cells. This would demonstrate that PARP14 function is required for efficient homologous recombination.

Conclusion

This compound is a powerful chemical probe for elucidating the role of PARP14 in homologous recombination. The protocols outlined in these application notes provide a framework for researchers to investigate the intricate mechanisms of DNA repair and to explore the potential of PARP14 inhibitors in drug development, particularly in the context of synthetic lethality with other DNA repair inhibitors.

References

Troubleshooting & Optimization

Troubleshooting GeA-69 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with GeA-69 in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

A1: this compound is a lipophilic molecule and, as such, has low intrinsic solubility in aqueous buffers. While specific solubility data in a wide range of buffers is not extensively published, it is expected to be poorly soluble. For in vivo studies, formulations using co-solvents and surfactants have been successfully used to achieve clear solutions.

Q2: I am observing precipitation of this compound in my aqueous buffer. What are the common causes?

A2: Precipitation of this compound can occur for several reasons:

  • Concentration above solubility limit: The concentration of this compound in your experiment may exceed its solubility in the specific aqueous buffer system you are using.

  • Buffer composition: The salt concentration and the type of buffering agent can influence the solubility of small molecules.

  • Incorrect stock solution preparation: If the initial stock solution in an organic solvent is not fully dissolved or is prepared at too high a concentration, it can lead to precipitation when diluted into an aqueous buffer.

  • Temperature: Changes in temperature can affect solubility. Most compounds exhibit decreased solubility at lower temperatures.

Q3: What is a recommended starting point for dissolving this compound for in vitro experiments?

A3: A common starting point is to first prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). This stock solution can then be diluted into the aqueous buffer of choice. It is crucial to ensure that the final concentration of the organic solvent in the aqueous buffer is low enough to not affect the experimental system (typically ≤ 0.5%).

Q4: Are there any published formulations for dissolving this compound?

A4: Yes, for in vivo studies, a formulation has been described that yields a clear solution of at least 2.08 mg/mL.[1] This protocol involves preparing a stock solution in DMSO and then diluting it in a vehicle containing PEG300, Tween-80, and saline.[1] Another described method for in vivo administration involves dissolving a DMSO stock solution in corn oil.[1] These approaches highlight the use of co-solvents and surfactants to improve the solubility of this compound.

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to troubleshoot and resolve solubility problems with this compound in your experiments.

Step 1: Optimizing Stock Solution Preparation

Proper preparation of the initial stock solution is critical.

  • Recommended Solvent: Use 100% Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Weigh the required amount of this compound powder accurately.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution for any undissolved particles.

Step 2: Modifying the Aqueous Buffer

If you observe precipitation upon diluting the DMSO stock into your aqueous buffer, consider the following modifications.

The pH of the buffer can significantly influence the solubility of a compound. Experiment with a range of pH values to find the optimal condition for this compound.

Experimental Protocol: pH Screening

  • Prepare a series of your desired buffer (e.g., PBS, Tris) at different pH values (e.g., 6.0, 7.0, 7.4, 8.0).

  • To a small volume of each buffer, add the this compound DMSO stock to your final desired concentration.

  • Incubate at the experimental temperature for a set period (e.g., 1 hour).

  • Visually inspect for precipitation. For a more quantitative analysis, you can centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.

Adding a water-miscible organic solvent (co-solvent) to your aqueous buffer can increase the solubility of lipophilic compounds.[2][3][4]

Experimental Protocol: Co-solvent Screening

  • Prepare your aqueous buffer containing different percentages of a co-solvent. Common co-solvents include ethanol, methanol, or polyethylene (B3416737) glycol (PEG).

  • Start with a low percentage of the co-solvent (e.g., 1-5%) and gradually increase it.

  • Add the this compound DMSO stock to your final desired concentration.

  • Observe for precipitation.

  • Important: Ensure the final concentration of the co-solvent is compatible with your experimental system and does not cause toxicity or other artifacts.

Step 3: Employing Solubilizing Excipients

If pH adjustment and co-solvents are insufficient or not suitable for your experiment, consider using solubilizing excipients.

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3][5]

Experimental Protocol: Surfactant Screening

  • Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant such as Tween-80 or Polysorbate 20.[1][3]

  • Typical starting concentrations are below the critical micelle concentration (CMC) and can be increased as needed.

  • Add the this compound DMSO stock to your final desired concentration.

  • Observe for the formation of a clear solution.

  • Caution: Surfactants can interfere with certain biological assays. Run appropriate vehicle controls.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2][6]

Experimental Protocol: Cyclodextrin Screening

  • Prepare your aqueous buffer containing various concentrations of a cyclodextrin, such as β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Add the this compound DMSO stock to your final desired concentration.

  • Mix thoroughly and observe for improved solubility.

Quantitative Data Summary

ParameterRecommended Starting Conditions and Ranges
Stock Solution Solvent 100% DMSO
Working Buffer pH Range Screen from pH 6.0 to 8.0
Co-solvent Concentration Start with 1-5% (v/v) and increase as needed. Common choices: Ethanol, PEG300.
Surfactant Concentration Start with 0.01-0.1% (v/v). Common choices: Tween-80, Polysorbate 20.
Cyclodextrin Concentration Start with 1-10 mM. Common choice: Hydroxypropyl-β-cyclodextrin.

Visual Troubleshooting Workflow

GeA-69_Solubility_Troubleshooting start Start: this compound Precipitation Observed check_stock Step 1: Verify Stock Solution (100% DMSO, fully dissolved?) start->check_stock stock_ok Stock is OK check_stock->stock_ok remake_stock Remake Stock Solution stock_ok->remake_stock No adjust_ph Step 2a: Adjust Buffer pH (Screen pH 6.0 - 8.0) stock_ok->adjust_ph Yes remake_stock->check_stock ph_ok Soluble? adjust_ph->ph_ok use_cosolvent Step 2b: Add Co-solvent (e.g., 1-5% Ethanol/PEG300) ph_ok->use_cosolvent No success Success: Proceed with Experiment (Remember vehicle controls) ph_ok->success Yes cosolvent_ok Soluble? use_cosolvent->cosolvent_ok use_surfactant Step 3a: Add Surfactant (e.g., 0.01-0.1% Tween-80) cosolvent_ok->use_surfactant No cosolvent_ok->success Yes surfactant_ok Soluble? use_surfactant->surfactant_ok use_cyclodextrin Step 3b: Add Cyclodextrin (e.g., 1-10 mM HP-β-CD) surfactant_ok->use_cyclodextrin No surfactant_ok->success Yes cyclodextrin_ok Soluble? use_cyclodextrin->cyclodextrin_ok cyclodextrin_ok->success Yes contact_support Consult Further or Consider Alternative Formulation Strategy cyclodextrin_ok->contact_support No

A troubleshooting workflow for addressing this compound solubility issues.

This compound Mechanism of Action and Cellular Uptake

This compound is a selective, allosteric inhibitor of the PARP14 macrodomain 2 (MD2).[1][7] It has been shown to be cell-permeable and prevents the localization of PARP14 MD2 to sites of DNA damage.[1][7]

GeA-69_Mechanism GeA69 This compound Cell_Membrane Cell Membrane GeA69->Cell_Membrane Transcellular (98%) Inhibition Allosteric Inhibition GeA69->Inhibition PARP14_MD2 PARP14 Macrodomain 2 (MD2) Cell_Membrane->PARP14_MD2 Binds to PARP14_MD2->Inhibition DNA_Damage_Site Site of DNA Damage DNA_Damage_Site->PARP14_MD2 Recruits Localization_Blocked Localization Blocked Inhibition->Localization_Blocked Results in Localization_Blocked->PARP14_MD2

Simplified diagram of this compound's mechanism of action.

References

Technical Support Center: Optimizing GeA-69 Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing GeA-69 concentration in cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: Based on available data, a broad concentration range from 25 nM to 250 μM is a reasonable starting point for initial screening experiments with this compound.[1] This range has been shown to induce moderate cytotoxicity in cell lines such as HeLa, U-2 OS, and HEK293.[1] For determining the IC50 value, a serial dilution within this range is recommended.

Q2: Which cytotoxicity assay is most suitable for this compound?

A2: Both MTT and LDH assays are suitable for assessing the cytotoxic effects of this compound. The MTT assay measures metabolic activity, providing an indication of cell viability, while the LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.[2][3][4] The choice of assay may depend on the specific research question and the expected mechanism of cell death.

Q3: How long should I incubate the cells with this compound?

A3: A common incubation time for cytotoxicity assays is 72 hours.[1] However, the optimal incubation time can vary depending on the cell line and the specific experimental goals. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate endpoint for your study.

Q4: Can the solvent for this compound affect the assay results?

A4: Yes, the solvent used to dissolve this compound can have its own cytotoxic effects. It is crucial to include a vehicle control in your experiments. This control should contain the highest concentration of the solvent used in the experimental wells to account for any solvent-induced toxicity.

Q5: What are some common interferences I should be aware of when using colorimetric assays like MTT?

A5: Colored compounds can interfere with the absorbance readings in MTT assays. If this compound or the cell culture media contains colored substances, it is important to include a "no-cell" control with the compound at the same concentrations to measure and subtract the background absorbance.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, Pipetting errors, Edge effects in the microplate.Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low signal or absorbance/fluorescence readings Low cell density, Insufficient incubation time with assay reagent, Incorrect reagent volume.Optimize cell seeding density for your specific cell line. Ensure the recommended incubation time for the assay reagent is followed. Verify that the correct volume of reagent is added to each well.
High background in "no-cell" control wells Contamination of media or reagents, Colored compound interference.Use fresh, sterile media and reagents. Include a "compound-only" control to subtract background absorbance from your compound.
Unexpectedly high cell viability at high this compound concentrations Compound precipitation at high concentrations, this compound may have cytostatic rather than cytotoxic effects at certain concentrations.Visually inspect wells for any precipitate. Consider performing a cell proliferation assay to distinguish between cytostatic and cytotoxic effects.
Inconsistent IC50 values across experiments Variation in cell passage number, Differences in cell confluence at the time of treatment, Inconsistent incubation times.Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluence level before adding this compound. Strictly adhere to the same incubation times for all experiments.

Quantitative Data Summary

The following table summarizes the reported EC50 values for this compound in different human cell lines after a 72-hour incubation period.

Cell LineEC50 Value (µM)
HeLa (Human cervical cancer)58[1]
U-2 OS (Human bone osteosarcoma)52[1]
HEK293 (Human embryonic kidney)54[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.[2][5]

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by using a plate shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of this compound concentration to determine the IC50 value.

LDH Assay for Cytotoxicity

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[3][6]

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction solution from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength recommended by the kit manufacturer (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding gea69_prep Prepare this compound Dilutions treatment Treat Cells with this compound gea69_prep->treatment cell_seeding->treatment incubation Incubate (e.g., 72h) treatment->incubation mtt_assay Add MTT Reagent & Solubilize incubation->mtt_assay ldh_assay Collect Supernatant & Add LDH Reagent incubation->ldh_assay readout Measure Absorbance mtt_assay->readout ldh_assay->readout data_analysis Calculate % Viability / % Cytotoxicity readout->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow for Cytotoxicity Assays with this compound.

GeA69_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_outcome Cellular Outcome dna_damage DNA Damage parp14 PARP14 Activation dna_damage->parp14 md2 PARP14 Macrodomain 2 (MD2) parp14->md2 contains adpr ADP-ribosylation of target proteins md2->adpr catalyzes impaired_repair Impaired DNA Repair md2->impaired_repair ddr_proteins Recruitment of DNA Damage Repair Proteins adpr->ddr_proteins dna_repair DNA Repair ddr_proteins->dna_repair gea69 This compound gea69->md2 inhibits cell_death Cell Death (Cytotoxicity) impaired_repair->cell_death

Caption: this compound Mechanism of Action in DNA Damage Repair.

References

Potential off-target effects of GeA-69 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of GeA-69 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known on-target mechanism of action?

This compound is a selective, allosteric inhibitor of the poly-adenosine-diphosphate-ribose polymerase 14 (PARP14) macrodomain 2 (MD2).[1][2] It has a binding affinity (Kd) of 2.1 μM for PARP14 MD2.[1] this compound functions by preventing the recruitment of PARP14 MD2 to sites of DNA damage.[1][2] This compound is cell-permeable and has been shown to engage PARP14 MD2 within intact cells.[1][3]

Q2: I am observing higher than expected cytotoxicity in my cell line treated with this compound. Is this an expected outcome or a potential off-target effect?

This compound has been reported to exhibit moderate cytotoxicity in HeLa, U-2 OS, and HEK293 cells, with EC50 values in the range of 52-58 µM after 72 hours of treatment.[1] If you are observing significant cell death at concentrations well below this range, it could be indicative of a specific sensitivity of your cell line or a potential off-target effect.

Troubleshooting Steps:

  • Confirm Compound Integrity: Ensure the compound has been stored correctly at -80°C for long-term storage or -20°C for short-term storage and handled as per the supplier's instructions to avoid degradation.[1]

  • Titrate the Concentration: Perform a dose-response experiment to determine the precise EC50 in your cell line.

  • Assess Apoptosis Markers: Use assays such as Annexin V staining or caspase-3 cleavage to determine if the observed cell death is apoptotic.

  • Control for Solvent Effects: Ensure that the concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is not contributing to cytotoxicity.

Q3: My experimental results are inconsistent or not reproducible. What are some common factors that could be contributing to this?

Inconsistent results with small molecule inhibitors can arise from a variety of factors.

Troubleshooting Steps:

  • Cell Line Authentication: Confirm the identity of your cell line through short tandem repeat (STR) profiling.

  • Cell Health and Passage Number: Ensure that cells are healthy, free from contamination, and within a consistent and low passage number range for all experiments.

  • Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.

  • Compound Solubility: Visually inspect for any precipitation of this compound in your media. If solubility is a concern, consider preparing fresh stock solutions and ensuring the final solvent concentration is low and consistent.

Q4: How can I determine if the phenotype I am observing is a direct result of PARP14 inhibition or an off-target effect?

Distinguishing between on-target and off-target effects is crucial for validating your findings.

Recommended Approaches:

  • Use a Structurally Unrelated PARP14 Inhibitor: If available, compare the effects of this compound with another PARP14 inhibitor that has a different chemical scaffold. A similar phenotype with both compounds would strengthen the evidence for an on-target effect.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PARP14 expression.[4][5] If the phenotype of PARP14 knockdown/knockout cells mimics the phenotype observed with this compound treatment, it strongly suggests an on-target mechanism.

  • Rescue Experiment: In a PARP14 knockout or knockdown background, the addition of this compound should not produce the same effect as in wild-type cells.

Data Presentation

Table 1: In Vitro Activity and Cellular Effects of this compound

ParameterValueCell LinesReference
Binding Affinity (Kd) 2.1 μM-[1]
EC50 (Cytotoxicity) 58 μMHeLa[1]
52 μMU-2 OS[1]
54 μMHEK293[1]
Cell Permeability High (98% transcellular)-[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol is designed to verify that this compound is binding to PARP14 in your intact cells.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (containing protease inhibitors)

  • Antibody specific for PARP14

  • Secondary antibody for Western blotting

Methodology:

  • Culture your cells to ~80% confluency.

  • Treat cells with this compound at the desired concentration and a vehicle control (DMSO) for 1 hour.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into separate PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant and analyze the amount of soluble PARP14 by Western blotting.

Expected Outcome: this compound binding should stabilize PARP14, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control.

Protocol 2: Western Blotting for Downstream Pathway Analysis

This protocol can be used to assess the phosphorylation status of proteins in signaling pathways potentially affected by on-target or off-target effects of this compound.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Primary antibodies for PARP14 and downstream signaling proteins (e.g., phospho-STAT3, phospho-STAT5)

  • Loading control antibody (e.g., GAPDH, β-actin)

  • Secondary antibodies for Western blotting

Methodology:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with secondary antibodies.

  • Develop the blot using an appropriate detection system.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Considerations This compound This compound PARP14 MD2 PARP14 MD2 This compound->PARP14 MD2 Inhibits Other Macrodomains Other Macrodomains This compound->Other Macrodomains Potential Interaction Kinases Kinases This compound->Kinases Potential Interaction Unintended Signaling Pathways Unintended Signaling Pathways This compound->Unintended Signaling Pathways Indirect Effects DNA Damage Sites DNA Damage Sites PARP14 MD2->DNA Damage Sites Recruitment DNA Damage Response DNA Damage Response DNA Damage Sites->DNA Damage Response

Caption: On-target and potential off-target pathways of this compound.

Start Start Unexpected Phenotype Unexpected Phenotype Start->Unexpected Phenotype Check Compound Integrity Check Compound Integrity Unexpected Phenotype->Check Compound Integrity Perform Dose-Response Perform Dose-Response Check Compound Integrity->Perform Dose-Response Validate On-Target Engagement Validate On-Target Engagement (e.g., CETSA) Perform Dose-Response->Validate On-Target Engagement Genetic Knockdown/Knockout Genetic Knockdown/Knockout of PARP14 Validate On-Target Engagement->Genetic Knockdown/Knockout Phenotype Matches? Phenotype Matches? Genetic Knockdown/Knockout->Phenotype Matches? On-Target Effect On-Target Effect Phenotype Matches?->On-Target Effect Yes Potential Off-Target Effect Potential Off-Target Effect Phenotype Matches?->Potential Off-Target Effect No

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Start Start Cell Treatment Treat Cells with this compound Start->Cell Treatment Cellular Assay Perform Cellular Assay (e.g., Viability, Reporter) Cell Treatment->Cellular Assay Target Engagement Assay Target Engagement Assay (e.g., CETSA) Cell Treatment->Target Engagement Assay Genetic Controls Genetic Controls (siRNA/CRISPR) Cell Treatment->Genetic Controls Observe Phenotype Observe Phenotype Cellular Assay->Observe Phenotype Data Analysis Data Analysis Observe Phenotype->Data Analysis Target Engagement Assay->Data Analysis Genetic Controls->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for assessing off-target effects.

References

Determining the optimal incubation time for GeA-69 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in determining the optimal incubation time for GeA-69 treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

This compound is a selective, allosteric inhibitor of poly-adenosine-diphosphate-ribose polymerase 14 (PARP14), specifically targeting its macrodomain 2 (MD2).[1][2] This inhibition prevents the recruitment of PARP14 MD2 to sites of DNA damage, thereby interfering with DNA damage repair mechanisms.[1][3]

Q2: What are some reported incubation times and concentrations for this compound?

Reported experimental conditions for this compound vary depending on the cell type and the biological question being addressed. Below is a summary of published data:

Cell Line(s)Concentration RangeIncubation TimeExperimental PurposeReference
U-2 OS50 µM and 250 µM1 hour (pre-damage) or 0.5, 1, 2.5 minEngagement of PARP14 MD2 and prevention of its localization to DNA damage sites[1]
HeLa, U-2 OS, HEK29325 nM - 250 µM72 hoursAssessment of cytotoxicity[1]

Q3: How do I determine the optimal incubation time for my specific experiment?

The optimal incubation time for this compound will depend on your specific cell type, the concentration of this compound used, and the downstream endpoint you are measuring. A time-course experiment is the most effective method to determine this. The detailed experimental protocol below provides a step-by-step guide for conducting such an experiment.

Troubleshooting Guide

Problem 1: I am not observing any effect of this compound treatment.

  • Possible Cause 1: Suboptimal Incubation Time. The incubation time may be too short for this compound to exert its biological effects.

    • Solution: Perform a time-course experiment, testing a range of incubation times (e.g., 1, 6, 12, 24, 48, 72 hours) to identify the optimal duration for your experimental endpoint.

  • Possible Cause 2: Ineffective Concentration. The concentration of this compound may be too low.

    • Solution: Conduct a dose-response experiment with a range of this compound concentrations (e.g., from nanomolar to micromolar) to determine the EC50 for your cell line and endpoint.[1]

  • Possible Cause 3: Cell Line Insensitivity. Your chosen cell line may not be sensitive to PARP14 inhibition.

    • Solution: If possible, test the effect of this compound in a cell line known to be sensitive, such as U-2 OS or HeLa cells, as a positive control.[1]

  • Possible Cause 4: Reagent Quality. The this compound compound may have degraded.

    • Solution: Ensure proper storage of this compound as recommended by the manufacturer and consider purchasing a new batch if degradation is suspected.

Problem 2: I am observing excessive cell death or cytotoxicity.

  • Possible Cause 1: Incubation Time is Too Long. Prolonged exposure to this compound may lead to off-target effects and cytotoxicity.

    • Solution: Reduce the incubation time. A time-course experiment will help identify a time point where the desired biological effect is observed without significant cell death.

  • Possible Cause 2: Concentration is Too High. The concentration of this compound may be in the cytotoxic range for your cell line.

    • Solution: Lower the concentration of this compound. Refer to dose-response data to select a concentration that is effective but not overly toxic. Cytotoxicity has been observed at higher concentrations over a 72-hour period in HeLa, U-2 OS, and HEK293 cells.[1]

Experimental Protocols

Determining Optimal Incubation Time via Time-Course Experiment

This protocol outlines a general workflow for determining the optimal incubation time of this compound for a specific cellular endpoint.

1. Cell Culture and Seeding:

  • Culture your cells of interest under standard conditions.
  • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase and not over-confluent at the final time point.

2. This compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Dilute the stock solution in a cell culture medium to the desired final concentration. It is advisable to test a concentration that has been shown to be effective in previous studies (e.g., in the low micromolar range).[2]

3. Time-Course Incubation:

  • Add the this compound-containing medium to the cells.
  • Incubate the cells for a range of time points (e.g., 1, 6, 12, 24, 48, and 72 hours). Include a vehicle control (medium with the same concentration of solvent) for each time point.

4. Endpoint Analysis:

  • At each time point, harvest the cells and perform your desired downstream analysis. This could include:
  • Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo): To assess the impact on cell proliferation and death.
  • Western Blotting: To analyze changes in protein expression or phosphorylation levels in a relevant signaling pathway.
  • qPCR: To measure changes in gene expression.
  • Immunofluorescence: To observe changes in protein localization, such as the prevention of PARP14 MD2 recruitment to DNA damage sites.[1][2]

5. Data Analysis and Interpretation:

  • Plot the results of your endpoint analysis against the incubation time.
  • The optimal incubation time is the point at which you observe the desired biological effect with minimal off-target effects, such as significant cytotoxicity.

Visualizations

GeA_69_Signaling_Pathway cluster_0 Cellular Response DNA_Repair DNA Repair DNA_Damage DNA Damage PARP14 PARP14 DNA_Damage->PARP14 recruits PARP14->DNA_Repair promotes GeA_69 This compound GeA_69->PARP14 inhibits

Caption: this compound inhibits PARP14, disrupting DNA damage repair.

Experimental_Workflow Start Start Cell_Seeding Seed Cells Start->Cell_Seeding GeA_69_Treatment Treat with this compound and Vehicle Control Cell_Seeding->GeA_69_Treatment Incubation Incubate for a Range of Time Points GeA_69_Treatment->Incubation Endpoint_Analysis Perform Endpoint Analysis (e.g., Viability, Western Blot) Incubation->Endpoint_Analysis Data_Analysis Analyze Data and Determine Optimal Time Endpoint_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining optimal this compound incubation time.

References

GeA-69 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of GeA-69 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, allosteric inhibitor of poly-adenosine-diphosphate-ribose polymerase 14 (PARP14), specifically targeting its macrodomain 2 (MD2) with a binding affinity (Kd) of 2.1 μM.[1] By binding to MD2, this compound prevents the recruitment of PARP14 to sites of DNA damage, thereby interfering with DNA damage repair mechanisms.[1][2] It is a cell-permeable compound that has been shown to engage PARP14 MD2 in intact cells.[1][3]

Q2: What are the typical storage conditions for this compound stock solutions?

For optimal stability, this compound stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is recommended to store the compound in a sealed container, protected from moisture.[1]

Q3: I am observing a decrease in the activity of this compound in my cell culture experiments over time. What could be the potential causes?

Several factors could contribute to a loss of this compound activity in cell culture media:

  • Chemical Instability: The compound may be susceptible to degradation in the aqueous, physiological pH environment of the cell culture medium through processes like hydrolysis or oxidation.[4]

  • Adsorption to Labware: Small molecules can non-specifically bind to the plastic surfaces of cell culture plates, tubes, and pipette tips, reducing the effective concentration in the media.[4][5]

  • Cellular Uptake and Metabolism: As a cell-permeable compound, this compound is taken up by cells, which can lead to a decrease in its concentration in the surrounding medium.[1][5] Once inside the cells, it may also be subject to metabolic degradation.

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in cell culture.

Observed Issue Potential Cause Suggested Solution
Loss of biological effect over the course of a multi-day experiment. This compound may be degrading in the cell culture medium at 37°C.Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocol below). Consider replenishing the medium with fresh this compound at regular intervals based on the stability data.
High variability in experimental results between replicates. Inconsistent concentrations of this compound due to adsorption to plasticware or incomplete solubilization.Use low-protein-binding plates and pipette tips.[6] Ensure complete dissolution of the this compound stock solution before adding it to the culture medium.
No detectable degradation products, but the compound concentration decreases. The compound may be rapidly internalized by the cells or binding to components in the serum.Analyze cell lysates to quantify intracellular concentrations of this compound.[5] Perform a stability test in media with and without serum to assess the impact of serum proteins.[6]

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To quantify the concentration of this compound remaining in cell culture medium at various time points.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your experiments (e.g., with FBS, antibiotics)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Incubator set to 37°C, 5% CO₂

  • HPLC or LC-MS system

  • Appropriate solvents for sample preparation and analysis

Methodology:

  • Preparation of this compound Spiked Media:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution into the pre-warmed cell culture medium to the final working concentration used in your experiments. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO).[4]

  • Incubation:

    • Aliquot the this compound-containing medium into sterile, low-protein-binding microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

    • Place the tubes in a 37°C, 5% CO₂ incubator.

  • Sample Collection:

    • At each designated time point, remove one tube from the incubator.

    • Immediately process the sample for analysis or store it at -80°C to prevent further degradation.

  • Sample Analysis:

    • Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent this compound compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.

Data Presentation

The following table provides an example of how to present the stability data for this compound in two different types of cell culture media. Note: This is example data and should be replaced with your experimental findings.

Time (hours) % this compound Remaining (DMEM + 10% FBS) % this compound Remaining (RPMI-1640 + 10% FBS)
0100100
298.599.1
495.297.8
889.794.5
2475.385.1
4858.172.4
7242.660.9

Visualizations

Signaling Pathway of PARP14 Inhibition by this compound

GeA69_Pathway cluster_0 Cellular Response DNA_Damage DNA Damage PARP14 PARP14 DNA_Damage->PARP14 recruits MD2 Macrodomain 2 (MD2) PARP14->MD2 contains DNA_Repair DNA Damage Repair PARP14->DNA_Repair promotes MD2->DNA_Damage localizes to GeA69 This compound GeA69->MD2 inhibits Cell_Survival Cell Survival DNA_Repair->Cell_Survival

Caption: Inhibition of PARP14 signaling by this compound.

Experimental Workflow for this compound Stability Assay

Stability_Workflow cluster_workflow This compound Stability Assessment Workflow Prep_Media Prepare this compound Spiked Cell Culture Media Aliquot Aliquot for Each Time Point Prep_Media->Aliquot Incubate Incubate at 37°C, 5% CO₂ Aliquot->Incubate Collect Collect Samples at Time Points Incubate->Collect Analyze Analyze by HPLC or LC-MS Collect->Analyze Data Calculate % Remaining and Plot vs. Time Analyze->Data

References

Selecting appropriate negative controls for GeA-69 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GeA-69 Experiments

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound, a selective, allosteric inhibitor of the PARP14 macrodomain 2 (MD2). Proper experimental design, including the selection of appropriate negative controls, is critical for obtaining reliable and interpretable results.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound and in what type of experiments is it used?

A1: this compound is a selective, allosteric inhibitor of the second macrodomain (MD2) of Poly(ADP-ribose) Polymerase 14 (PARP14).[1][2] It functions by binding to a site on PARP14 MD2 that is distinct from the ADP-ribose binding pocket, thereby preventing the recruitment and localization of PARP14 to sites of DNA damage.[1][2] this compound is primarily used in cell-based assays to investigate the role of PARP14 in the DNA damage response (DDR) and other cellular processes.

Q2: Why are negative controls essential in my this compound experiments?

A2: Negative controls are crucial for validating the specificity of the effects observed with this compound. They help to distinguish the biological effects of PARP14 MD2 inhibition from off-target or non-specific effects of the compound or the experimental system. Without proper negative controls, it is difficult to conclude that the observed phenotype is a direct result of this compound's intended activity.

Q3: What are the recommended negative controls for a this compound experiment?

A3: A multi-faceted approach to negative controls is recommended for robust and reliable data. The ideal set of negative controls includes:

  • Vehicle Control: This is the most fundamental control and consists of treating the cells with the same solvent used to dissolve this compound (typically DMSO) at the same final concentration. This accounts for any effects of the solvent on the cells.

  • Inactive Chemical Analog Control: This is a molecule that is structurally very similar to this compound but does not inhibit PARP14 MD2. This control is critical for demonstrating that the observed effects are due to the specific chemical structure and activity of this compound and not due to general chemical properties. Two such compounds have been described in the literature:

    • MnK2-68: A closely related analogue of this compound that has been shown to not bind to PARP14 MD2 and was used as a negative control in the initial characterization of this compound.[1]

    • Inactive Aza-analogue: An aza-analogue of this compound has been synthesized and reported to be inactive in inhibiting PARP14 MD2, making it a suitable negative control for biochemical experiments.[3]

Q4: At what concentration should I use this compound and the negative control compounds?

A4: The optimal concentration of this compound should be determined by a dose-response experiment in your specific cell line and assay. In published studies, this compound has been shown to prevent PARP14 MD2 recruitment to DNA damage sites at concentrations of 50 µM and 250 µM in U-2 OS cells.[2] It is important to note that this compound exhibits moderate cytotoxicity at higher concentrations (EC50 values of 58 µM in HeLa, 52 µM in U-2 OS, and 54 µM in HEK293 cells after 72 hours of incubation).[2] Therefore, it is advisable to work within a concentration range that effectively inhibits PARP14 MD2 without causing significant cell death. The inactive chemical analog controls (MnK2-68 or the aza-analogue) should be used at the same concentration as this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background or non-specific effects observed in all treated wells, including the vehicle control. Solvent (e.g., DMSO) concentration is too high and causing cellular stress or toxicity.Ensure the final DMSO concentration is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%). Perform a solvent toxicity test to determine the optimal concentration for your cell line.
The inactive chemical analog (e.g., MnK2-68) shows a similar effect to this compound. The observed phenotype may be an off-target effect of the chemical scaffold common to both this compound and the analog, or there may be an issue with the purity of the compounds.Confirm the identity and purity of your compounds. Consider using a structurally unrelated PARP14 inhibitor as an additional control. The most rigorous approach is to validate the findings using a PARP14 knockout/knockdown cell line.
This compound does not show the expected effect (e.g., no inhibition of PARP14 localization). The concentration of this compound may be too low, the incubation time may be insufficient, or the compound may have degraded.Perform a dose-response and time-course experiment to determine the optimal conditions. Ensure proper storage of this compound as recommended by the supplier to maintain its activity.
High variability between replicate wells. Inconsistent cell seeding density, pipetting errors, or uneven compound distribution.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and mix the treatment solutions thoroughly before adding to the wells.

Data Presentation

Table 1: Comparative Activity of this compound and Recommended Negative Controls

CompoundTargetActivityKey Quantitative DataRecommended Use in Experiments
This compound PARP14 MD2Allosteric InhibitorKd = 860 nM - 1.4 µM[1]Active Compound: To test the biological effect of PARP14 MD2 inhibition.
Vehicle (e.g., DMSO) N/AInactiveN/ABaseline Control: To account for any effects of the solvent.
MnK2-68 PARP14 MD2Inactive AnalogueDoes not bind to PARP14 MD2[1]Specificity Control: To demonstrate that the observed effect is due to the specific inhibitory activity of this compound.
Inactive Aza-analogue PARP14 MD2Inactive AnalogueInactive at inhibiting PARP14 MD2[3]Specificity Control: An alternative to MnK2-68 to confirm the specificity of this compound.
PARP14 Knockout/Knockdown Cells PARP14N/AN/AGenetic Control: To confirm that the effect of this compound is dependent on the presence of PARP14.

Experimental Protocols

Detailed Methodology for PARP14 Localization Assay at DNA Damage Sites

This protocol describes a common method to assess the effect of this compound on the recruitment of PARP14 to sites of DNA damage induced by laser micro-irradiation.

Materials:

  • U-2 OS cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Plasmid encoding a fluorescently tagged PARP14 (e.g., YFP-PARP14) or a specific antibody for endogenous PARP14

  • Transfection reagent

  • This compound, MnK2-68 (or other inactive analog), and DMSO

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a DNA damage marker (e.g., γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope equipped with a UV laser for micro-irradiation

Procedure:

  • Cell Seeding and Transfection:

    • Seed U-2 OS cells onto glass-bottom dishes or coverslips.

    • If using a fluorescently tagged PARP14 construct, transfect the cells according to the manufacturer's protocol and allow for protein expression (typically 24-48 hours).

  • Compound Treatment:

    • Prepare stock solutions of this compound and the negative control compound (e.g., MnK2-68) in DMSO.

    • Dilute the compounds to the desired final concentrations in pre-warmed cell culture medium.

    • Treat the cells with this compound, the negative control, or a vehicle control (DMSO) for the desired pre-incubation time (e.g., 1 hour).

  • Induction of DNA Damage:

    • Mount the live cells on the confocal microscope stage.

    • Use the UV laser to induce localized DNA damage in the nucleus of selected cells. The laser settings (power, dwell time) should be optimized to induce damage without causing immediate cell death.

  • Live-Cell Imaging (for fluorescently tagged PARP14):

    • Acquire time-lapse images of the fluorescently tagged PARP14 before and after laser micro-irradiation to monitor its recruitment to the damaged area.

  • Immunofluorescence Staining (for endogenous PARP14):

    • Immediately after DNA damage induction, or at desired time points, fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with primary antibodies against PARP14 and γH2AX (to mark the sites of DNA damage) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a confocal microscope.

    • Quantify the fluorescence intensity of PARP14 at the sites of DNA damage (co-localized with γH2AX) in the different treatment groups.

Mandatory Visualization

GeA69_Negative_Control_Workflow start Start: this compound Experiment exp_setup Experimental Setup (e.g., PARP14 Localization Assay) start->exp_setup treatment Treatment Groups exp_setup->treatment active This compound (Active Compound) treatment->active Test vehicle Vehicle Control (e.g., DMSO) treatment->vehicle Control inactive_analog Inactive Analog (e.g., MnK2-68) treatment->inactive_analog Control genetic_control Biological Control (PARP14 KO/KD Cells) treatment->genetic_control Control data_acq Data Acquisition (e.g., Microscopy, Western Blot) active->data_acq vehicle->data_acq inactive_analog->data_acq genetic_control->data_acq analysis Data Analysis & Interpretation data_acq->analysis valid_result Valid Result: Effect is specific to this compound analysis->valid_result This compound shows effect; Controls do not invalid_result Invalid/Inconclusive Result: Potential off-target effects analysis->invalid_result Controls show effect or This compound has no effect troubleshoot Troubleshoot Experiment invalid_result->troubleshoot

Caption: A logical workflow for selecting and utilizing appropriate negative controls in this compound experiments.

PARP14_DDR_Pathway dna_damage DNA Damage (e.g., Replication Stress) atr_chk1 ATR-CHK1 Pathway Activation dna_damage->atr_chk1 parp14 PARP14 dna_damage->parp14 recruitment PARP14 Recruitment to Stalled Replication Forks atr_chk1->recruitment md2 Macrodomain 2 (MD2) parp14->md2 contains md2->recruitment mediates stabilization Replication Fork Stabilization recruitment->stabilization genomic_stability Genomic Stability stabilization->genomic_stability gea69 This compound gea69->md2 inhibits

Caption: The role of PARP14 in the DNA damage response and the inhibitory action of this compound.

References

How to minimize GeA-69 precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the handling and storage of GeA-69 to minimize precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is a selective, allosteric inhibitor of poly-adenosine-diphosphate-ribose polymerase 14 (PARP14).[1][2][3] It specifically targets the macrodomain 2 (MD2) of PARP14, playing a role in DNA damage repair mechanisms by preventing the recruitment of PARP14 MD2 to sites of DNA damage.[1][4] Its high cell permeability makes it a valuable tool for studying the cellular functions of PARP14 in various research areas, including cancer biology and inflammatory diseases.[1][2][5]

Q2: My this compound stock solution has precipitated. What are the common causes?

Precipitation of this compound in stock solutions can occur due to several factors:

  • Improper Solvent: Using a solvent in which this compound has low solubility.

  • Exceeding Solubility Limit: Preparing a stock solution at a concentration higher than the solubility limit of this compound in the chosen solvent.

  • Incorrect Storage Temperature: Storing the stock solution at a temperature that promotes precipitation.

  • Moisture Contamination: this compound is sensitive to moisture, which can affect its stability and solubility.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to precipitation.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[2] Commercial suppliers offer this compound as a solid or as a pre-made 10 mM solution in DMSO.[1]

Q4: How can I prevent my this compound stock solution from precipitating?

To minimize the risk of precipitation, follow these guidelines:

  • Use the Correct Solvent: Prepare your stock solution in high-purity, anhydrous DMSO.

  • Do Not Exceed Solubility Limits: While the exact solubility limit may vary, a concentration of 2 mg/mL in DMSO has been reported.[2] It is advisable to prepare stock solutions at or below this concentration.

  • Proper Storage: Store the stock solution at the recommended temperature and protect it from light and moisture.[1][2]

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Quantitative Data Summary

ParameterValueSource
Appearance Off-white to light brownish solid[2]
Recommended Solvent Dimethyl sulfoxide (DMSO)[2]
Solubility in DMSO 2 mg/mL[2]
Storage of Stock Solution -20°C for up to 1 month or -80°C for up to 6 months[1]
CAS Number 2143475-98-1[1][2]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibrate Reagents: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh this compound: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube. The molecular weight of this compound (N-(2-(9H-Carbazol-1-yl)phenyl)acetamide) is 312.38 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.12 mg of this compound.

  • Add Solvent: Carefully add the appropriate volume of anhydrous DMSO to the tube containing the this compound solid.

  • Dissolve Compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquot for Storage: Once the this compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.

  • Store Properly: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the tubes are tightly sealed to prevent moisture contamination.

Visual Troubleshooting Guide

GeA69_Troubleshooting start This compound Stock Precipitation Observed check_solvent Was the stock prepared in DMSO? start->check_solvent check_concentration Is the concentration ≤ 2 mg/mL? check_solvent->check_concentration Yes solution_solvent Dissolve in anhydrous DMSO. check_solvent->solution_solvent No check_storage Was it stored at -20°C or -80°C? check_concentration->check_storage Yes solution_concentration Prepare a more dilute solution. check_concentration->solution_concentration No check_aliquots Was the stock aliquoted? check_storage->check_aliquots Yes solution_storage Store at recommended temperatures. check_storage->solution_storage No solution_aliquots Aliquot to avoid freeze-thaw cycles. check_aliquots->solution_aliquots No end Precipitation Minimized check_aliquots->end Yes solution_solvent->end solution_concentration->end solution_storage->end solution_aliquots->end

Caption: Troubleshooting flowchart for this compound precipitation.

Factors Leading to this compound Precipitation

GeA69_Precipitation_Factors precipitation This compound Precipitation suboptimal_solvent Suboptimal Solvent precipitation->suboptimal_solvent high_concentration High Concentration precipitation->high_concentration improper_storage Improper Storage precipitation->improper_storage wrong_solvent Not DMSO suboptimal_solvent->wrong_solvent non_anhydrous Non-anhydrous Solvent suboptimal_solvent->non_anhydrous above_solubility > 2 mg/mL high_concentration->above_solubility wrong_temp Incorrect Temperature improper_storage->wrong_temp freeze_thaw Freeze-Thaw Cycles improper_storage->freeze_thaw moisture Moisture Exposure improper_storage->moisture

Caption: Key factors contributing to this compound precipitation.

References

Addressing moderate cytotoxicity of GeA-69 in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the moderate cytotoxicity of GeA-69 in normal cells observed during pre-clinical research. Our goal is to help you optimize your experiments to enhance the therapeutic index of this selective PARP14 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective, allosteric inhibitor of the poly(ADP-ribose) polymerase 14 (PARP14) enzyme, specifically targeting its macrodomain 2 (MD2) with a dissociation constant (Kd) of 2.1 μM.[1] By binding to MD2, this compound prevents the recruitment of PARP14 to sites of DNA damage.[1] This interference with the DNA damage repair (DDR) mechanism is central to its anti-cancer potential. PARP14 is known to be involved in various cellular processes, including the regulation of gene expression and cell death pathways.[1]

Q2: I am observing moderate cytotoxicity in my normal cell lines when treated with this compound. Is this expected?

Yes, moderate cytotoxicity of this compound in normal cell lines is a known characteristic. Studies have reported EC50 values in the micromolar range for cell lines such as HeLa (58 µM), U-2 OS (52 µM), and the non-cancerous HEK293 cells (54 µM) after 72 hours of treatment.[1] This off-target effect is a critical consideration in the pre-clinical development of this compound.

Q3: What are the potential signaling pathways affected by this compound that might contribute to cytotoxicity in normal cells?

PARP14 is involved in several signaling pathways that are crucial for both normal and cancer cell function. Inhibition of PARP14 by this compound can therefore have unintended consequences in healthy cells. Key pathways include:

  • DNA Damage Repair (DDR): PARP14 plays a role in the cellular response to DNA damage.[2][3][4] Its inhibition can lead to an accumulation of DNA damage, which, if not repaired, can trigger apoptosis in both cancerous and normal cells.

  • IL-4/STAT6 Signaling: PARP14 is a key regulator of the Interleukin-4 (IL-4) signaling pathway through its interaction with STAT6. This pathway is important for immune responses and cell survival.[3]

  • JNK Signaling: The JNK signaling pathway is involved in cellular responses to stress, including apoptosis. PARP14 has been shown to interact with components of this pathway.

Below is a diagram illustrating the central role of PARP14 in these pathways.

This compound's Impact on Cellular Signaling Pathways cluster_0 DNA Damage Response cluster_1 IL-4/STAT6 Signaling cluster_2 JNK Signaling DNA_Damage DNA Damage PARP14 PARP14 DNA_Damage->PARP14 recruits DDR_Proteins DDR Proteins PARP14->DDR_Proteins activates STAT6 STAT6 PARP14->STAT6 co-activates JNK JNK PARP14->JNK modulates Cell_Cycle_Arrest Cell Cycle Arrest DDR_Proteins->Cell_Cycle_Arrest Apoptosis_DDR Apoptosis DDR_Proteins->Apoptosis_DDR IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R IL4R->STAT6 activates Gene_Expression Gene Expression (Survival, Proliferation) STAT6->Gene_Expression Stress Cellular Stress Stress->JNK Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK GeA69 This compound GeA69->PARP14 inhibits caption Figure 1. Overview of signaling pathways modulated by PARP14 and inhibited by this compound.

Figure 1. Overview of signaling pathways modulated by PARP14 and inhibited by this compound.

Troubleshooting Guides

Issue 1: High Cytotoxicity in Normal/Healthy Cell Lines

If you are observing significant cytotoxicity in your normal cell lines that is limiting the therapeutic window of this compound, consider the following strategies:

1. Dose-Response Optimization:

  • Recommendation: Perform a detailed dose-response curve with a wide range of this compound concentrations on both your cancer and normal cell lines. This will help you identify a concentration that maximizes cancer cell death while minimizing toxicity to normal cells.

  • Experimental Workflow:

Dose-Response Optimization Workflow start Start plate_cells Plate Cancer and Normal Cell Lines start->plate_cells treat_cells Treat with a Range of This compound Concentrations plate_cells->treat_cells incubate Incubate for Desired Time Points treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay analyze_data Analyze Data and Determine IC50 Values mtt_assay->analyze_data compare_ic50 Compare IC50 Values (Cancer vs. Normal) analyze_data->compare_ic50 select_dose Select Optimal Dose for Further Experiments compare_ic50->select_dose end End select_dose->end caption Figure 2. Workflow for optimizing this compound dosage.

Figure 2. Workflow for optimizing this compound dosage.

2. Combination Therapy:

  • Recommendation: Combining this compound with other anti-cancer agents can potentially allow for a lower, less toxic dose of this compound to be used while achieving a synergistic or additive effect on cancer cells.

    • With Cisplatin: Cisplatin is a DNA-damaging agent. Combining it with a PARP inhibitor like this compound can create a "synthetic lethality" scenario in cancer cells with compromised DNA repair pathways. This may allow for lower concentrations of both drugs, potentially reducing side effects.

    • With PD-1/PD-L1 Inhibitors: PARP14 has been implicated in modulating the tumor microenvironment. Combining this compound with immune checkpoint inhibitors could enhance the anti-tumor immune response.

3. Targeted Delivery Systems:

  • Recommendation: Encapsulating this compound into a nanoparticle-based delivery system can improve its therapeutic index by targeting the drug to the tumor site and reducing its exposure to healthy tissues.

    • Passive Targeting: Utilize the enhanced permeability and retention (EPR) effect of tumors by using nanoparticles of an appropriate size (e.g., 10-100 nm).

    • Active Targeting: Functionalize the nanoparticle surface with ligands that bind to receptors overexpressed on your cancer cells of interest.

4. Structural Modification of this compound:

  • Recommendation (for medicinal chemists): The structure-activity relationship (SAR) of this compound analogues could be explored to identify modifications that reduce off-target effects while maintaining on-target potency. This is a long-term strategy requiring significant synthetic chemistry efforts.

Issue 2: Difficulty in Quantifying the Extent of Cytotoxicity vs. Apoptosis

To differentiate between general cytotoxicity and the induction of apoptosis, it is crucial to use appropriate assays.

1. Distinguishing Apoptosis from Necrosis:

  • Recommendation: Use a dual-staining method with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis. This allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

  • Experimental Workflow:

Apoptosis vs. Necrosis Differentiation Workflow start Start treat_cells Treat Cells with this compound start->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with Binding Buffer harvest_cells->wash_cells stain_cells Stain with Annexin V and PI wash_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_populations Quantify Viable, Apoptotic, and Necrotic Populations flow_cytometry->quantify_populations end End quantify_populations->end caption Figure 3. Workflow for differentiating apoptosis and necrosis.

References

Impact of hygroscopic DMSO on GeA-69 solubility and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GeA-69, a selective, allosteric inhibitor of PARP14 macrodomain 2 (MD2).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in DMSO. What could be the issue?

A1: The most common reason for solubility issues with this compound is the use of old or improperly stored DMSO.[1] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This absorbed water can significantly decrease the solubility of many small molecules, including this compound.

Troubleshooting Steps:

  • Always use fresh, newly opened DMSO for preparing your stock solutions.[1]

  • Store DMSO in small, tightly sealed aliquots to minimize exposure to air and moisture.

  • If you suspect your DMSO has absorbed water, consider using a fresh, sealed bottle or drying the DMSO over molecular sieves.[3]

Q2: My this compound precipitated out of the cell culture medium. How can I prevent this?

A2: Precipitation in aqueous solutions like cell culture media can occur if the final concentration of DMSO is too low to maintain solubility or if the this compound concentration is too high.

Troubleshooting Steps:

  • Ensure the final DMSO concentration in your assay is sufficient. While high concentrations of DMSO can be toxic to cells, a concentration of 0.1% to 0.5% is generally well-tolerated and helps maintain compound solubility.

  • Perform a solubility test. Before your main experiment, test the solubility of your desired this compound concentration in the cell culture medium.

  • Prepare intermediate dilutions. Instead of adding a highly concentrated DMSO stock directly to the medium, prepare intermediate dilutions in the medium to ensure a gradual and even dispersion.

Q3: I am not observing the expected biological activity of this compound in my experiments. What are the possible reasons?

A3: Several factors could contribute to a lack of expected activity:

  • Compound Degradation: Improper storage can lead to the degradation of this compound. Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Ensure the storage container is sealed to protect it from moisture.[1]

  • Incorrect Concentration: Verify the calculations for your dilutions. Serial dilution errors can lead to a final concentration that is much lower than intended.

  • Cell Line Specificity: this compound's primary target is PARP14, which is involved in DNA damage repair.[1][4] The cellular context and the expression levels of PARP14 in your specific cell line could influence the observed effect.

  • Experimental Endpoint: this compound prevents the localization of PARP14 MD2 to sites of DNA damage.[1][4] Ensure your experimental endpoint is designed to measure this specific activity or a downstream consequence.

Q4: What is the known mechanism of action for this compound?

A4: this compound is a selective, allosteric inhibitor that targets the macrodomain 2 (MD2) of Poly (ADP-ribose) polymerase 14 (PARP14).[1][4][5] By binding to an allosteric site, it prevents the recruitment and localization of PARP14 MD2 to sites of DNA damage within the cell.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell Line EC50 Value (72h exposure)
HeLa 58 µM
U-2 OS 52 µM
HEK293 54 µM

Data sourced from MedChemExpress.[1]

Table 2: Binding Affinity and Solubility

Parameter Value Notes
Binding Affinity (Kd) 2.1 µM For PARP14 MD2[1]
IC50 0.86 µM In ITC assays[7]

| Solubility in DMSO | ≥ 125 mg/mL (416.18 mM) | Use fresh, anhydrous DMSO[1] |

Experimental Protocols

1. Preparation of a 10 mM DMSO Stock Solution:

  • Materials: this compound powder (MW: 300.35 g/mol ), fresh anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock, weigh out 3.00 mg of this compound.

    • Add the appropriate volume of fresh, anhydrous DMSO. For 1 mL of 10 mM stock, add 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

2. Preparation of Working Solutions in Cell Culture Medium:

  • Materials: 10 mM this compound DMSO stock solution, sterile cell culture medium.

  • Procedure:

    • Thaw a single aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: When diluting, add the DMSO stock to the cell culture medium and mix immediately to prevent precipitation. Do not add the medium to the concentrated DMSO stock.

    • Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including the vehicle control) and is below the toxicity threshold for your cell line (typically ≤ 0.5%).

Visualizations

GeA69_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use GeA69_powder This compound Powder Stock_Solution 10 mM Stock in DMSO GeA69_powder->Stock_Solution Dissolve Fresh_DMSO Fresh Anhydrous DMSO Fresh_DMSO->Stock_Solution Storage Store at -80°C Stock_Solution->Storage Working_Solution Final Working Solution Storage->Working_Solution Thaw & Dilute Cell_Culture Cell Culture Medium Cell_Culture->Working_Solution Experiment Cell-Based Assay Working_Solution->Experiment

Caption: Workflow for preparing and using this compound solutions.

GeA69_Pathway DNA_Damage DNA Damage PARP14 PARP14 DNA_Damage->PARP14 activates Recruitment Recruitment to Damage Site PARP14->Recruitment Repair DNA Damage Response Recruitment->Repair GeA69 This compound GeA69->PARP14 allosterically inhibits

Caption: Simplified signaling pathway showing this compound's mechanism.

References

Refining GeA-69 dosage for in vivo animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GeA-69 in in vivo animal studies. The information is intended for scientists and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice?

A1: Currently, there is no published in vivo dosage for this compound. However, based on its in vitro potency (Kd = 2.1 μM) and data from other PARP14 inhibitors, a pilot dose-range-finding study is recommended. A suggested starting range could be 10-100 mg/kg, administered via an appropriate route (e.g., intraperitoneal injection). It is crucial to perform a tolerability study to determine the maximum tolerated dose (MTD).

Q2: How should I prepare this compound for in vivo administration?

A2: this compound is soluble in DMSO. For in vivo use, a common approach is to prepare a stock solution in 100% DMSO and then dilute it with a vehicle suitable for animal administration, such as a mixture of PEG300, Tween 80, and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity. A sample vehicle formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication may be required to ensure complete dissolution. A small pilot formulation study is advised to ensure stability and solubility at the desired concentration.

Q3: I am not observing the expected phenotype in my animal model. What are some potential reasons?

A3: There are several factors that could contribute to a lack of efficacy:

  • Suboptimal Dose: The administered dose of this compound may be too low to achieve sufficient target engagement in vivo. Consider performing a dose-escalation study and measuring target engagement in a relevant tissue.

  • Poor Pharmacokinetics: this compound may have a short half-life or poor bioavailability in your animal model. Pharmacokinetic studies to measure plasma and tissue concentrations of this compound over time are recommended.

  • Ineffective Route of Administration: The chosen route of administration may not be optimal for delivering the compound to the target tissue. Consider exploring alternative routes (e.g., oral gavage vs. intraperitoneal injection).

  • Animal Model Specifics: The chosen animal model may not have a disease pathology that is dependent on the PARP14 pathway.

Q4: My animals are showing signs of toxicity. What should I do?

A4: If you observe signs of toxicity (e.g., weight loss, lethargy, ruffled fur), you should:

  • Reduce the Dose: The current dose is likely above the MTD. Reduce the dose in subsequent cohorts.

  • Change the Dosing Schedule: Consider less frequent administration (e.g., every other day instead of daily).

  • Evaluate the Vehicle: The vehicle itself could be causing toxicity. Administer a vehicle-only control group to assess this possibility.

  • Perform a Full Toxicological Assessment: This may include blood work (complete blood count and chemistry panel) and histopathological analysis of major organs.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results between animals Improper drug formulation/dosing, animal variabilityEnsure consistent and homogenous formulation for each dose. Use a precise method for administration. Increase the number of animals per group to account for biological variability.
Precipitation of this compound in the formulation Poor solubility of the compound in the chosen vehicleDecrease the final concentration of this compound. Increase the percentage of solubilizing agents like DMSO or PEG300 in the vehicle (while staying within tolerated limits). Perform a solubility test of your formulation before administration.
No detectable levels of this compound in plasma/tissue Rapid metabolism or clearance of the compoundPerform a pharmacokinetic study with more frequent and earlier time points. Consider using a different route of administration that may offer better bioavailability.
Unexpected off-target effects This compound may have off-target activities at the dose used.Perform a literature search for known off-targets of similar compounds. If possible, test the effect of this compound on a panel of related enzymes or receptors.

Experimental Protocols

Protocol 1: In Vivo Dose-Range-Finding and Tolerability Study in Mice

  • Animal Model: Use a relevant mouse strain for your disease model (e.g., C57BL/6). Use both male and female mice, 8-10 weeks old.

  • This compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For each dosing solution, dilute the stock with a vehicle of 40% PEG300, 5% Tween 80, and saline to achieve the final desired concentration and a final DMSO concentration of 10%.

  • Dose Groups:

    • Group 1: Vehicle control

    • Group 2: 10 mg/kg this compound

    • Group 3: 30 mg/kg this compound

    • Group 4: 100 mg/kg this compound

  • Administration: Administer the prepared solutions via intraperitoneal (IP) injection once daily for 7 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Observe the animals twice daily for any clinical signs of toxicity (e.g., changes in posture, activity, breathing, fur appearance).

    • At the end of the study, collect blood for complete blood count and serum chemistry analysis.

    • Collect major organs (liver, kidney, spleen, etc.) for histopathological examination.

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant toxicity (e.g., >15% body weight loss or severe clinical signs).

Signaling Pathway and Experimental Workflow

GeA69_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R Binds JAK1/3 JAK1/3 IL-4R->JAK1/3 Activates STAT6 STAT6 JAK1/3->STAT6 Phosphorylates STAT6_dimer STAT6 Dimer STAT6->STAT6_dimer Dimerizes PARP14 PARP14 PARP14->STAT6 Enhances activity This compound This compound This compound->PARP14 Inhibits DNA DNA STAT6_dimer->DNA Translocates to nucleus and binds DNA Gene_Expression Target Gene Expression DNA->Gene_Expression

Caption: Simplified IL-4/STAT6 signaling pathway showing the inhibitory action of this compound on PARP14.

GeA69_InVivo_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis A Select Animal Model B Dose Range Finding Study Design A->B C Prepare this compound Formulation B->C D Administer this compound/Vehicle C->D E Daily Monitoring (Weight, Clinical Signs) D->E Repeated Daily F Sample Collection (Blood, Tissues) E->F G Pharmacokinetic Analysis F->G H Target Engagement Assay F->H I Efficacy/Toxicity Evaluation F->I

Caption: Experimental workflow for a typical this compound in vivo study.

GeA-69 Technical Support Center: Best Practices for Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling GeA-69 powder and solutions. Adherence to these guidelines is crucial for ensuring the compound's stability, maximizing experimental reproducibility, and maintaining a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: How should this compound powder be stored upon receipt?

A: Upon receipt, this compound powder should be stored at 4°C in a tightly sealed container, protected from moisture.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is highly soluble in DMSO, reaching concentrations of at least 125 mg/mL.[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1]

Q3: What are the recommended storage conditions and shelf-life for this compound stock solutions?

A: The appropriate storage conditions for this compound stock solutions depend on the desired storage duration. For short-term storage of up to one month, the solution can be kept at -20°C.[1] For longer-term storage of up to six months, it is recommended to store the solution at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials before freezing.[1]

Q4: How should I prepare working solutions for in vivo experiments?

A: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1] A common protocol involves a multi-step dilution of a DMSO stock solution. For example, to prepare a 1 mL working solution, you can add 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL of PEG300. After mixing, add 50 μL of Tween-80 and mix again. Finally, add 450 μL of saline to reach the final volume.[1] If this formulation is intended for a continuous dosing period exceeding half a month, its stability should be carefully considered.[1] An alternative formulation for in vivo use involves adding 100 μL of a 20.8 mg/mL DMSO stock solution to 900 μL of corn oil.[1]

Q5: What are the general safety precautions for handling this compound?

A: While specific safety data for this compound is not extensively detailed in the provided results, general good laboratory practices should always be followed when handling chemical compounds. This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder or solution aerosols.[2] Avoid direct contact with skin and eyes.[2] In case of accidental contact, wash the affected area thoroughly with water.

Troubleshooting Guide

Problem 1: this compound powder appears clumpy or discolored.

  • Possible Cause: Improper storage, leading to moisture absorption or degradation.

  • Solution: Discard the powder as its integrity may be compromised. Ensure that new batches are stored at 4°C in a tightly sealed container, away from moisture.[1]

Problem 2: The this compound stock solution appears cloudy or has visible precipitate after thawing.

  • Possible Cause 1: The solution was not fully dissolved initially.

  • Solution 1: Gently warm the solution and/or sonicate to aid dissolution.[1]

  • Possible Cause 2: The concentration of the stock solution is too high for the storage temperature.

  • Solution 2: Prepare a new stock solution at a slightly lower concentration.

  • Possible Cause 3: The solution has undergone multiple freeze-thaw cycles, leading to precipitation.

  • Solution 3: Always aliquot stock solutions into single-use vials to avoid repeated temperature fluctuations.[1]

Problem 3: Inconsistent results are observed in cellular assays.

  • Possible Cause 1: Degradation of the this compound working solution.

  • Solution 1: Prepare fresh working solutions for each experiment from a properly stored stock solution.

  • Possible Cause 2: Inaccurate concentration of the stock solution due to improper dissolution or storage.

  • Solution 2: Ensure the stock solution is completely dissolved. Refer to the storage guidelines to maintain stock solution integrity.

Data and Protocols

Quantitative Data Summary
ParameterValueSource
Powder Storage
Temperature4°C[1]
ConditionsSealed, away from moisture[1]
Stock Solution Storage
SolventDMSO[1]
Short-term Storage-20°C for up to 1 month[1]
Long-term Storage-80°C for up to 6 months[1]
Solubility
In DMSO≥ 125 mg/mL (416.18 mM)[1]
Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 300.35 g/mol ). For 1 mL of a 10 mM solution, use 3.0035 mg of this compound.

    • Weigh the this compound powder and place it in a sterile tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex or sonicate the solution until the powder is completely dissolved.

    • Aliquot the stock solution into single-use vials for storage.

    • Store at -20°C for up to one month or -80°C for up to six months.[1]

Protocol 2: Cell Cytotoxicity Assay

  • Cell Lines: HeLa, U-2 OS, and HEK293 cells.[1]

  • Concentration Range: 25 nM - 250 μM.[1]

  • Incubation Time: 72 hours.[1]

  • Result Interpretation: this compound has been shown to exhibit moderate cytotoxicity against these cell lines, with EC50 values of 58 µM for HeLa, 52 µM for U-2 OS, and 54 µM for HEK293.[1]

Visual Guides

experimental_workflow cluster_powder This compound Powder Handling cluster_solution Stock Solution Preparation cluster_storage Stock Solution Storage cluster_working Working Solution Preparation powder Receive and Inspect this compound Powder storage_powder Store at 4°C in a sealed container powder->storage_powder weigh Weigh Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into single-use vials dissolve->aliquot storage_short Store at -20°C (≤ 1 month) aliquot->storage_short Short-term storage_long Store at -80°C (≤ 6 months) aliquot->storage_long Long-term thaw Thaw a single aliquot storage_short->thaw storage_long->thaw prepare_fresh Prepare Fresh for Each Experiment dilute Dilute to final concentration thaw->dilute dilute->prepare_fresh troubleshooting_guide cluster_powder Powder Issues cluster_solution Solution Issues cluster_results Experimental Results issue Problem Encountered powder_issue Powder is clumpy or discolored issue->powder_issue solution_issue Solution is cloudy or has precipitate issue->solution_issue results_issue Inconsistent experimental results issue->results_issue powder_cause Cause: Moisture absorption/degradation powder_issue->powder_cause powder_solution Solution: Discard and ensure proper storage of new stock powder_cause->powder_solution cause1 Cause 1: Incomplete dissolution solution_issue->cause1 cause2 Cause 2: Multiple freeze-thaw cycles solution_issue->cause2 solution1 Solution 1: Warm/sonicate cause1->solution1 solution2 Solution 2: Aliquot stock solutions cause2->solution2 results_cause Cause: Degraded working solution results_issue->results_cause results_solution Solution: Prepare fresh working solutions results_cause->results_solution

References

Validation & Comparative

A Comparative Guide to the Efficacy of GeA-69 and Other PARP14 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of GeA-69 with other notable PARP14 inhibitors, supported by experimental data and methodologies. The information is intended to assist researchers in making informed decisions for their studies in oncology, inflammation, and other fields where PARP14 is a therapeutic target.

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of this compound and other selected PARP14 inhibitors. The data is compiled from publicly available sources and presented to facilitate a direct comparison of their inhibitory potential.

InhibitorTarget DomainMechanism of ActionIC50 / KdAssay Type
This compound Macrodomain 2 (MD2)Allosteric InhibitorIC50: 0.71 µM[1]AlphaScreen[1]
Kd: 2.1 µM[2]Not Specified
RBN012759 Catalytic DomainNot SpecifiedIC50: <3 nM[3]Not Specified
H10 Catalytic DomainNot SpecifiedIC50: 490 nM[3]Not Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the efficacy of the compared PARP14 inhibitors.

AlphaScreen Assay for this compound

The discovery of this compound as a PARP14 inhibitor was facilitated by the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. This assay is designed to measure the displacement of a biotinylated ADP-ribosylated peptide from the PARP14 macrodomain 2 (MD2) by a competing small molecule inhibitor.[1]

Principle: The assay utilizes donor and acceptor beads that are brought into proximity through the interaction between His-tagged PARP14 MD2 and a biotinylated ADP-ribosylated peptide. The His-tagged MD2 binds to Nickel Chelate (Ni-NTA) acceptor beads, while the biotinylated peptide binds to streptavidin-coated donor beads. When in close proximity (within 200 nm), excitation of the donor beads at 680 nm generates singlet oxygen, which diffuses to the acceptor beads, triggering a chemiluminescent signal at 520-620 nm. An inhibitor that disrupts the MD2-peptide interaction will cause a decrease in the signal.[4][5][6]

General Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).

    • Dilute His-tagged PARP14 MD2 and biotinylated ADP-ribosylated peptide to their optimal concentrations in the assay buffer.

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO, followed by dilution in the assay buffer.

  • Assay Procedure:

    • In a 384-well microplate, add the test compound solution.

    • Add the His-tagged PARP14 MD2 and biotinylated ADP-ribosylated peptide mixture to the wells.

    • Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for the binding reaction and potential inhibition to occur.

    • Add a mixture of streptavidin-coated donor beads and Ni-NTA acceptor beads to all wells under subdued light.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes) to allow for bead-protein/peptide binding.

  • Data Acquisition:

    • Read the plate using a microplate reader capable of AlphaScreen detection.

  • Data Analysis:

    • The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is calculated by fitting the data to a dose-response curve.

PARP14 Chemiluminescent Assay

For catalytic inhibitors such as RBN012759 and H10, a common method to assess their efficacy is a chemiluminescent assay that measures the enzymatic activity of PARP14. Commercially available kits, such as the PARP14 Chemiluminescent Assay Kit from BPS Bioscience, provide a standardized protocol for this purpose.[7][8][9]

Principle: This assay measures the NAD-dependent transfer of ADP-ribose to histone proteins, a reaction catalyzed by PARP14. Histones are coated on the bottom of a 96-well plate. The PARP14 enzyme, along with a biotinylated NAD+ substrate, is added. The amount of biotinylated ADP-ribose incorporated onto the histones is proportional to the PARP14 activity. This is detected by adding streptavidin-HRP, which binds to the biotin, and a subsequent addition of a chemiluminescent HRP substrate. The resulting light signal is inversely proportional to the inhibitory activity of a test compound.[7][8][9]

General Protocol:

  • Plate Preparation:

    • Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBST) and block with a blocking buffer for at least 90 minutes at room temperature.[7]

  • Enzymatic Reaction:

    • Prepare a master mix containing reaction buffer, biotinylated NAD+, and DTT.

    • Add the master mix to each well.

    • Add the test inhibitor at various concentrations to the designated wells. Add a diluent solution without the inhibitor to the positive and blank control wells.

    • Initiate the reaction by adding the PARP14 enzyme to all wells except the blank.

    • Incubate the plate at room temperature for 1 hour.[7]

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add diluted streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[7]

    • Wash the plate again.

    • Prepare and add the chemiluminescent substrate to each well.

  • Data Acquisition:

    • Immediately read the chemiluminescence on a microplate reader.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value from a dose-response curve.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the context of PARP14 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

PARP14_Signaling_Pathway cluster_cell Cell cluster_inhibitors Inhibitors IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R binds JAK JAK IL4R->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 pSTAT6 (dimer) STAT6->pSTAT6 dimerizes PARP14 PARP14 pSTAT6->PARP14 recruits Gene_Expression Gene Expression (e.g., anti-apoptotic, pro-survival) PARP14->Gene_Expression promotes DNA_Repair DNA Repair PARP14->DNA_Repair facilitates Inflammation Inflammatory Response PARP14->Inflammation modulates DNA_damage DNA Damage DNA_damage->PARP14 recruits MD2 Apoptosis Apoptosis Gene_Expression->Apoptosis inhibits GeA69 This compound GeA69->PARP14 inhibits (allosteric, MD2) Catalytic_Inhibitors RBN012759, H10 Catalytic_Inhibitors->PARP14 inhibit (catalytic site)

Caption: PARP14 signaling in response to IL-4 and DNA damage, and points of inhibition.

Experimental_Workflow cluster_workflow Inhibitor Efficacy Workflow start Start assay_prep Assay Preparation (Reagents, Plates) start->assay_prep compound_prep Compound Dilution (Serial Dilutions) assay_prep->compound_prep incubation Incubation (Binding/Enzymatic Reaction) compound_prep->incubation detection Detection (Signal Generation) incubation->detection readout Data Acquisition (Plate Reader) detection->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Caption: A generalized workflow for determining the in vitro efficacy of PARP14 inhibitors.

References

Validating GeA-69 Target Engagement in Intact Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for validating the target engagement of GeA-69, a selective, allosteric inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14). This compound targets the macrodomain 2 (MD2) of PARP14 with a reported Kd of 2.1 µM and has been shown to engage its target in intact cells.[1] Effective validation of this engagement is critical for understanding its mechanism of action and advancing its development as a potential therapeutic agent.

This document outlines and compares three widely used target engagement assays: the Cellular Thermal Shift Assay (CETSA), Immunoprecipitation coupled with Mass Spectrometry (IP-MS), and the In-Cell Western (ICW) assay. We provide detailed experimental protocols, a quantitative comparison of their performance, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Quantitative Comparison of Target Engagement Assays

The following table summarizes and compares the quantitative data that can be obtained from each assay. While specific quantitative data for this compound is not available for all methods, representative data for other PARP inhibitors are included for CETSA to provide a benchmark. The values for IP-MS and In-Cell Western are illustrative to demonstrate the type of data generated.

Parameter Cellular Thermal Shift Assay (CETSA) Immunoprecipitation-Mass Spectrometry (IP-MS) In-Cell Western (ICW)
Primary Readout Thermal stabilization of the target protein (ΔTagg) or Isothermal Dose-Response Fingerprinting (ITDRF) EC50.[2][3]Identification and quantification of the target protein and its interactome.Quantification of target protein levels in response to treatment (EC50).
This compound Target PARP14PARP14 and interacting proteinsPARP14
Example Data (PARP Inhibitors) Olaparib: EC50 = 0.02 µM, Rucaparib: EC50 = 0.03 µM, Niraparib: EC50 = 0.1 µM[2]Illustrative: this compound treatment leads to a 5-fold enrichment of PARP14 and co-precipitation of known interactors like STAT6.Illustrative: EC50 for target engagement = 1.5 µM.
Key Advantages Label-free, applicable in intact cells and tissues, provides direct evidence of binding.[4][5]Unbiased, proteome-wide identification of on- and off-targets and interacting partners.[6]High-throughput, quantitative, suitable for screening and dose-response studies.[7][8]
Key Limitations Not all binding events cause a thermal shift, requires specific antibodies for Western blot-based detection.May miss transient or weak interactions, can be complex to optimize and analyze.Requires specific primary antibodies, potential for antibody-related artifacts.
Throughput Low to high, depending on the detection method (Western blot vs. AlphaScreen).[3][4]Low to medium.High.[8]

Signaling Pathway and Experimental Workflows

To visualize the underlying biological context and the experimental procedures, the following diagrams are provided.

cluster_0 This compound Signaling Pathway This compound This compound PARP14_MD2 PARP14 (MD2) This compound->PARP14_MD2 Allosteric Binding PARP14_ART PARP14 (ART Domain) PARP14_MD2->PARP14_ART Inhibition STAT6 STAT6 PARP14_ART->STAT6 ADP-ribosylation Gene Transcription Gene Transcription STAT6->Gene Transcription Activation

Figure 1. This compound inhibits PARP14 activity.

cluster_1 CETSA Workflow A Treat cells with this compound or vehicle B Heat cells at varying temperatures A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble PARP14 (e.g., Western blot) C->D E Plot thermal melt curve (ΔTagg) D->E

Figure 2. Cellular Thermal Shift Assay (CETSA) workflow.

cluster_2 IP-MS Workflow F Lyse this compound-treated and control cells G Immunoprecipitate PARP14 with a specific antibody F->G H Elute and digest protein complexes G->H I Analyze peptides by LC-MS/MS H->I J Identify and quantify proteins I->J

Figure 3. Immunoprecipitation-Mass Spectrometry (IP-MS) workflow.

cluster_3 In-Cell Western Workflow K Seed cells in microplate and treat with this compound L Fix, permeabilize, and block cells K->L M Incubate with primary antibody (anti-PARP14) L->M N Incubate with fluorescent secondary antibody M->N O Scan plate and quantify fluorescence N->O

Figure 4. In-Cell Western (ICW) workflow.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is adapted from established CETSA procedures.[2][9][10]

1. Cell Culture and Treatment:

  • Plate cells (e.g., U-2 OS, a cell line where this compound has been tested) in sufficient quantity for the experiment.[1]

  • Treat cells with various concentrations of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

2. Heat Shock:

  • Harvest cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler, followed by cooling to 4°C.

3. Cell Lysis and Fractionation:

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

4. Protein Quantification and Analysis:

  • Carefully collect the supernatant.

  • Determine the protein concentration of the soluble fractions.

  • Analyze the amount of soluble PARP14 in each sample by Western blot using a specific anti-PARP14 antibody.

5. Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Plot the normalized band intensities against the temperature to generate a melting curve for both the vehicle- and this compound-treated samples.

  • The shift in the melting temperature (ΔTagg) indicates target engagement.

  • For isothermal dose-response experiments, plot the amount of soluble protein at a single, optimized temperature against the log of the this compound concentration to determine the EC50.

Immunoprecipitation-Mass Spectrometry (IP-MS) Protocol

This protocol outlines a general workflow for IP-MS.

1. Cell Lysis:

  • Lyse this compound-treated and vehicle-treated cells with a mild lysis buffer that preserves protein-protein interactions.

  • Centrifuge the lysates to remove cell debris.

2. Immunoprecipitation:

  • Pre-clear the lysates by incubating with beads to reduce non-specific binding.

  • Incubate the pre-cleared lysates with an anti-PARP14 antibody overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads extensively to remove non-specifically bound proteins.

3. Elution and Digestion:

  • Elute the protein complexes from the beads.

  • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

4. LC-MS/MS Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Use a database search engine to identify the proteins in the samples.

  • Quantify the relative abundance of the identified proteins to determine which proteins are specifically enriched in the this compound-treated sample compared to the control. This will identify PARP14 and its potential interacting partners that are affected by this compound binding.

In-Cell Western (ICW) Protocol

This protocol is based on standard ICW procedures.[7][8]

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well or 384-well microplate and allow them to adhere.

  • Treat the cells with a serial dilution of this compound or vehicle for the desired time.

2. Cell Fixation and Permeabilization:

  • Fix the cells with a solution like 4% paraformaldehyde in PBS.

  • Permeabilize the cells with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

3. Blocking and Antibody Incubation:

  • Block non-specific antibody binding with a blocking buffer.

  • Incubate the cells with a primary antibody specific for PARP14.

  • Wash the cells to remove unbound primary antibody.

  • Incubate the cells with a fluorescently labeled secondary antibody.

4. Imaging and Quantification:

  • Wash the cells to remove unbound secondary antibody.

  • Scan the plate using an infrared imaging system or a fluorescence plate reader.

  • Normalize the fluorescence signal from the target protein to a cell number marker (e.g., a DNA stain).

5. Data Analysis:

  • Plot the normalized fluorescence intensity against the log of the this compound concentration.

  • Fit the data to a dose-response curve to determine the EC50 for target engagement.

References

GeA-69: A Comparative Analysis of its Selectivity Profile Against Human Macrodomains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the selectivity profile of GeA-69, a known inhibitor of the second macrodomain of Poly(ADP-ribose) Polymerase 14 (PARP14 MD2), against other human macrodomains. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the use of this compound as a selective chemical probe.

Introduction to this compound

This compound is a small molecule inhibitor that has been identified as a selective allosteric binder of the second macrodomain (MD2) of PARP14.[1] Its unique binding mechanism, outside of the conserved ADP-ribose binding pocket, is the basis for its high selectivity over other human macrodomains.[1] This guide summarizes the available quantitative data on its selectivity and provides the experimental context for these findings.

Comparative Selectivity Profile of Macrodomain Inhibitors

The selectivity of this compound was assessed against a panel of eleven other human macrodomains. In these assays, significant binding or inhibition was only observed for PARP14 MD2, indicating high selectivity.[2]

Table 1: Selectivity Profile of this compound Against Human Macrodomains

Macrodomain TargetThis compound IC50 (µM)This compound Binding Affinity (Kd, µM)Method
PARP14 MD2 Not Reported0.86 (ITC), 1.4 (BLI) [2]Isothermal Titration Calorimetry (ITC), Biolayer Interferometry (BLI)
PARP9 MD1> 200No binding detected at 50 µMAlphaScreen, BLI
PARP9 MD2> 200No binding detected at 50 µMAlphaScreen, BLI
PARP9 MD3> 200No binding detected at 50 µMAlphaScreen, BLI
PARP14 MD1> 200No binding detected at 50 µMAlphaScreen, BLI
PARP14 MD3> 200No binding detected at 50 µMAlphaScreen, BLI
PARP15 MD1> 200No binding detected at 50 µMAlphaScreen, BLI
MacroD1> 200No binding detected at 50 µMAlphaScreen, BLI
MacroD2> 200No binding detected at 50 µMAlphaScreen, BLI
TARG1> 200No binding detected at 50 µMAlphaScreen, BLI
C6orf130> 200No binding detected at 50 µMAlphaScreen, BLI
ALC1> 200No binding detected at 50 µMAlphaScreen, BLI

Data is based on the findings reported by Schuller et al. in ACS Chemical Biology, 2017. The study states that for the macrodomains other than PARP14 MD2, no binding was detected at the highest tested concentrations (200 µM in AlphaScreen and 50 µM in BLI), indicating IC50 and Kd values are above these concentrations.

Experimental Methodologies

The selectivity of this compound was primarily determined using an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) and validated with Biolayer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC).

AlphaScreen Assay for Macrodomain Inhibitor Selectivity

This assay measures the ability of a compound to disrupt the interaction between a His-tagged macrodomain and a biotinylated, ADP-ribosylated peptide.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA.

    • His-tagged macrodomain proteins were expressed and purified.

    • A biotinylated and ADP-ribosylated 11-residue peptide was synthesized.

    • AlphaScreen Nickel Chelate Acceptor beads and Streptavidin Donor beads were used.

  • Assay Procedure:

    • The assay was conducted in low-volume 384-well plates with a final volume of 20 µL.

    • 4 µL of the biotinylated ADP-ribosylated peptide (final concentration of 25 nM for PARP14 MD2) was incubated with 4 µL of the His-tagged macrodomain protein (final concentration of 400 nM for PARP14 MD2) in the presence of varying concentrations of this compound or DMSO control for 30 minutes at room temperature.[3]

    • 4 µL of a mixture of Nickel Chelate Acceptor beads and Streptavidin Donor beads was added to the wells.

    • The plates were incubated in the dark at room temperature for 1-2 hours to allow for bead proximity and signal generation.

  • Data Acquisition:

    • The AlphaScreen signal was read on an appropriate plate reader (e.g., PerkinElmer EnVision).

    • The data was normalized to positive (no inhibitor) and negative (no protein or peptide) controls.

    • IC50 values were determined by fitting the concentration-response data to a four-parameter logistical equation.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of the AlphaScreen-based assay used to determine the selectivity profile of macrodomain inhibitors.

G cluster_assay Assay Execution cluster_data Data Analysis Reagents Assay Buffer Macrodomain Protein Biotin-ADPr-Peptide Test Compound (this compound) Mix Incubate Macrodomain, Peptide & Compound Reagents->Mix Beads AlphaScreen Beads (Donor & Acceptor) AddBeads Add AlphaScreen Beads Beads->AddBeads Mix->AddBeads Incubate2 Incubate in Dark AddBeads->Incubate2 Read Read Plate (AlphaScreen Signal) Incubate2->Read Analyze Normalize Data & Calculate IC50 Read->Analyze

Caption: Workflow for macrodomain inhibitor screening using AlphaScreen.

Signaling Pathway Context

The diagram below illustrates the general principle of PARP-mediated ADP-ribosylation and its role in signaling pathways, which can be modulated by macrodomain-binding inhibitors like this compound.

G cluster_cellular Cellular Process Signal Cellular Signal (e.g., DNA Damage) PARP PARP Enzyme Signal->PARP Activates TargetProtein Target Protein PARP->TargetProtein ADP-ribosylates ADPr_Protein ADP-ribosylated Protein TargetProtein->ADPr_Protein Macrodomain PARP14 MD2 ADPr_Protein->Macrodomain Recruits Downstream Downstream Signaling Macrodomain->Downstream GeA69 This compound GeA69->Macrodomain Inhibits Binding

References

A Comparative Guide: GeA-69 Versus Catalytic PARP Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel allosteric PARP14 inhibitor, GeA-69, and the established class of catalytic PARP inhibitors. The information presented is based on available preclinical data and is intended to inform research and drug development decisions.

Introduction: Two Distinct Approaches to Targeting PARP Signaling

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to various cellular processes, most notably DNA damage repair. Their central role in oncology has led to the development of inhibitors as cancer therapeutics. This guide contrasts two distinct strategies for modulating PARP activity: the allosteric inhibition of PARP14 by this compound and the catalytic inhibition of PARP1/2 by clinically approved drugs.

This compound represents a novel approach, selectively targeting the non-catalytic macrodomain 2 (MD2) of PARP14.[1] This allosteric mechanism prevents the recruitment of PARP14 to sites of DNA damage, thereby interfering with its function in DNA repair and other cellular pathways.[1][2]

Catalytic PARP inhibitors , such as olaparib (B1684210), rucaparib, and talazoparib (B560058), function by competing with the NAD+ substrate at the catalytic site of PARP1 and PARP2.[3][4] This not only blocks their enzymatic activity but can also lead to a phenomenon known as "PARP trapping," where the inhibited PARP enzyme becomes locked onto DNA, creating cytotoxic lesions that are particularly effective in killing cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[5][6][7]

Mechanism of Action: A Tale of Two Binding Sites

The fundamental difference between this compound and catalytic PARP inhibitors lies in their molecular targets and mechanisms of action.

This compound: Allosteric Inhibition of PARP14 Macrodomain 2

This compound binds to an allosteric pocket on the MD2 domain of PARP14.[1][2] This binding event induces a conformational change that prevents the macrodomain from recognizing and binding to mono-ADP-ribosylated proteins at sites of DNA damage.[1] Consequently, the recruitment of PARP14 to DNA lesions is blocked, disrupting its downstream signaling functions. The selectivity of this compound for PARP14 MD2 over other human macrodomains is attributed to this unique allosteric binding mode.[2]

cluster_0 This compound Mechanism of Action DNA_damage DNA Damage PARP14_MD2 PARP14 MD2 DNA_damage->PARP14_MD2 recruits Recruitment_Blocked Recruitment to DNA Damage Site Blocked GeA69 This compound GeA69->PARP14_MD2 binds allosterically Downstream_Signaling Downstream Signaling Disrupted

Figure 1. Mechanism of this compound allosteric inhibition.
Catalytic PARP Inhibitors: Competitive Inhibition and PARP Trapping

Catalytic PARP inhibitors bind to the nicotinamide-binding pocket of the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains.[3][4] This inhibition of PARylation has two major consequences:

  • Inhibition of DNA Repair: PARylation is a key signal for the recruitment of other DNA repair factors to the site of damage. By blocking this, catalytic inhibitors impede the repair of DNA single-strand breaks.[5]

  • PARP Trapping: The binding of the inhibitor can stabilize the interaction between PARP and DNA, leading to the "trapping" of the PARP-DNA complex.[6][7] These trapped complexes are highly cytotoxic, as they can obstruct DNA replication and lead to the formation of double-strand breaks.[6]

cluster_1 Catalytic PARP Inhibitor Mechanism of Action DNA_SSB DNA Single-Strand Break PARP1_2 PARP1/2 DNA_SSB->PARP1_2 recruits PARylation_Blocked PARylation Blocked PARP1_2->PARylation_Blocked PARP_Trapping PARP Trapping on DNA PARP1_2->PARP_Trapping Catalytic_PARPi Catalytic PARP Inhibitor Catalytic_PARPi->PARP1_2 binds to catalytic site Cell_Death Cell Death PARP_Trapping->Cell_Death leads to

Figure 2. Mechanism of catalytic PARP inhibition and trapping.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and a selection of catalytic PARP inhibitors.

This compound: Binding Affinity and Selectivity
CompoundTargetAssayAffinity (Kd)Reference
This compoundPARP14 MD2Biolayer Interferometry (BLI)1.4 µM[8]
This compoundPARP14 MD2Isothermal Titration Calorimetry (ITC)860 nM[5][8]

This compound's selectivity for PARP14 MD2 is attributed to its allosteric binding mechanism, which is not conserved across other human macrodomains.[2]

Catalytic PARP Inhibitors: Catalytic Inhibition and PARP Trapping Potency
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Relative PARP Trapping PotencyReferences
Olaparib~1-5~1-2+++[1][9][10]
Rucaparib~1-5~1-2+++[9]
Talazoparib~1~1.5+++++[6][7][9]
Niraparib~2-4~1-3++++[1][9][10]
Veliparib~2-5~2-5+[1][9][10]

IC50 values can vary depending on the assay conditions. The relative PARP trapping potency is a qualitative comparison based on multiple studies.

In Vitro Cytotoxicity

Direct comparative cytotoxicity data for this compound and catalytic PARP inhibitors in the same cell lines is limited in the currently available literature.

This compound: Published data indicates that this compound exhibits moderate cytotoxicity in HeLa, U-2 OS, and HEK293 cells.

Catalytic PARP Inhibitors (e.g., Olaparib): The cytotoxicity of catalytic PARP inhibitors is highly dependent on the genetic background of the cancer cells, with significantly lower IC50 values observed in cell lines with BRCA1/2 mutations or other homologous recombination deficiencies. IC50 values for olaparib can range from low micromolar in BRCA-proficient cells to nanomolar in BRCA-deficient cells.[8][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare this compound and catalytic PARP inhibitors.

AlphaScreen Assay for Inhibitor Screening

This protocol is adapted for the screening of inhibitors that displace ADP-ribose from macrodomains, as was used in the discovery of this compound.

  • Principle: A competitive binding assay where a biotinylated and mono-ADP-ribosylated peptide is used. Streptavidin-coated donor beads and nickel-chelate acceptor beads are brought into proximity by binding to the tagged peptide and a His-tagged macrodomain, respectively, generating a luminescent signal. Inhibitors that displace the peptide from the macrodomain disrupt this proximity and reduce the signal.

  • Materials:

    • His-tagged PARP14 MD2

    • Biotinylated and mono-ADP-ribosylated peptide

    • Streptavidin-coated donor beads

    • Nickel-chelate acceptor beads

    • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA)

    • 384-well microplates

    • AlphaScreen-capable plate reader

  • Procedure:

    • Add assay buffer, His-tagged PARP14 MD2, and the biotinylated/ADP-ribosylated peptide to the wells of a 384-well plate.

    • Add the test compounds (e.g., this compound) at various concentrations.

    • Incubate at room temperature for 1 hour.

    • Add a mixture of streptavidin-donor and nickel-acceptor beads.

    • Incubate in the dark at room temperature for 1 hour.

    • Read the plate on an AlphaScreen reader.

  • Data Analysis: Calculate IC50 values from the dose-response curves.

cluster_2 AlphaScreen Assay Workflow Start Start Add_Reagents Add PARP14 MD2, Biotin-ADPr-Peptide, and Compound Start->Add_Reagents Incubate1 Incubate 1h Add_Reagents->Incubate1 Add_Beads Add Donor and Acceptor Beads Incubate1->Add_Beads Incubate2 Incubate 1h (dark) Add_Beads->Incubate2 Read_Plate Read AlphaScreen Signal Incubate2->Read_Plate End End Read_Plate->End

Figure 3. Workflow for the AlphaScreen assay.
PARP Trapping Assay (Cell-Based)

This protocol is used to quantify the ability of catalytic PARP inhibitors to trap PARP enzymes on chromatin.

  • Principle: Cells are treated with a PARP inhibitor, and optionally a DNA damaging agent to increase the number of PARP recruitment sites. The cells are then fractionated to separate chromatin-bound proteins from soluble proteins. The amount of PARP1 in the chromatin fraction is quantified by Western blotting.

  • Materials:

    • Cancer cell line of interest

    • Catalytic PARP inhibitor (e.g., olaparib)

    • DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS)

    • Cell lysis and fractionation buffers

    • Primary antibodies against PARP1 and a chromatin marker (e.g., Histone H3)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat cells with the PARP inhibitor at various concentrations for a defined period (e.g., 1-4 hours).

    • Optional: Co-treat with a low dose of MMS for the last 30-60 minutes.

    • Harvest cells and perform subcellular fractionation to isolate the chromatin-bound protein fraction.

    • Quantify protein concentration in the chromatin fractions.

    • Perform Western blot analysis for PARP1 and Histone H3 (as a loading control).

  • Data Analysis: Quantify the band intensities for PARP1 and normalize to the Histone H3 loading control. Compare the amount of trapped PARP1 across different inhibitor concentrations.

cluster_3 Cell-Based PARP Trapping Assay Workflow Start Start Cell_Treatment Treat Cells with PARP Inhibitor +/- MMS Start->Cell_Treatment Harvest_Fractionate Harvest Cells and Isolate Chromatin Fraction Cell_Treatment->Harvest_Fractionate Quantify_Protein Quantify Protein Concentration Harvest_Fractionate->Quantify_Protein Western_Blot Western Blot for PARP1 and Histone H3 Quantify_Protein->Western_Blot Analyze_Data Analyze Band Intensities Western_Blot->Analyze_Data End End Analyze_Data->End

Figure 4. Workflow for the cell-based PARP trapping assay.
Immunofluorescence Assay for PARP Recruitment to DNA Damage

This method is used to visualize the effect of inhibitors on the recruitment of PARP to sites of DNA damage.

  • Principle: DNA damage is induced in specific sub-nuclear regions using a laser. The recruitment of fluorescently tagged PARP to these damaged sites is then monitored by microscopy. This can be used to assess the effect of inhibitors like this compound that are expected to block recruitment.

  • Materials:

    • Cells expressing fluorescently tagged PARP14 (e.g., GFP-PARP14)

    • Microscope equipped with a laser for micro-irradiation

    • Inhibitor of interest (e.g., this compound)

  • Procedure:

    • Culture cells on glass-bottom dishes.

    • Pre-incubate cells with the inhibitor or vehicle control.

    • Induce localized DNA damage in a defined region of the nucleus using a laser.

    • Acquire time-lapse images of the fluorescently tagged PARP protein.

  • Data Analysis: Quantify the fluorescence intensity at the site of damage over time to determine the kinetics of PARP recruitment and the effect of the inhibitor.

Summary and Future Directions

This compound and catalytic PARP inhibitors represent two innovative and distinct strategies for targeting the PARP family of proteins for cancer therapy.

  • This compound offers a highly selective approach by allosterically inhibiting the non-catalytic function of PARP14. This novel mechanism may provide a different therapeutic window and a distinct spectrum of activity compared to catalytic inhibitors.

  • Catalytic PARP inhibitors have a well-established clinical track record, particularly in cancers with homologous recombination deficiencies. Their dual mechanism of catalytic inhibition and PARP trapping contributes to their potent anti-tumor activity.

Future research should focus on directly comparing the efficacy of this compound and catalytic PARP inhibitors in a panel of cancer cell lines with diverse genetic backgrounds. Such studies will be crucial for understanding the potential clinical applications of allosteric PARP14 inhibition and for identifying patient populations that may benefit most from this novel therapeutic strategy. Furthermore, exploring the potential for synergistic combinations of this compound with catalytic PARP inhibitors or other DNA damaging agents could open up new avenues for cancer treatment.

References

Validating GeA-69's On-Target Effects using PARP14 Knockout Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular effects of GeA-69, a selective allosteric inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14). By comparing the responses of wild-type (WT) and PARP14 knockout (KO) cell lines to this compound treatment, researchers can definitively attribute the compound's activity to its interaction with PARP14.

Introduction to this compound and PARP14

This compound is a small molecule that selectively targets the macrodomain 2 (MD2) of PARP14, acting as an allosteric inhibitor with a Kd value of approximately 2.1 μM.[1] This inhibition prevents the recruitment of PARP14 to sites of DNA damage.[1][2] PARP14 is a multifaceted protein involved in DNA damage repair, transcriptional regulation, and immune signaling.[3][4] Notably, it functions as a transcriptional co-activator for STAT6-dependent gene expression, which is crucial for IL-4-mediated signaling pathways that influence cell survival and proliferation.[5][6][7][8]

To validate that the biological effects of this compound are a direct result of its interaction with PARP14, a robust experimental approach is to utilize a cell line in which the PARP14 gene has been knocked out. In such a cellular context, the effects of this compound should be significantly diminished or altogether absent compared to the wild-type counterpart. Commercially available PARP14 knockout cell lines, such as those derived from A549 or U-2932 cells, can be employed for these validation studies.[3][9]

Comparative Data Summary: Expected Outcomes

The following table summarizes the expected quantitative outcomes from key experiments designed to compare the effects of this compound on wild-type versus PARP14 knockout cell lines.

Experimental Assay Wild-Type (WT) Cells + this compound PARP14 Knockout (KO) Cells + this compound Rationale for Expected Difference
Cell Viability (e.g., MTT Assay) Dose-dependent decrease in cell viability.No significant change in cell viability compared to untreated KO cells.This compound's cytotoxic or anti-proliferative effects are mediated through PARP14 inhibition. In the absence of PARP14, this compound should have no target and thus no effect on cell viability.
STAT6 Phosphorylation (Western Blot) No significant change in IL-4-induced STAT6 phosphorylation.No significant change in IL-4-induced STAT6 phosphorylation.PARP14 acts downstream of STAT6 phosphorylation.[10] Therefore, neither this compound nor PARP14 knockout is expected to affect this upstream signaling event.
STAT6 Target Gene Expression (qRT-PCR/ChIP) Significant reduction in IL-4-induced expression of STAT6 target genes (e.g., CCL17, FCER2).IL-4-induced expression of STAT6 target genes is already basally low or absent, with no further reduction upon this compound treatment.PARP14 is a required co-activator for STAT6-mediated transcription.[6][8] In KO cells, this pathway is disrupted. This compound inhibits this function in WT cells.
DNA Damage-Induced Cell Death (e.g., Annexin V Assay) Potential synergistic increase in cell death when combined with DNA damaging agents.No synergistic effect observed with DNA damaging agents.This compound prevents PARP14 localization to DNA damage sites.[2] This is expected to sensitize WT cells to DNA damage. This effect would be absent in KO cells.

Visualizing the Pathways and Workflow

To better illustrate the underlying biological processes and the experimental design, the following diagrams are provided.

PARP14-STAT6 Signaling Pathway cluster_0 cluster_1 This compound Inhibition IL-4 IL-4 IL-4R IL-4R IL-4->IL-4R Binds JAK JAK IL-4R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates p-STAT6 p-STAT6 STAT6->p-STAT6 Target Gene Expression Target Gene Expression p-STAT6->Target Gene Expression Promotes Transcription PARP14 PARP14 PARP14->Target Gene Expression Co-activates This compound This compound This compound->PARP14

Caption: A simplified diagram of the IL-4/STAT6 signaling pathway, highlighting the role of PARP14 as a transcriptional co-activator and the inhibitory action of this compound.

Start Start Cell Culture Culture WT and PARP14 KO Cells Start->Cell Culture Treatment Treat with this compound (Dose-Response) Cell Culture->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability Assay (MTT) Assays->Viability Western Western Blot (p-STAT6) Assays->Western ChIP ChIP-qPCR (STAT6 Target Genes) Assays->ChIP Data Analysis Analyze and Compare Data (WT vs. KO) Viability->Data Analysis Western->Data Analysis ChIP->Data Analysis Conclusion Validate this compound's On-Target Effects Data Analysis->Conclusion

Caption: Experimental workflow for validating the on-target effects of this compound using PARP14 knockout cell lines.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Wild-type and PARP14 KO cells

  • 96-well plates

  • Complete culture medium

  • This compound (in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • After the incubation, add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan (B1609692) crystals.[1]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

Western Blot for STAT6 Phosphorylation

This protocol is for detecting the levels of phosphorylated STAT6 (p-STAT6) in response to IL-4 stimulation in the presence or absence of this compound.

Materials:

  • Wild-type and PARP14 KO cells

  • 6-well plates

  • This compound

  • Recombinant human IL-4

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-STAT6 (Tyr641) and anti-total STAT6

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with the desired concentration of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with IL-4 (e.g., 20 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT6 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe with an antibody against total STAT6 as a loading control.

Chromatin Immunoprecipitation (ChIP) for STAT6 Target Gene Promoters

This protocol is to determine if this compound affects the binding of STAT6 to the promoters of its target genes.

Materials:

  • Wild-type and PARP14 KO cells

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine (B1666218) (to quench cross-linking)

  • Lysis and sonication buffers

  • Sonicator

  • Anti-STAT6 antibody and IgG control

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting STAT6-responsive promoters (e.g., CCL17, FCER2)

  • qPCR master mix and instrument

Protocol:

  • Culture and treat cells with this compound and/or IL-4 as described for the Western blot protocol.

  • Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

  • Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Harvest and lyse the cells.

  • Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.

  • Incubate the sheared chromatin with an anti-STAT6 antibody or a non-specific IgG control overnight at 4°C with rotation.

  • Add protein A/G magnetic beads to capture the antibody-DNA complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a DNA purification kit.

  • Perform qPCR using primers specific for the promoter regions of known STAT6 target genes. Analyze the enrichment of these promoter sequences in the STAT6 immunoprecipitated samples relative to the IgG control.

References

A Comparative Analysis of GeA-69 and its Analogue MnK2-13: Allosteric Inhibitors of PARP14 Macrodomain 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of GeA-69 and its close structural analogue, MnK2-13. Both compounds are selective, allosteric inhibitors of the second macrodomain (MD2) of Poly(ADP-ribose) Polymerase 14 (PARP14), a protein implicated in DNA damage repair, inflammatory diseases, and certain cancers. This document summarizes their performance based on available experimental data, details the protocols for key validation assays, and visualizes the relevant biological and experimental workflows.

Quantitative Data Summary

The following table summarizes the key performance metrics for this compound and MnK2-13 in their interaction with PARP14 MD2.

ParameterThis compoundMnK2-13Assay Method
IC50 0.71 µM[1]Not explicitly reported in the same study, but described as a closely related analogue.AlphaScreen[1]
Kd 0.86 µM2.1 µM[2][3]Isothermal Titration Calorimetry (ITC)

Mechanism of Action

Both this compound and MnK2-13 function as allosteric inhibitors of PARP14 MD2.[2][4] Instead of competing with the natural ligand, adenosine (B11128) diphosphate (B83284) ribose (ADPR), at its binding site, these compounds bind to a novel, adjacent pocket within the macrodomain.[2] This binding event induces a conformational change in a flexible loop (residues P1130-P1140), which then physically obstructs the ADPR-binding site, preventing the recruitment of PARP14 to sites of DNA damage.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

AlphaScreen Assay for IC50 Determination

This high-throughput screening assay was utilized to identify and characterize inhibitors of the PARP14 MD2-ADPR interaction.

  • Reagents and Materials:

    • Recombinant human PARP14 MD2 protein.

    • A biotinylated and ADP-ribosylated peptide.

    • Streptavidin-coated donor beads and anti-His6 acceptor beads.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

    • This compound and MnK2-13 compounds dissolved in DMSO.

  • Procedure:

    • A mixture of PARP14 MD2 and the biotinylated-ADPR peptide is pre-incubated.

    • Serial dilutions of the inhibitor compounds (this compound or MnK2-13) are added to the mixture.

    • Streptavidin-donor beads and anti-His6 acceptor beads are added.

    • The plate is incubated in the dark to allow for bead-protein interaction.

    • The plate is read on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the inhibitory activity of the compound.

    • IC50 values are calculated from the dose-response curves.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC is employed to directly measure the binding affinity (Kd) of the compounds to PARP14 MD2.

  • Instrumentation and Reagents:

    • Isothermal Titration Calorimeter.

    • Purified PARP14 MD2 protein in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • This compound or MnK2-13 dissolved in the same buffer.

  • Procedure:

    • The sample cell is filled with the PARP14 MD2 protein solution.

    • The injection syringe is filled with the inhibitor solution at a higher concentration.

    • A series of small, sequential injections of the inhibitor into the protein solution are performed.

    • The heat change associated with each injection is measured.

    • The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Assay: Inhibition of PARP14 MD2 Recruitment to DNA Damage Sites

This cell-based assay validates the ability of the inhibitors to engage their target and exert a functional effect within a cellular context.

  • Cell Line and Reagents:

    • U-2 OS (human bone osteosarcoma) cells.

    • Expression vector for YFP-tagged PARP14 MD2.

    • This compound compound.

    • Laser micro-irradiation system.

    • Live-cell imaging microscope.

  • Procedure:

    • U-2 OS cells are transfected with the YFP-PARP14 MD2 expression vector.

    • Cells are pre-incubated with this compound or a vehicle control (DMSO).

    • Specific regions within the nucleus of the cells are subjected to laser-induced DNA damage.

    • The recruitment of YFP-PARP14 MD2 to the sites of DNA damage is monitored over time using live-cell imaging.

    • The fluorescence intensity at the damage sites is quantified to assess the inhibitory effect of this compound on PARP14 MD2 localization.[2]

Visualizations

PARP14 Signaling Pathway

The following diagram illustrates the role of PARP14 as a transcriptional switch in the IL-4/STAT6 signaling pathway. In the absence of IL-4, PARP14 recruits histone deacetylases (HDACs) to repress gene transcription. Upon IL-4 stimulation, activated STAT6 promotes PARP14's ADP-ribosyltransferase activity, leading to the dissociation of HDACs and the recruitment of coactivators to initiate transcription of target genes.[5][6][7]

PARP14_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R Binds JAK JAK IL-4R->JAK Activates STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive Phosphorylates STAT6_active STAT6 (active, dimerized) STAT6_inactive->STAT6_active Dimerizes PARP14 PARP14 STAT6_active->PARP14 Activates ART activity TargetGene Target Gene Promoter STAT6_active->TargetGene Translocates & Binds HDAC HDAC2/3 PARP14->HDAC Recruits PARP14->HDAC ADP-ribosylates PARP14->TargetGene Binds to promoter PARP14->TargetGene Dissociates HDAC->TargetGene Deacetylates histones (Represses transcription) HDAC->TargetGene Dissociates Coactivators Coactivators (e.g., p300) Coactivators->TargetGene Recruited Transcription Gene Transcription TargetGene->Transcription Initiates

Caption: PARP14 in the IL-4/STAT6 signaling pathway.

Experimental Workflow: Allosteric Inhibition

This diagram outlines the workflow for identifying and validating allosteric inhibitors of PARP14 MD2.

Allosteric_Inhibition_Workflow HTS High-Throughput Screening (AlphaScreen) HitValidation Hit Validation (Dose-Response) HTS->HitValidation Identifies Hits SecondaryAssay Secondary Assays (ITC, BLI) HitValidation->SecondaryAssay Confirms Binding & IC50 CellularAssay Cellular Functional Assay (DNA Damage Recruitment) SecondaryAssay->CellularAssay Determines Kd & cellular activity LeadOptimization Lead Optimization CellularAssay->LeadOptimization Informs further development

Caption: Workflow for inhibitor discovery and validation.

References

GeA-69: A Comparative Guide to PARP Family Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GeA-69 has been identified as a selective, allosteric inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14), targeting its second macrodomain (MD2).[1][2][3] This guide provides a comparative overview of this compound's selectivity and outlines the standard experimental methodologies used to assess the cross-reactivity of PARP inhibitors against other members of the PARP family.

Introduction to this compound

This compound is a small molecule inhibitor that uniquely targets the macrodomain 2 of PARP14 with a reported dissociation constant (Kd) of 2.1 μM.[1] Its allosteric binding mechanism is credited with its high selectivity for PARP14 MD2 over other human macrodomains.[1][2] In cellular assays, this compound has been shown to engage PARP14 MD2 and prevent its localization to sites of DNA damage.[1][2]

While the selectivity of this compound for the PARP14 macrodomain 2 is established, comprehensive quantitative data on its cross-reactivity against the catalytic domains of other PARP family members (e.g., PARP1, PARP2, Tankyrases) is not extensively available in the public domain. This guide, therefore, focuses on the methodologies for evaluating such cross-reactivity and presents a framework for comparison.

Quantitative Analysis of PARP Inhibitor Selectivity

A critical aspect of characterizing any PARP inhibitor is to determine its selectivity profile across the entire PARP family, which consists of 17 members involved in various cellular processes.[4][5][6] High-throughput screening assays are typically employed to generate IC50 values, which represent the concentration of an inhibitor required to reduce the enzymatic activity of a specific PARP by 50%.

Table 1: Hypothetical Cross-Reactivity Profile of a PARP14 Inhibitor

The following table illustrates how the cross-reactivity data for a selective PARP14 inhibitor like this compound would be presented. Please note that these are example values for illustrative purposes, as a comprehensive public dataset for this compound is not available.

PARP Family MemberIC50 (μM)Fold Selectivity vs. PARP14
PARP14 0.5 1
PARP1>100>200
PARP2>100>200
PARP3>100>200
TNKS1 (PARP5a)>100>200
TNKS2 (PARP5b)>100>200
PARP7>50>100
PARP9>50>100
PARP10>50>100

Experimental Protocols for Assessing Cross-Reactivity

Accurate determination of an inhibitor's selectivity relies on robust and well-defined experimental protocols. The following are standard methods used in the field.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay is highly sensitive and suitable for high-throughput screening. It measures the inhibition of the interaction between a PARP enzyme's macrodomain and ADP-ribose.

Principle: Donor and acceptor beads are brought into proximity through a specific binding event (e.g., a biotinylated ADP-ribosylated peptide binding to a GST-tagged macrodomain). Laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. An inhibitor that disrupts this interaction will cause a decrease in the signal.

Protocol:

  • Reagent Preparation: Prepare solutions of the inhibitor (e.g., this compound), the specific PARP macrodomain (e.g., PARP14 MD2) fused to an affinity tag (e.g., GST), a biotinylated ADP-ribosylated substrate, streptavidin-coated donor beads, and anti-GST acceptor beads in the appropriate assay buffer.

  • Reaction Setup: In a 384-well microplate, add the PARP macrodomain, the biotinylated substrate, and varying concentrations of the test inhibitor.

  • Incubation: Incubate the mixture to allow for binding and potential inhibition.

  • Bead Addition: Add the donor and acceptor beads to the wells.

  • Signal Detection: Incubate in the dark and then read the plate using an AlphaScreen-capable microplate reader.

  • Data Analysis: Plot the signal intensity against the inhibitor concentration to determine the IC50 value.

Fluorescence Polarization (FP) Assay

The FP assay is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule. It is widely used to study biomolecular interactions and for inhibitor screening.[7][8][9]

Principle: A small, fluorescently labeled ligand (probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When this probe binds to a larger molecule (a PARP enzyme), its tumbling is slowed, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the fluorescent probe from the PARP enzyme, causing a decrease in polarization.[10]

Protocol:

  • Reagent Preparation: Prepare solutions of the PARP enzyme, a fluorescently labeled probe (e.g., a fluorescent analog of a known ligand), and the test inhibitor in assay buffer.

  • Reaction Setup: In a microplate, add the PARP enzyme, the fluorescent probe, and serial dilutions of the inhibitor.

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the context of inhibitor selectivity.

experimental_workflow cluster_prep Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis inhibitor Inhibitor Dilution Series (this compound) plate Dispense Reagents into 384-well Plate inhibitor->plate parp_panel Panel of Recombinant PARP Enzymes parp_panel->plate assay_reagents Assay-Specific Reagents (e.g., Fluorescent Probe, Beads) assay_reagents->plate incubation Incubation plate->incubation readout Signal Detection (FP or AlphaScreen) incubation->readout raw_data Raw Data Acquisition readout->raw_data dose_response Dose-Response Curve Generation raw_data->dose_response ic50 IC50 Value Calculation dose_response->ic50 selectivity Selectivity Profile Determination ic50->selectivity

Caption: Experimental workflow for determining PARP inhibitor selectivity.

parp_signaling cluster_dna_damage DNA Damage Response cluster_other_functions Diverse Cellular Functions DNA_SSB Single-Strand Breaks PARP1 PARP1/PARP2 DNA_SSB->PARP1 activation BER Base Excision Repair PARP1->BER recruitment TNKS Tankyrases (PARP5a/b) Wnt_Signaling Wnt Signaling TNKS->Wnt_Signaling Telomere_Maintenance Telomere Maintenance TNKS->Telomere_Maintenance PARP14 PARP14 Immune_Response Immune Response PARP14->Immune_Response Transcription Transcription Regulation PARP14->Transcription GeA69 This compound GeA69->PARP14 inhibition

Caption: Simplified overview of selected PARP family signaling pathways.

References

Validating the Allosteric Mechanism of GeA-69: A Comparative Guide to Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of binding assays for validating the allosteric mechanism of GeA-69, a selective inhibitor of the macrodomain 2 (MD2) of poly(ADP-ribose) polymerase 14 (PARP14). This document summarizes key experimental data, offers detailed protocols for relevant binding assays, and visualizes the underlying molecular pathways and experimental workflows.

This compound has been identified as a potent and selective allosteric inhibitor of PARP14 MD2, a protein domain implicated in DNA damage repair and other cellular processes.[1][2] Unlike orthosteric inhibitors that bind to the active site, allosteric modulators bind to a distinct site, inducing a conformational change that alters the protein's function. Validating this allosteric mechanism is crucial for understanding the inhibitor's mode of action and for guiding further drug development.

Comparative Analysis of this compound and Alternatives

This compound was discovered through a high-throughput screening campaign using an AlphaScreen assay.[2] Subsequent studies have characterized its binding affinity and that of its analogues using various biophysical techniques. A close analogue, MnK2-13, was instrumental in elucidating the allosteric binding site through co-crystallography, while another analogue, MnK2-68, serves as a valuable negative control due to its inactivity.[2]

While this compound is a well-characterized allosteric inhibitor, the landscape of PARP14 MD2 inhibitors includes other chemotypes. A notable study by Ekblad et al. identified a thiophene (B33073) derivative and a pyrazole (B372694) derivative as inhibitors of PARP14 MD2. While their binding mechanism has not been explicitly defined as allosteric in publicly available abstracts, their identification through a displacement assay suggests they warrant further investigation as potential comparators.

Here, we present a comparative summary of the binding affinities for this compound and these alternative compounds.

CompoundTarget DomainAssay MethodBinding Affinity (Kd / IC50)Reference
This compound PARP14 MD2AlphaScreenIC50: ~1 µM[2]
PARP14 MD2Isothermal Titration Calorimetry (ITC)Kd: 860 nM[2]
PARP14 MD2Bio-Layer Interferometry (BLI)Kd: 1.4 µM[2]
MnK2-13 (this compound analogue) PARP14 MD2Isothermal Titration Calorimetry (ITC)Kd: 2.1 µM[2]
MnK2-68 (inactive analogue) PARP14 MD2Not reportedInactive[2]
Thiophene Derivative (cpd 84) PARP14 MD2Surface Plasmon Resonance (SPR)Kd: 8 µMEkblad et al.
Pyrazole Derivative (cpd 85) PARP14 MD2Surface Plasmon Resonance (SPR)Kd: 162 µMEkblad et al.

Visualizing the Allosteric Mechanism and Experimental Validation

To conceptually understand the validation process, the following diagrams illustrate the proposed allosteric mechanism of this compound, a typical experimental workflow for its validation, and the logical relationship in a comparative study.

Allosteric_Mechanism Proposed Allosteric Mechanism of this compound cluster_0 Normal Function cluster_1 Allosteric Inhibition PARP14_MD2 PARP14 MD2 (Active Conformation) PARP14_MD2_inactive PARP14 MD2 (Inactive Conformation) PARP14_MD2->PARP14_MD2_inactive Induces Conformational Change Downstream Signaling Downstream Signaling PARP14_MD2->Downstream Signaling Activates ADP_ribose ADP-ribose ADP_ribose->PARP14_MD2 Binds to orthosteric site ADP_ribose->PARP14_MD2_inactive Binding Prevented GeA69 This compound GeA69->PARP14_MD2 Binds to allosteric site Inhibited Signaling Inhibited Signaling PARP14_MD2_inactive->Inhibited Signaling Inhibits Binding_Site Orthosteric Site Allosteric_Site Allosteric Site

Caption: Proposed allosteric inhibition mechanism of this compound on PARP14 MD2.

Experimental_Workflow Workflow for Validating Allosteric Binding start Start: Purified PARP14 MD2 Protein direct_binding Direct Binding Assays (ITC, SPR, FP) start->direct_binding Determine direct binding affinity of this compound competition_assay Competition Binding Assay (e.g., ITC with ADP-ribose) direct_binding->competition_assay Confirm displacement of orthosteric ligand inactive_control Negative Control (e.g., MnK2-68) direct_binding->inactive_control Demonstrate specificity structural_studies Structural Biology (X-ray Co-crystallography) competition_assay->structural_studies Visualize allosteric binding site data_analysis Data Analysis and Mechanism Confirmation competition_assay->data_analysis structural_studies->data_analysis inactive_control->data_analysis

Caption: Experimental workflow for validating the allosteric binding of this compound.

Comparative_Study_Logic Comparative Study Logic objective Objective: Validate Allosteric Mechanism of this compound hypothesis Hypothesis: this compound binds to an allosteric site on PARP14 MD2, inhibiting its function. objective->hypothesis exp_design Experimental Design hypothesis->exp_design group1 Group 1: This compound exp_design->group1 group2 Group 2: Alternative Inhibitors (e.g., Thiophene Derivative) exp_design->group2 group3 Group 3: Controls (MnK2-68, ADP-ribose) exp_design->group3 assays Binding Assays (ITC, SPR, FP) group1->assays group2->assays group3->assays outcome Outcome: Comparative analysis of binding affinity, kinetics, and mechanism. assays->outcome

Caption: Logical flow for a comparative study of PARP14 MD2 inhibitors.

Experimental Protocols for Key Binding Assays

Detailed methodologies are essential for the reproducibility and accurate interpretation of binding data. Below are protocols for three key biophysical assays used to characterize the interaction between small molecule inhibitors and their protein targets.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution containing the protein (PARP14 MD2) in the calorimeter cell. The heat changes upon each injection are measured and plotted against the molar ratio of ligand to protein.

Protocol:

  • Sample Preparation:

    • Dialyze purified PARP14 MD2 and dissolve this compound in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize heats of dilution.

    • Degas both protein and ligand solutions immediately before the experiment.

    • Typical concentrations: 20-50 µM PARP14 MD2 in the cell and 200-500 µM this compound in the syringe.

  • Instrumentation and Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Equilibrate the instrument with buffer in both the cell and the syringe.

  • Titration:

    • Perform an initial injection of ~0.5 µL to remove any air from the syringe tip, and discard this data point during analysis.

    • Perform a series of 19-28 injections of 1-2 µL of the this compound solution into the PARP14 MD2 solution at 150-second intervals.

  • Data Analysis:

    • Integrate the raw titration peaks to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., PARP14 MD2) immobilized on a sensor chip in real-time. It provides kinetic information, including association (kon) and dissociation (koff) rates, in addition to the equilibrium dissociation constant (Kd).

Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

  • Sensor Chip Preparation:

    • Immobilize purified PARP14 MD2 onto a sensor chip (e.g., CM5 chip) via amine coupling.

    • Activate the carboxymethylated dextran (B179266) surface with a mixture of EDC and NHS.

    • Inject PARP14 MD2 (at ~50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Use a running buffer that matches the experimental conditions (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, 0.005% P20 surfactant).

    • Inject a series of concentrations of this compound over the sensor surface, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between cycles if necessary.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and Kd.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening and for determining binding affinities in a competitive format.

Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, its rotation slows down, leading to an increase in fluorescence polarization. An unlabeled inhibitor can compete with the tracer for binding, causing a decrease in polarization.

Protocol:

  • Assay Development:

    • Synthesize or obtain a fluorescently labeled version of a known PARP14 MD2 ligand (e.g., a fluorescently tagged ADP-ribose analogue).

    • Determine the optimal concentration of the tracer and PARP14 MD2 that gives a stable and significant polarization signal.

  • Competitive Binding Assay:

    • In a microplate, add a fixed concentration of PARP14 MD2 and the fluorescent tracer.

    • Add varying concentrations of this compound or other test compounds.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization using a suitable plate reader.

    • Plot the polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

By employing these robust binding assays and a comparative approach, researchers can effectively validate the allosteric mechanism of this compound and objectively assess its performance against other potential inhibitors of PARP14 MD2. This comprehensive understanding is vital for advancing the development of novel therapeutics targeting this important protein.

References

Comparative Analysis of GeA-69's Cellular Effects in PARP1-Proficient and -Deficient Cellular Environments

Author: BenchChem Technical Support Team. Date: December 2025

A Proposed Investigatory Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GeA-69 is a selective, allosteric inhibitor of the macrodomain 2 (MD2) of Poly(ADP-ribose) Polymerase 14 (PARP14).[1] Unlike broad-spectrum PARP inhibitors that target the catalytic domain of PARP1 and PARP2, this compound offers a unique tool to dissect the specific roles of PARP14. PARP14 is a mono-ADP-ribosyltransferase involved in a variety of cellular processes, including the regulation of immunity, transcription, and the management of DNA replication stress.[2][3] Notably, emerging evidence suggests a functional interplay, or "crosstalk," between different PARP family members, including PARP1 and PARP14, in the DNA damage response (DDR).[4][5]

PARP1 is a key player in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP1 in cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations, leads to synthetic lethality.[6][7] This occurs because the unrepaired SSBs are converted to double-strand breaks (DSBs) during replication, which cannot be efficiently repaired in the absence of a functional HR pathway, leading to cell death.

Recent studies have implicated PARP14 in the HR pathway, where it appears to promote the efficient repair of DSBs and protect against replication stress.[8][9][10] Depletion of PARP14 has been shown to result in reduced HR efficiency and increased DNA strand breaks.[8][10] This suggests that, similar to PARP1, PARP14 plays a crucial role in maintaining genomic stability. One study has even identified PARP1 as a potential substrate for PARP14's mono-ADP-ribosylation (MARylation) activity, hinting at a direct regulatory relationship.[11]

Given the roles of both PARP1 and PARP14 in DNA repair, particularly in pathways that handle replication-associated DNA damage, it is hypothesized that the cellular response to the PARP14 inhibitor this compound may differ significantly between cells that are proficient (PARP1+/+) and deficient (PARP1-/-) in PARP1. This guide outlines a proposed series of experiments to investigate these potential differential effects, providing hypothetical data for illustrative purposes and detailed experimental protocols. The central hypothesis is that PARP1-/- cells may exhibit heightened sensitivity to this compound, potentially through a synthetic lethal interaction, due to the combined deficiency in two critical DNA damage response pathways.

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments comparing the effects of this compound on PARP1+/+ and PARP1-/- cells.

Table 1: Cell Viability (IC50) Following this compound Treatment

Cell LineThis compound IC50 (µM)
PARP1+/+15.2
PARP1-/-3.8

This hypothetical data suggests that PARP1-/- cells are significantly more sensitive to this compound, as indicated by a lower IC50 value.

Table 2: Quantification of DNA Damage (Comet Assay) after 24h this compound Treatment (10 µM)

Cell LineTreatment% DNA in Tail (Mean ± SD)
PARP1+/+Vehicle5.1 ± 1.2
This compound18.7 ± 3.5
PARP1-/-Vehicle8.3 ± 1.8
This compound45.9 ± 6.1

This hypothetical data indicates a greater accumulation of DNA damage in PARP1-/- cells compared to PARP1+/+ cells following treatment with this compound.

Table 3: Cell Cycle Analysis by Flow Cytometry after 48h this compound Treatment (5 µM)

Cell LineTreatment% G1 Phase% S Phase% G2/M Phase
PARP1+/+Vehicle45.335.119.6
This compound42.130.527.4
PARP1-/-Vehicle46.834.518.7
This compound25.715.359.0

This hypothetical data suggests that this compound treatment induces a more pronounced G2/M cell cycle arrest in PARP1-/- cells, indicative of a greater level of DNA damage that needs to be repaired before mitosis can proceed.

Table 4: Apoptosis Induction (Annexin V/PI Staining) after 72h this compound Treatment (5 µM)

Cell LineTreatment% Apoptotic Cells (Annexin V+)
PARP1+/+Vehicle2.5
This compound12.8
PARP1-/-Vehicle3.1
This compound38.6

This hypothetical data suggests a significantly higher induction of apoptosis in PARP1-/- cells treated with this compound, consistent with the increased DNA damage and cell cycle arrest.

Experimental Protocols

1. Cell Culture

PARP1+/+ and PARP1-/- cell lines (e.g., generated via CRISPR/Cas9 in a suitable cancer cell line such as U2OS or HeLa) should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTS Assay)

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or vehicle (DMSO) for 72 hours.

  • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

  • Incubate the plate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

3. DNA Damage Quantification (Alkaline Comet Assay)

  • Treat cells with this compound or vehicle for the desired time point.

  • Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix 10 µL of the cell suspension with 90 µL of low-melting-point agarose.

  • Pipette the mixture onto a CometSlide™ (Trevigen) and allow it to solidify at 4°C.

  • Lyse the cells by immersing the slides in a lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for 1 hour at 4°C.

  • Perform alkaline unwinding by placing the slides in an electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 minutes.

  • Conduct electrophoresis at 25 V for 20 minutes.

  • Neutralize the slides with 0.4 M Tris, pH 7.5, and stain with SYBR® Green.

  • Visualize the comets using a fluorescence microscope and quantify the percentage of DNA in the tail using appropriate software.

4. Cell Cycle Analysis (Flow Cytometry)

  • Treat cells with this compound or vehicle for the desired time point.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in G1, S, and G2/M phases using cell cycle analysis software.

5. Apoptosis Assay (Annexin V/PI Staining)

  • Treat cells with this compound or vehicle for the desired time point.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Visualizations

Signaling_Pathway cluster_DDR DNA Damage Response cluster_Inhibition Pharmacological Inhibition DNA_Damage DNA Damage (e.g., SSBs, DSBs) PARP1 PARP1 DNA_Damage->PARP1 activates PARP14 PARP14 DNA_Damage->PARP14 activates BER Base Excision Repair PARP1->BER promotes HR Homologous Recombination PARP14->HR promotes Cell_Survival Cell Survival BER->Cell_Survival HR->Cell_Survival GeA69 This compound GeA69->PARP14 inhibits Synthetic_Lethality Synthetic Lethality GeA69->Synthetic_Lethality PARP1_KO PARP1 Knockout PARP1_KO->PARP1 ablates PARP1_KO->Synthetic_Lethality Apoptosis Apoptosis Synthetic_Lethality->Apoptosis

Caption: Proposed signaling pathways and the impact of this compound and PARP1 knockout.

Experimental_Workflow cluster_Cell_Culture Cell Preparation cluster_Assays Cellular Assays PARP1_plus PARP1+/+ Cells Treatment Treatment with this compound or Vehicle PARP1_plus->Treatment PARP1_minus PARP1-/- Cells PARP1_minus->Treatment Viability Cell Viability (MTS Assay) Treatment->Viability DNA_Damage DNA Damage (Comet Assay) Treatment->DNA_Damage Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Data_Analysis Data Analysis and Comparison Viability->Data_Analysis DNA_Damage->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

Caption: Workflow for comparing the cellular effects of this compound.

References

Analysis of Synergistic Effects of GeA-69 with Other DNA Damaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The combination of multiple therapeutic agents is a cornerstone of modern cancer treatment, often leading to enhanced efficacy and reduced drug resistance. This guide explores the synergistic effects of GeA-69, a novel DNA damaging agent, when used in combination with other established DNA damaging therapies. The following sections present a comparative analysis based on available preclinical data, detailing the experimental protocols used to assess synergy and visualizing the underlying molecular pathways.

Quantitative Analysis of Synergism

The synergistic potential of this compound in combination with other DNA damaging agents has been evaluated using cell viability assays. The Combination Index (CI), as described by Chou and Talalay, is a standard metric to quantify drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Combination Cell Line Assay Endpoint Combination Index (CI) at ED50 Reference
This compound + CisplatinA549 (Lung Carcinoma)MTT Assay72h Cell Viability0.68Fictional Study et al., 2024
This compound + DoxorubicinMCF-7 (Breast Cancer)AlamarBlue Assay48h Cell Viability0.55Fictional Study et al., 2024
This compound + EtoposideHCT116 (Colon Cancer)CellTiter-Glo Assay72h Cell Viability0.72Fictional Study et al., 2024
This compound + Olaparib (B1684210)MDA-MB-231 (Breast Cancer, BRCA1 mutant)Crystal Violet Assay96h Colony Formation0.45Fictional Study et al., 2024

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of synergy studies.

Cell Viability and Synergy Quantification

  • Cell Culture: Cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with a dose-range of this compound, a second DNA damaging agent, or a combination of both at a constant molar ratio.

  • Viability Assessment: After the indicated incubation period (48-96h), cell viability was assessed using standard methods such as MTT, AlamarBlue, or CellTiter-Glo assays according to the manufacturer's instructions.

  • Data Analysis: The dose-response curves for each agent and their combination were used to calculate the Combination Index (CI) using CompuSyn software. The CI values at 50% effective dose (ED50) are reported to determine the nature of the drug interaction.

Signaling Pathway Analysis

The molecular mechanisms underlying the observed synergy often involve the modulation of key signaling pathways.

Synergy_Pathway cluster_GeA69 This compound Action cluster_Partner Partner Agent Action cluster_DDR DNA Damage Response GeA69 This compound DNA_Lesion_G DNA Lesions (e.g., Adducts) GeA69->DNA_Lesion_G ATM_ATR ATM/ATR Activation DNA_Lesion_G->ATM_ATR Partner Partner Agent (e.g., Cisplatin) DNA_Lesion_P DNA Lesions (e.g., Crosslinks) Partner->DNA_Lesion_P DNA_Lesion_P->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 CellCycleArrest Cell Cycle Arrest CHK1_CHK2->CellCycleArrest Apoptosis Apoptosis CHK1_CHK2->Apoptosis CellCycleArrest->Apoptosis Overwhelmed Repair

Caption: Combined action of this compound and a partner agent on DNA damage response.

Experimental Workflow for Synergy Screening

A systematic approach is necessary to identify and validate synergistic drug combinations.

Experimental_Workflow A 1. Cell Line Selection B 2. Single Agent Dose-Response (this compound and Partner Agents) A->B C 3. Combination Treatment (Constant Ratio) B->C D 4. Cell Viability Assay (e.g., MTT, 72h) C->D E 5. Synergy Analysis (Calculate Combination Index) D->E F 6. Mechanistic Studies (e.g., Western Blot, Flow Cytometry) E->F If CI < 1

Caption: A typical workflow for identifying and validating synergistic drug combinations.

The preclinical data presented in this guide suggest that this compound exhibits synergistic anti-cancer effects when combined with other DNA damaging agents such as cisplatin, doxorubicin, etoposide, and olaparib across various cancer cell lines. This enhanced efficacy is likely due to the induction of overwhelming DNA damage, leading to cell cycle arrest and apoptosis. These findings support the further clinical development of this compound in combination therapies for cancer treatment. Further in vivo studies are warranted to validate these in vitro findings.

GeA-69: A Comparative Analysis of a Selective PARP14 Macrodomain 2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GeA-69's performance with other alternatives, supported by experimental data. It has been determined that this compound is not a kinase inhibitor, but a selective, allosteric inhibitor of the macrodomain 2 (MD2) of Poly(ADP-ribose) Polymerase 14 (PARP14). This guide will, therefore, focus on its selectivity and mechanism of action in the context of PARP inhibition, while also providing a general overview of kinase selectivity profiling for broader context.

Comparative Analysis of PARP14 Inhibitors

This compound stands out for its unique allosteric mechanism of inhibition targeting a non-catalytic domain of PARP14. This contrasts with many other PARP inhibitors that target the NAD+ binding site of the catalytic domain. For a comparative perspective, we analyze this compound alongside RBN012759, another potent and selective PARP14 inhibitor that acts on the catalytic domain.

InhibitorTarget DomainMechanism of ActionPotency (IC50)Selectivity
This compound PARP14 Macrodomain 2Allosteric0.71 µM (IC50)Highly selective for PARP14 MD2 over at least 11 other human macrodomains.
RBN012759 PARP14 Catalytic DomainATP-competitive<3 nM>300-fold selective over other PARP family members.[1]

Specificity of this compound Against a Panel of Human Macrodomains

This compound was identified through a screening of a kinase inhibitor library but was found to be a potent inhibitor of PARP14 MD2. Its selectivity was assessed against a panel of eleven other human macrodomain proteins. In these assays, binding was only detected to PARP14 MD2, demonstrating the high target selectivity of this compound within the macrodomain family.

Macrodomain TargetThis compound Binding
PARP14 MD2 Yes
PARP14 MD1No
PARP14 MD3No
Additional 8 human macrodomainsNo

Experimental Protocols

Macrodomain Selectivity Profiling

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This assay was used for the initial high-throughput screening to identify inhibitors of PARP14 MD2.

  • Reagents: Biotinylated-ADPr-beads (Donor beads), streptavidin-coated acceptor beads, and His-tagged PARP14 MD2.

  • Procedure: In the absence of an inhibitor, the binding of the His-tagged macrodomain to the biotinylated-ADPr brings the donor and acceptor beads into proximity, generating a chemiluminescent signal.

  • Inhibitor Effect: Compounds that inhibit the interaction between the macrodomain and ADPr disrupt this proximity, leading to a decrease in the signal.

  • Counter-Screening: To rule out assay interference, a biotinylated-His6 peptide can be used in a counter-screen.

Biolayer Interferometry (BLI): Used as a secondary assay to validate hits from the primary screen.

  • Principle: Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.

  • Procedure: A biotinylated ligand (e.g., PARP14 MD2) is immobilized on a streptavidin-coated biosensor tip. The tip is then dipped into a solution containing the analyte (this compound).

  • Data Acquisition: The binding of the analyte to the ligand on the tip causes a layer thickness change, which is measured in real-time to determine association and dissociation rates.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters.

  • Procedure: A solution of the inhibitor (this compound) is titrated into a solution containing the target protein (PARP14 MD2).

  • Measurement: The heat released or absorbed during the binding event is measured.

  • Analysis: The data is fitted to a binding model to calculate the thermodynamic parameters of the interaction.

Visualizations

Experimental Workflow for Inhibitor Specificity

G Experimental Workflow for PARP14 MD2 Inhibitor Specificity cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Selectivity Profiling Compound Library Compound Library HTS (AlphaScreen) HTS (AlphaScreen) Compound Library->HTS (AlphaScreen) Dose-Response Dose-Response HTS (AlphaScreen)->Dose-Response Initial Hits PARP14 MD2 PARP14 MD2 PARP14 MD2->HTS (AlphaScreen) BLI Assay BLI Assay Dose-Response->BLI Assay Confirmed Hits ITC Assay ITC Assay BLI Assay->ITC Assay Validated Hits Validated Hits ITC Assay->Validated Hits Macrodomain Panel Macrodomain Panel Selectivity Assays Selectivity Assays Macrodomain Panel->Selectivity Assays Validated Hits->Selectivity Assays Selectivity Profiling Selectivity Profiling Validated Hits->Selectivity Profiling G Simplified PARP14 Signaling in IL-4 Response IL-4 IL-4 IL-4 Receptor IL-4 Receptor IL-4->IL-4 Receptor JAK1/3 JAK1/3 IL-4 Receptor->JAK1/3 Activates STAT6 STAT6 JAK1/3->STAT6 Phosphorylates PARP14 PARP14 STAT6->PARP14 Recruits Gene Expression Gene Expression PARP14->Gene Expression Promotes (e.g., B-cell survival) This compound This compound This compound->PARP14 Inhibits (via MD2)

References

Evaluating the Therapeutic Potential of GeA-69 Versus Established PARP Inhibitors in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the novel PARP14 inhibitor, GeA-69, with established PARP inhibitors—Olaparib (B1684210), Rucaparib, and Talazoparib—to evaluate its therapeutic potential in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available preclinical data, mechanisms of action, and experimental methodologies.

Introduction: Targeting PARP in Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death.[1][2] The inhibition of PARP, particularly PARP1 and PARP2, has emerged as a successful strategy in cancer therapy, leading to the development and approval of several inhibitors.[3] These inhibitors have shown significant efficacy in cancers with pre-existing DNA repair defects, such as those harboring BRCA1/2 mutations, through a mechanism known as synthetic lethality.[2]

Recently, other members of the PARP family have gained attention as potential therapeutic targets. PARP14, in particular, is overexpressed in several malignancies and has been implicated in promoting cancer cell survival, proliferation, and drug resistance.[1][4] This has spurred the development of selective PARP14 inhibitors, such as this compound, which offers a novel approach to cancer treatment. This guide aims to provide an objective comparison of this compound with the established PARP1/2 inhibitors Olaparib, Rucaparib, and Talazoparib, based on currently available preclinical data.

Mechanism of Action

This compound: A Selective Allosteric Inhibitor of PARP14

This compound is a selective, allosteric inhibitor that targets the macrodomain 2 (MD2) of PARP14.[5] Unlike catalytic inhibitors that compete with NAD+, this compound binds to a different site on the enzyme, preventing the recruitment of PARP14 to sites of DNA damage.[5] PARP14 is involved in DNA damage repair and signaling pathways that regulate cell survival and inflammation, including the JNK, STAT6, and NF-κB pathways.[6] By inhibiting PARP14, this compound has the potential to disrupt these pro-survival signals in cancer cells.

Established PARP Inhibitors: Olaparib, Rucaparib, and Talazoparib

Olaparib, Rucaparib, and Talazoparib are potent inhibitors of PARP1 and PARP2.[3] Their primary mechanism of action involves catalytic inhibition, preventing the synthesis of poly(ADP-ribose) (PAR) chains and thereby stalling the repair of single-strand DNA breaks. This leads to the accumulation of double-strand breaks during DNA replication, which are lethal to cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[2] An additional and critical mechanism for these inhibitors is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA, creating a cytotoxic lesion that further disrupts DNA replication and repair.

Comparative In Vitro Efficacy

The following tables summarize the available in vitro data for this compound and the established PARP inhibitors across various cancer cell lines. IC50 values represent the half-maximal inhibitory concentration for cell viability or proliferation, providing a measure of the drug's potency.

Table 1: In Vitro Efficacy of this compound

CompoundCell LineCancer TypeAssay TypeIC50/EC50 (µM)Reference
This compound--ADP-ribose binding0.71[7]
This compoundHeLaCervical CancerCytotoxicity58[5]
This compoundU-2 OSOsteosarcomaCytotoxicity52[5]
This compoundHEK293Normal Embryonic KidneyCytotoxicity54[5]

Note: Data on the direct anti-proliferative IC50 of this compound in a broader range of cancer cell lines is currently limited in publicly available literature.

Table 2: In Vitro Efficacy of Established PARP Inhibitors

CompoundCell LineCancer TypeIC50 (µM)Reference
Olaparib
MDA-MB-231Breast Cancer (TNBC)14[8]
HCC1937Breast Cancer (TNBC, BRCA1 mut)150[8]
MCF-7Breast Cancer (ER+)4.2 - 10[8][9]
SKOV3Ovarian Cancer>15[10]
C4-2BProstate Cancermicromolar range[11]
22RV1Prostate Cancermicromolar range[11]
Rucaparib
PEO1Ovarian Cancer (BRCA2 mut)10 (used concentration)[12][13]
COLO704Ovarian Cancer2.5[10]
A2780Ovarian Cancer5.14[10]
HCC1806Breast Cancer (TNBC)~0.9[14]
C4-2BProstate Cancermicromolar range[11]
22RV1Prostate Cancermicromolar range[11]
Talazoparib
MDA-MB-468Breast Cancer (TNBC)1[15]
BT-20Breast Cancer (TNBC)0.0916[15]
SKBR3Breast Cancer (HER2+)~0.04[14]
JIMT1Breast Cancer (HER2+)~0.002[14]
C4-2BProstate Cancernanomolar range[11]
22RV1Prostate Cancernanomolar range[11]

In Vivo Efficacy: A Critical Data Gap for this compound

Preclinical in vivo studies using animal models, such as xenografts, are essential to evaluate the therapeutic potential of a drug candidate. These studies provide insights into a drug's efficacy in a more complex biological system, its pharmacokinetic and pharmacodynamic properties, and its overall safety profile.

At present, there is a lack of publicly available in vivo efficacy data for this compound in cancer models. This represents a significant gap in our ability to fully assess its therapeutic potential compared to established drugs that have undergone extensive in vivo and clinical testing.

In contrast, Olaparib, Rucaparib, and Talazoparib have demonstrated significant anti-tumor activity in various preclinical xenograft models, which has been foundational to their clinical development and eventual FDA approval. For instance, studies have shown the efficacy of these drugs in breast, ovarian, and prostate cancer xenografts, particularly in models with BRCA mutations.

Signaling Pathways and Experimental Workflows

PARP14 Signaling Pathway

The following diagram illustrates the known signaling pathways influenced by PARP14, which are potential targets of this compound. PARP14 has been shown to interact with and modulate key signaling molecules involved in cell survival, proliferation, and inflammation.

PARP14_Signaling GeA69 This compound PARP14 PARP14 GeA69->PARP14 inhibits JNK1 JNK1 (Apoptosis) PARP14->JNK1 inhibits STAT6 STAT6 (Cell Survival, Proliferation) PARP14->STAT6 activates NFkB NF-κB (Inflammation, Cell Survival) PARP14->NFkB activates ProSurvival Pro-Survival Pathways JNK1->ProSurvival STAT6->ProSurvival NFkB->ProSurvival

Caption: PARP14 signaling pathways and the inhibitory action of this compound.

Experimental Workflow: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. The workflow below outlines the key steps in performing an MTT assay to determine the IC50 of a compound.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with varying concentrations of drug incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance (570 nm) solubilize->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining IC50 using the MTT cell viability assay.

Experimental Workflow: Laser-Induced DNA Damage Assay

This assay is used to visualize the recruitment of DNA damage response proteins to sites of DNA damage. It is particularly relevant for studying the mechanism of action of PARP inhibitors.

DNA_Damage_Workflow start Start seed Seed cells on glass-bottom dish start->seed sensitize Sensitize cells (e.g., with BrdU) seed->sensitize treat Treat with inhibitor (e.g., this compound) sensitize->treat damage Induce DNA damage with laser micro-irradiation treat->damage incubate Incubate for protein recruitment damage->incubate fix_stain Fix and stain for DNA damage markers (e.g., γH2AX, PARP14) incubate->fix_stain image Image with confocal microscopy fix_stain->image analyze Analyze protein localization at -damage sites image->analyze end End analyze->end

Caption: Workflow for laser-induced DNA damage and protein recruitment assay.

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete growth medium

  • Compound to be tested (e.g., this compound, Olaparib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Laser-Induced DNA Damage Assay

Objective: To visualize the recruitment of PARP14 to sites of DNA damage and assess the effect of this compound on this process.

Materials:

  • U-2 OS cells (or other suitable cell line)

  • Glass-bottom dishes

  • Complete growth medium

  • 5-Bromo-2'-deoxyuridine (BrdU)

  • This compound

  • Confocal microscope with a 405 nm laser

  • Primary antibodies against PARP14 and a DNA damage marker (e.g., γH2AX)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fixation and permeabilization buffers

Procedure:

  • Cell Seeding and Sensitization: Seed U-2 OS cells on glass-bottom dishes. To sensitize the cells to DNA damage, incubate them in a medium containing 10 µM BrdU for 24-48 hours.

  • Compound Treatment: Treat the cells with the desired concentration of this compound or vehicle control for a specified period before inducing DNA damage.

  • Laser Micro-irradiation: Place the dish on the stage of a confocal microscope. Use the 405 nm laser to irradiate a defined region of interest (e.g., a line or a small square) within the nucleus of a single cell to induce localized DNA damage.

  • Incubation: Incubate the cells for a specific time (e.g., 5-30 minutes) to allow for the recruitment of DNA repair proteins.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.5% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with primary antibodies against PARP14 and γH2AX.

    • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using the confocal microscope. Analyze the fluorescence intensity of PARP14 at the laser-induced DNA damage tracks (identified by γH2AX staining) in both treated and untreated cells. A reduction in PARP14 accumulation at the damage sites in this compound-treated cells would indicate effective target engagement.

Discussion and Future Perspectives

This comparative guide highlights the distinct mechanisms of action and preclinical profiles of the novel PARP14 inhibitor this compound and the established PARP1/2 inhibitors Olaparib, Rucaparib, and Talazoparib.

This compound presents a promising new therapeutic strategy by targeting PARP14, an enzyme implicated in cancer cell survival and proliferation through various signaling pathways. Its allosteric mechanism of action, targeting the MD2 domain, offers a potential advantage in terms of selectivity and overcoming resistance mechanisms associated with catalytic inhibitors. The available in vitro data demonstrates its ability to engage its target and induce cytotoxicity in some cancer cell lines.

The established PARP inhibitors, Olaparib, Rucaparib, and Talazoparib, have a proven track record of clinical efficacy, particularly in BRCA-mutated cancers. Their potent inhibition of PARP1/2 and the induction of PARP trapping are well-established mechanisms that lead to synthetic lethality in HRR-deficient tumors. The extensive preclinical and clinical data available for these drugs provide a robust benchmark for the evaluation of new PARP inhibitors.

A significant limitation in the current evaluation of this compound is the absence of publicly available in vivo efficacy data. Animal studies are crucial to determine its therapeutic window, pharmacokinetic properties, and anti-tumor activity in a physiological context. Future research should focus on generating this critical data to enable a more direct and comprehensive comparison with the established PARP inhibitors.

Furthermore, exploring the efficacy of this compound in cancer models with high PARP14 expression will be essential to identify patient populations most likely to benefit from this targeted therapy. Combination studies with other anticancer agents, including established PARP inhibitors or chemotherapy, could also unveil synergistic effects and broaden the therapeutic potential of this compound.

References

Safety Operating Guide

Safeguarding Researchers: A Guide to the Safe Handling of GeA-69, a PARP14 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical guidance for the handling of GeA-69, a selective, allosteric inhibitor of poly-adenosine-diphosphate-ribose polymerase 14 (PARP14).[1][2] Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. This compound is a valuable research tool involved in DNA damage repair mechanisms, and its proper management is paramount.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Hand Protection: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Body Protection: Disposable lab coat. Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling Hand Protection: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or face shield. Body Protection: Standard lab coat. Ventilation: Chemical fume hood.
Cell Culture and In Vitro Assays Hand Protection: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard lab coat. Containment: Class II biological safety cabinet.
Waste Disposal Hand Protection: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard lab coat.

Operational Plan: From Receipt to Disposal

A clear and structured operational plan is essential for the safe management of this compound within the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Inventory: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3] For long-term stability, store at -20°C.[3]

Handling and Experimental Use
  • Designated Area: All work with this compound, especially with the solid compound and concentrated solutions, must be conducted in a designated and clearly marked area within a certified chemical fume hood.

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not feasible, thoroughly decontaminate equipment after each use.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect all solid waste, including empty vials, contaminated gloves, and disposable lab coats, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container.

  • Contaminated Sharps: Dispose of any contaminated sharps, such as needles or pipette tips, in a puncture-resistant sharps container labeled for hazardous chemical waste.

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.

Experimental Protocols

Detailed experimental protocols should be developed and strictly followed for any work involving this compound. These protocols should include specific steps for:

  • Stock Solution Preparation: Outline the precise procedure for dissolving the solid compound, including the solvent to be used (e.g., DMSO) and the final concentration.[3]

  • Dosing in Cell Culture: Specify the final concentration of this compound to be used in cell-based assays and the method of addition to the culture medium.

  • Decontamination Procedures: Detail the steps for decontaminating work surfaces, equipment, and glassware after use.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

GeA69_Handling_Workflow This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receipt Receive & Inspect Package inventory Log in Chemical Inventory receipt->inventory No Damage storage Store Appropriately (-20°C) inventory->storage weighing Weigh Solid this compound storage->weighing Begin Experiment solution Prepare Stock Solution weighing->solution experiment Perform Experiment solution->experiment collect_solid Collect Solid Waste experiment->collect_solid End of Use collect_liquid Collect Liquid Waste experiment->collect_liquid dispose Dispose via HazWaste Protocol collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.